molecular formula C8H13ClN2O2 B149812 2,4-Diaminophenoxyethanol Dihydrochloride CAS No. 66422-95-5

2,4-Diaminophenoxyethanol Dihydrochloride

Cat. No.: B149812
CAS No.: 66422-95-5
M. Wt: 204.65 g/mol
InChI Key: PBVFDMZFBPZIMC-UHFFFAOYSA-N
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Description

2,4-Diaminophenoxyethanol Dihydrochloride is a useful research compound. Its molecular formula is C8H13ClN2O2 and its molecular weight is 204.65 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

66422-95-5

Molecular Formula

C8H13ClN2O2

Molecular Weight

204.65 g/mol

IUPAC Name

2-(2,4-diaminophenoxy)ethanol;hydrochloride

InChI

InChI=1S/C8H12N2O2.ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;/h1-2,5,11H,3-4,9-10H2;1H

InChI Key

PBVFDMZFBPZIMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)N)OCCO.Cl

Other CAS No.

66422-95-5
11138-66-2

physical_description

Solid;  [MSDSonline] Light grey to light pink solid;  [EC]

Pictograms

Irritant

Related CAS

70643-19-5 (Parent)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Diaminophenoxyethanol Dihydrochloride: Chemical Properties, Structure, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminophenoxyethanol Dihydrochloride is an aromatic amine salt with significant applications in the cosmetics industry and as a versatile intermediate in organic synthesis.[1][2] It is most prominently recognized for its function as a "coupler" in oxidative hair dye formulations, where it reacts with precursor molecules to form stable, long-lasting color within the hair shaft.[3][4][5][6][7] Beyond its role in cosmetology, it serves as a biochemical for proteomics research and a building block in the synthesis of pharmaceuticals.[6][8] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key experimental protocols for its analysis.

Chemical Structure and Identification

The molecular structure of this compound consists of a di-substituted benzene ring with two amino groups and a 2-hydroxyethoxy side chain, forming a stable dihydrochloride salt.

chemical_structure cluster_main This compound A B A->B O1 O A->O1 C B->C N1 NH₂ B->N1 D C->D E D->E N2 NH₂ D->N2 F E->F F->A C1 CH₂ O1->C1 C2 CH₂ C1->C2 O2 OH C2->O2

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-(2,4-diaminophenoxy)ethanol;dihydrochloride[9][10]
CAS Number 66422-95-5[1][2][8][9][11]
Molecular Formula C₈H₁₂N₂O₂ · 2HCl (or C₈H₁₄Cl₂N₂O₂)[8][9]
Molecular Weight 241.12 g/mol [8][10][12]
Canonical SMILES C1=CC(=C(C=C1N)N)OCCO.Cl.Cl[10]
InChIKey VXYWXJXCQSDNHX-UHFFFAOYSA-N[10][13]
Synonyms 2,4-Diaminophenoxyethanol 2HCl; 4-(2-Hydroxyethoxy)-1,3-phenylenediamine Dihydrochloride[8][9]

Physicochemical Properties

This compound is typically a white to pale grey or pink crystalline powder.[1][2][3][14] Its dihydrochloride salt form renders it highly soluble in water, a critical property for its application in aqueous formulations like hair dyes.[15] The compound is noted to be air-sensitive and may undergo hydrolysis under strongly acidic or alkaline conditions.[1][2][15][16]

Table 2: Quantitative Physicochemical Data

PropertyValueConditions
Melting Point 222-224 °C[1][2][6][15][16][17]-
Boiling Point 432.7 °C[15][17][18]760 mmHg
Density 1.409 g/cm³[1][2][16][18]20 °C
Water Solubility 425 g/L[1][2][14][15][16][18]20 °C
Organic Solubility Slightly soluble in DMSO and Methanol; Insoluble in Acetone and 95% Ethanol[1][2][4][15]Room Temperature
Log P (o/w) -0.98 / 0.99[1][2][14][15][18]20 °C
Vapor Pressure 0 Pa[1][2][16][17][18]20 °C

Note on Log P: Conflicting values of -0.98 and 0.99 are reported in the literature.[1][14][15][18] The negative value is more consistent with the compound's high water solubility and ionic salt structure.[15]

Synthesis and Mechanism of Action

General Synthesis Pathway

The most common industrial synthesis of this compound involves a three-step process starting from 2,4-dinitrochlorobenzene.[1][2][19] This process includes condensation, catalytic hydrogenation, and subsequent salt formation.

synthesis_workflow start 2,4-Dinitrochlorobenzene + Ethylene Glycol step1 Condensation Reaction (Williamson Ether Synthesis) start->step1 NaOH (Alkaline) intermediate β-2,4-Dinitrophenoxyethanol step1->intermediate step2 Catalytic Hydrogenation (Reduction of Nitro Groups) intermediate->step2 H₂, Pd-Fe Catalyst freebase 2,4-Diaminophenoxyethanol (Free Base) step2->freebase step3 Salification (Acidification) freebase->step3 Hydrochloric Acid (HCl) product 2,4-Diaminophenoxyethanol Dihydrochloride step3->product

Caption: General workflow for the synthesis of this compound.

Mechanism of Action in Oxidative Hair Dyeing

In permanent hair dye systems, 2,4-Diaminophenoxyethanol acts as a "coupler." It is formulated with "precursor" molecules (e.g., p-phenylenediamine).[4][5] When mixed with an oxidizing agent, typically hydrogen peroxide, the precursors are oxidized to an active state. These activated precursors then react with the coupler molecules inside the hair shaft to form large, colored polymer molecules which are trapped, resulting in a permanent color change.[5]

hair_dye_mechanism coupler Coupler (2,4-Diaminophenoxyethanol) mix Mix & Apply to Hair Shaft coupler->mix reaction Coupling Reaction coupler->reaction precursor Precursor (e.g., p-phenylenediamine) precursor->mix oxidizer Oxidizing Agent (H₂O₂) oxidizer->mix activation Oxidation of Precursor mix->activation activation->reaction Activated Precursor result Large, Trapped Color Molecules reaction->result Permanent Color

Caption: Oxidative hair dyeing process involving a coupler and precursor.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common synthesis routes described in the literature.[1][2][19][20]

  • Condensation:

    • In a reaction vessel, dissolve 2,4-dinitrochlorobenzene in an excess of ethylene glycol.

    • Under controlled temperature, slowly add a strong base, such as sodium hydroxide (NaOH), to facilitate the condensation reaction under alkaline conditions.

    • Maintain the reaction for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

    • Neutralize the mixture and filter to isolate the intermediate product, β-2,4-dinitrophenoxyethanol.

  • Hydrogenation:

    • Transfer the intermediate to a hydrogenation reactor containing a suitable solvent (e.g., ethanol).

    • Add a catalyst, such as a palladium-iron (Pd-Fe) adsorptive resin.

    • Pressurize the reactor with hydrogen gas (H₂).

    • Conduct the reaction under low pressure and moderate temperature, monitoring hydrogen uptake.

    • Upon completion, filter out the catalyst to obtain a solution of the 2,4-Diaminophenoxyethanol free base.

  • Salification and Purification:

    • To the solution of the free base, add a stoichiometric amount of concentrated hydrochloric acid (HCl) to form the dihydrochloride salt.

    • The product will precipitate out of the solution.

    • Collect the precipitate by filtration.

    • Purify the final product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.[21]

    • Dry the purified crystals under vacuum.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of the synthesized compound.[14][21]

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detection at 254 nm.[4]

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Prepare the synthesized sample in the same manner and at the same concentration.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a defined volume (e.g., 10 µL) of the standard solution and record the chromatogram and retention time.

    • Inject the same volume of the sample solution.

    • Run the analysis for a sufficient time to allow for the elution of the main peak and any impurities.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time to that of the standard.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram (Area % = [Area of Main Peak / Total Area of All Peaks] x 100). Purity should typically be ≥98%.[21]

Protocol: Skin Sensitization Assessment (Local Lymph Node Assay - LLNA)

The LLNA is an in vivo method to screen for the potential of a substance to cause skin sensitization. This is a summary of the protocol described for testing the compound.[14]

  • Animal Model: Use a suitable mouse strain (e.g., CBA/J).

  • Group Allocation:

    • Test Group: Mice treated with this compound at various concentrations (e.g., 0.5, 1, 2.5, 5, and 10% w/v) in a suitable vehicle like dimethyl sulfoxide (DMSO).

    • Negative Control Group: Mice treated with the vehicle (DMSO) alone.

    • Positive Control Group: Mice treated with a known sensitizer (e.g., 25% alpha-hexylcinnamaldehyde).

  • Application:

    • Apply a small volume (e.g., 25 µL) of the test substance, negative control, or positive control to the dorsal surface of each ear of the respective mice.

    • Repeat the application for three consecutive days.

  • Proliferation Assessment:

    • After a two-day rest period (Day 6), administer a single intravenous injection of tritiated methyl thymidine (³H-TdR).

    • Several hours later, humanely euthanize the animals and excise the auricular lymph nodes that drain the application site.

  • Data Analysis:

    • Pool the lymph nodes for each group and prepare single-cell suspensions.

    • Measure the incorporation of ³H-TdR into the lymphocytes using a scintillation counter to quantify cell proliferation.

    • Calculate the Stimulation Index (SI) by dividing the mean proliferation in the test group by the mean proliferation in the negative control group. An SI of 3 or greater is typically considered a positive result, indicating sensitizing potential.

Safety and Handling

This compound requires careful handling in a laboratory or industrial setting.

  • Handling: Use in a well-ventilated area.[12][18][22] Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn to avoid contact with skin and eyes.[12][18][23][24] Avoid the formation of dust and aerosols.[12][18][22]

  • Storage: Store in a cool, dry place in a tightly sealed, light-resistant container.[12][23] The compound is air-sensitive, so storage under an inert atmosphere is recommended for long-term stability.[1][2][16]

  • Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[12][22] Thermal decomposition may release toxic and corrosive gases like hydrogen chloride.[15]

Conclusion

This compound is a well-characterized compound with defined physicochemical properties and established applications, primarily in the cosmetics industry. Its synthesis is straightforward, and robust analytical methods exist for its quality control. Understanding its chemical behavior, particularly its role in oxidative dyeing processes, and adhering to strict safety and handling protocols are essential for its effective and safe use in research and product development.

References

Spectroscopic analysis of 2,4-Diaminophenoxyethanol Dihydrochloride (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of 2,4-Diaminophenoxyethanol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic amine used primarily as a coupling agent in oxidative hair dye formulations.[1][2] Its chemical identity, purity, and stability are critical for its safe application in consumer products and for any further research or development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive structural elucidation and characterization of this molecule.

This technical guide provides a detailed overview of the analytical methodologies and expected spectroscopic data for this compound (C₈H₁₂N₂O₂·2HCl, Molecular Weight: 241.11 g/mol ).[3] While specific, raw experimental data for this compound is not widely available in the public domain, this document presents predicted data based on its known chemical structure and established spectroscopic principles. The protocols described are standard methodologies applicable to the analysis of similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR provide critical information for structural confirmation.

Detailed Experimental Protocol for NMR Analysis

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube.[4] The use of D₂O is common for water-soluble salts and will result in the exchange of labile protons (e.g., from -OH and -NH₃⁺) with deuterium, causing their signals to disappear from the ¹H spectrum.

  • Ensure the solution is homogeneous. If necessary, gently vortex the tube.

Instrument Setup and Data Acquisition:

  • The analysis is performed on a 400 MHz (or higher) NMR spectrometer.[5]

  • The sample tube is inserted into the spectrometer's probe.

  • The instrument's magnetic field is locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to achieve high homogeneity and resolution.

  • For ¹H NMR: A standard single-pulse experiment is executed. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is typically used to simplify the spectrum to singlets for each unique carbon.[1] A wider spectral width (e.g., 0-200 ppm) is required.[6] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[7]

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • The resulting spectrum is phased and baseline corrected.

  • Chemical shifts (δ) are referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.[1]

  • For ¹H NMR, the signals are integrated to determine the relative proton ratios.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is based on the chemical environment of the protons in the structure. In the dihydrochloride salt form, the amine groups are protonated (-NH₃⁺).

Table 1: Predicted ¹H NMR Data for this compound (in D₂O)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.2 - 7.4 d (J ≈ 8 Hz) 1H Ar-H (C5-H)
~ 6.8 - 7.0 d (J ≈ 2 Hz) 1H Ar-H (C3-H)
~ 6.7 - 6.9 dd (J ≈ 8, 2 Hz) 1H Ar-H (C6-H)
~ 4.1 - 4.3 t (J ≈ 5 Hz) 2H -O-CH₂ -CH₂OH

| ~ 3.8 - 4.0 | t (J ≈ 5 Hz) | 2H | -OCH₂-CH₂ -OH |

Note: Signals for -NH₃⁺ and -OH protons are not observed in D₂O due to H-D exchange.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum shows distinct signals for each chemically non-equivalent carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound (in D₂O)

Chemical Shift (δ, ppm) Assignment
~ 150 - 155 C -O (C1)
~ 135 - 140 C -NH₃⁺ (C2)
~ 130 - 135 C -NH₃⁺ (C4)
~ 120 - 125 Ar-C H (C5)
~ 110 - 115 Ar-C H (C6)
~ 105 - 110 Ar-C H (C3)
~ 68 - 72 -O-C H₂-

| ~ 59 - 63 | -C H₂-OH |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Detailed Experimental Protocol for FTIR Analysis

A common method for solid samples is the Potassium Bromide (KBr) pellet technique.

  • Grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.[8]

  • Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar and mix thoroughly with the sample.[3]

  • Transfer the mixture to a pellet die.

  • Place the die under a hydraulic press and apply pressure (approx. 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[3]

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.

  • A background spectrum of air (or a pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.

Expected IR Absorption Data

Table 3: Expected Major IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3400 - 3200 Broad, Strong O-H stretch (alcohol)
3200 - 2800 Broad, Strong N-H stretch (from -NH₃⁺ salt)
~ 3050 - 3000 Medium Aromatic C-H stretch
~ 2950 - 2850 Medium Aliphatic C-H stretch (-CH₂-)
~ 1620 - 1580 Strong N-H bend (asymmetric) and Aromatic C=C ring stretch
~ 1520 - 1480 Strong N-H bend (symmetric) and Aromatic C=C ring stretch
~ 1250 - 1200 Strong Aryl-O (ether) stretch (asymmetric)
~ 1100 - 1000 Strong C-O stretch (primary alcohol) and Aryl-O stretch (symmetric)

| ~ 850 - 800 | Strong | Aromatic C-H out-of-plane bend (substituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, as it typically keeps the molecular ion intact.[9]

Detailed Experimental Protocol for ESI-MS Analysis
  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, water, or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • The solution is infused into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).[2]

  • A high voltage (e.g., 3-5 kV) is applied to the capillary tip, nebulizing the solution into a fine mist of charged droplets.[10]

  • A heated drying gas (e.g., nitrogen) assists in solvent evaporation, shrinking the droplets until gaseous ions are formed.[11]

  • The ions are guided through a series of lenses and skimmers into the mass analyzer (e.g., quadrupole, time-of-flight).

  • The mass spectrum is recorded, typically in positive ion mode, displaying the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Expected Mass Spectrometry Data

The analysis will be conducted on the free base (MW = 168.19 g/mol ) after the dihydrochloride salt dissociates in solution. ESI in positive mode is expected to produce the protonated molecular ion [M+H]⁺.

Table 4: Expected Ions in the ESI-MS Spectrum of 2,4-Diaminophenoxyethanol

m/z (Expected) Proposed Ion Identity
169.09 [M+H]⁺: Protonated molecular ion (C₈H₁₃N₂O₂⁺)
152.09 [M+H - NH₃]⁺: Loss of ammonia

| 124.06 | [M+H - CH₂CH₂OH]⁺: Cleavage of the ether linkage |

Integrated Spectroscopic Analysis Workflow

The logical workflow for characterizing a chemical compound like this compound involves a multi-technique approach to unambiguously confirm its structure and purity.

Spectroscopic_Workflow cluster_prep 1. Sample Handling cluster_analysis 2. Spectroscopic Analysis cluster_data 3. Data Interpretation cluster_conclusion 4. Structural Confirmation Sample Pure Compound Sample (this compound) Prep Sample Preparation (Dissolution / Pelletizing) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR FTIR FTIR Spectroscopy Prep->FTIR MS Mass Spectrometry (ESI-MS) Prep->MS NMR_Data Chemical Shifts, Coupling, Integration NMR->NMR_Data FTIR_Data Absorption Frequencies (Functional Groups) FTIR->FTIR_Data MS_Data m/z Values (Molecular Weight, Fragments) MS->MS_Data Structure Structure Elucidation & Purity Assessment NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The combined application of NMR, IR, and MS provides a robust analytical framework for the definitive characterization of this compound. ¹H and ¹³C NMR confirm the core carbon-hydrogen structure and connectivity. FTIR spectroscopy verifies the presence of key functional groups, including the amine salt, hydroxyl, ether, and aromatic moieties. Finally, ESI-MS confirms the molecular weight of the parent compound. Together, these techniques enable researchers and quality control professionals to ensure the identity, purity, and structural integrity of this important chemical substance.

References

Physical properties of 2,4-Diaminophenoxyethanol Dihydrochloride (solubility, melting point)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the core physical properties of 2,4-Diaminophenoxyethanol Dihydrochloride, with a specific focus on its solubility and melting point. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and logical workflows.

Physical Properties Data

The physical characteristics of this compound are crucial for its handling, formulation, and application in various scientific fields. The following tables summarize the key quantitative data available for its melting point and solubility in different solvents.

Table 1: Melting Point of this compound

PropertyValue (°C)
Melting Point Range222-224[1][2][3][4]
Melting Point242.5[5][6][7][8]
Melting Point Range204.0 - 208.0[9]
Melting Point Range198-216[5][8]

Note: The variation in reported melting points may be attributed to differences in experimental conditions and the purity of the analyzed batches.

Table 2: Solubility of this compound

SolventSolubilityTemperature (°C)
Water425 g/L[1][2][3][4][5][6][8]20[1][2][3][4][6]
Dimethyl Sulfoxide (DMSO)Slightly soluble[1][2][3] / ≥ 10 g/100 ml[6]Room Temperature
MethanolSlightly soluble[1][2][3]Room Temperature
Ethanol (95%)Insoluble[1][5][8][10] / ≤ 1 g/100 ml[6]Not specified
AcetoneInsoluble[1][5][8][10]Not specified

Experimental Protocols

The determination of physical properties such as melting point and solubility follows standardized experimental procedures to ensure accuracy and reproducibility.

Determination of Melting Point (Capillary Method)

A common and established method for determining the melting point of a crystalline solid is the capillary method.

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, which is sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, often in a heated block or an oil bath, adjacent to a calibrated thermometer.

  • Heating: The apparatus is heated at a slow, controlled rate.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.

Determination of Solubility (Flask Method - based on EEC Method A6)

The solubility of this compound in water has been determined using methods equivalent to the EEC Method A6, also known as the flask method.

  • Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water) in a flask.

  • Stirring/Agitation: The mixture is agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium, ensuring the solution is saturated.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Analysis: The concentration of the solute in the clear, saturated solution is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10] The solubility is then expressed in grams per liter (g/L).

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols for determining the melting point and solubility.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Result start Start powder Powder the solid sample start->powder pack Pack into capillary tube powder->pack setup Place in melting point apparatus pack->setup heat Heat at a controlled rate setup->heat observe Observe melting range heat->observe record Record melting point observe->record

Caption: Workflow for Melting Point Determination.

SolubilityWorkflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start mix Add excess solid to solvent start->mix agitate Agitate at constant temperature mix->agitate separate Separate solid from solution agitate->separate analyze Analyze solute concentration separate->analyze result Calculate solubility analyze->result

Caption: Workflow for Solubility Determination.

References

An In-depth Technical Guide to 2,4-Diaminophenoxyethanol Dihydrochloride (CAS No. 66422-95-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminophenoxyethanol dihydrochloride, with the CAS number 66422-95-5, is an aromatic amine salt.[1] It is primarily recognized for its role as a "coupler" ingredient in permanent oxidative hair dye formulations.[2][3] In this application, it reacts with a primary intermediate and an oxidizing agent to form the final hair color.[4][5] Beyond its well-documented use in the cosmetics industry, it is also cited as a building block in the chemical synthesis of pharmaceuticals, indicating its potential as a pharmaceutical intermediate.[3][6] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and the established toxicological profile of this compound, compiled to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a solid that typically appears as a grey to pale pink-grey or light gray to light pink powder.[3][6][7] The dihydrochloride salt is soluble in water.[8][9]

PropertyValueReference(s)
CAS Number 66422-95-5[9]
Molecular Formula C₈H₁₄Cl₂N₂O₂[1]
Molecular Weight 241.11 g/mol [1]
Appearance Grey to pale pink-grey powder[6]
Solubility Soluble in water, ethanol, acetone, and chloroform.[3][8]
Melting Point 222-224 °C[3]
Purity Batches have been reported with purities ranging from 98.7% to 99.4%.[10]

Synthesis

The synthesis of this compound is typically a multi-step process. A common method involves the condensation of 2,4-dinitrochlorobenzene with ethylene glycol under alkaline conditions to form an intermediate, β-2,4-dinitrophenoxyethanol.[6][11] This intermediate is then subjected to catalytic hydrogenation to reduce the nitro groups to amino groups.[6][11] The final step is salification with hydrochloric acid to yield the dihydrochloride salt.[6][12]

A patented preparation method describes the following general steps:

  • Condensation: 2,4-dinitrochlorobenzene is reacted with ethylene glycol in the presence of a base (e.g., sodium carbonate) at an elevated temperature (e.g., 100-140 °C).[13]

  • Hydrogenation: The resulting dinitro intermediate is reduced, for example, through catalytic hydrogenation.[11][12]

  • Salification: The diamino-phenoxyethanol product is then treated with hydrochloric acid to form the dihydrochloride salt.[6][12]

G cluster_synthesis Synthesis of this compound 2,4-Dinitrochlorobenzene 2,4-Dinitrochlorobenzene Condensation Condensation 2,4-Dinitrochlorobenzene->Condensation Ethylene Glycol Ethylene Glycol Ethylene Glycol->Condensation β-2,4-Dinitrophenoxyethanol β-2,4-Dinitrophenoxyethanol Condensation->β-2,4-Dinitrophenoxyethanol Hydrogenation Hydrogenation β-2,4-Dinitrophenoxyethanol->Hydrogenation 2,4-Diaminophenoxyethanol 2,4-Diaminophenoxyethanol Hydrogenation->2,4-Diaminophenoxyethanol Salification Salification 2,4-Diaminophenoxyethanol->Salification Hydrochloric Acid Hydrochloric Acid Hydrochloric Acid->Salification This compound This compound Salification->this compound

Caption: Chemical synthesis workflow for this compound.

Mechanism of Action in Oxidative Hair Dyeing

In the context of cosmetics, this compound functions as a coupler in oxidative hair dye systems.[2] The process requires three main components: a primary intermediate (an oxidation dye), a coupler, and an oxidizing agent (typically hydrogen peroxide).[4][14]

The mechanism involves the following steps:

  • The oxidizing agent, hydrogen peroxide, oxidizes the primary intermediate.

  • The oxidized primary intermediate then reacts with the coupler, in this case, 2,4-Diaminophenoxyethanol.

  • This reaction forms a larger dye molecule that is trapped within the hair shaft, leading to a permanent color change.[4]

G cluster_hair_dye Oxidative Hair Dyeing Mechanism Primary_Intermediate Primary Intermediate Oxidation Oxidation Primary_Intermediate->Oxidation Hydrogen_Peroxide Hydrogen Peroxide Hydrogen_Peroxide->Oxidation Oxidized_Intermediate Oxidized Intermediate Oxidation->Oxidized_Intermediate Coupling_Reaction Coupling Reaction Oxidized_Intermediate->Coupling_Reaction 2,4-DAPE 2,4-Diaminophenoxyethanol (Coupler) 2,4-DAPE->Coupling_Reaction Dye_Molecule Large Dye Molecule (in hair shaft) Coupling_Reaction->Dye_Molecule

Caption: Reaction pathway in oxidative hair coloring.

Toxicological Profile

The toxicological properties of this compound have been extensively studied, primarily in the context of its use in cosmetics. The data presented here is largely derived from safety assessments by the Scientific Committee on Consumer Products (SCCP) and the Cosmetic Ingredient Review (CIR) Expert Panel.[4][7][15][16]

Acute Toxicity
Study TypeSpeciesRouteLD₅₀Reference(s)
Acute Oral ToxicityRatOral (gavage)~1000 mg/kg[10][17]
Acute Oral ToxicityMouseOral (gavage)1160 mg/kg[10]
Dermal and Ocular Irritation
Study TypeSpeciesConcentrationResultReference(s)
Skin IrritationRabbit4% solutionSlightly irritating[2][16]
Skin IrritationRabbitNeat (99.4% pure)Not an irritant[7]
Eye IrritationRabbit4% solutionPractically non-irritating[2][16]
Eye IrritationRabbitNeat (99.4% pure)Ocular irritant[7]
Sensitization
Study TypeSpeciesResultReference(s)
Buehler TestGuinea PigNot sensitizing[15]
Local Lymph Node Assay (LLNA)MouseModerate sensitizer (EC3 = 3.2%)[15]
Genotoxicity

The genotoxicity of this compound has been evaluated in numerous assays. The majority of bacterial reverse mutation assays (Ames tests) were negative.[4][10] In some instances, positive results were observed in specific strains of S. typhimurium with metabolic activation.[10][16] In mammalian cell assays, results were generally negative, with one study reporting an increase in micronucleated human lymphocytes under specific conditions.[16] Animal assays for genotoxicity, including dominant lethal, micronucleus, and unscheduled DNA synthesis tests, have shown no evidence of genotoxic activity.[4][16]

Experimental Protocols

The following are summaries of methodologies for key toxicological experiments. These are based on descriptions in safety assessment reports, which often reference standardized guidelines such as those from the OECD.

Acute Oral Toxicity (Based on OECD 401)
  • Objective: To determine the acute oral toxicity (LD₅₀) of the substance.

  • Species: Rats (e.g., Sprague-Dawley).[10]

  • Methodology:

    • Animals are fasted prior to dosing.[10]

    • A single dose of this compound, dissolved or suspended in a vehicle like water, is administered by oral gavage.[10][15] In one study, a dose of 1000 mg/kg was used.[10]

    • Animals are observed for mortality, clinical signs of toxicity (e.g., hypoactivity, piloerection), and effects on body weight for a period of 14 days.[15]

    • At the end of the observation period, a gross necropsy is performed on all animals.[10][15]

Skin Irritation (Based on OECD 404)
  • Objective: To assess the potential of a substance to cause skin irritation.

  • Species: Rabbits (e.g., New Zealand White).[15]

  • Methodology:

    • The fur on the backs of the animals is clipped.[15]

    • A 0.5 g sample of the test substance is applied to a small area of skin (e.g., 6 cm²). The substance may be moistened with a vehicle like paraffin oil to ensure good contact.[7]

    • The test site is covered with a non-occlusive dressing for a set period, typically 4 hours.[7]

    • After the exposure period, the dressing and any residual test substance are removed.

    • The skin is examined for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours) after patch removal.[7]

Eye Irritation (Based on OECD 405)
  • Objective: To evaluate the potential of a substance to cause eye irritation or damage.

  • Species: Rabbits.[2]

  • Methodology:

    • A specified amount of the test substance (e.g., 100 mg for solids, 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of each animal.[2][15]

    • The other eye remains untreated and serves as a control.[15]

    • The eyes are examined for ocular reactions (in the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after instillation, and in some cases for longer periods.[2][15]

    • The eyes are generally not rinsed after instillation.[2][15]

Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD 429)
  • Objective: To determine the skin sensitization potential of a substance by measuring lymphocyte proliferation in the draining auricular lymph nodes.

  • Species: Mice.[15]

  • Methodology:

    • The test substance is dissolved in a suitable vehicle (e.g., DMSO) at various concentrations.[15]

    • A specified volume (e.g., 25 µL) of the test substance solution is applied to the dorsal surface of each ear for three consecutive days.[15]

    • A positive control group (e.g., treated with alpha-hexylcinnamaldehyde) is included.[15]

    • After a rest period of two days, mice are injected intravenously with tritiated methyl thymidine (³H-TdR).[15]

    • Several hours after the injection, the animals are euthanized, and the draining auricular lymph nodes are excised.

    • The proliferation of lymphocytes is measured by the incorporation of ³H-TdR. A stimulation index (SI) is calculated, and an SI of 3 or greater is considered a positive response. The EC3 value, the estimated concentration needed to produce an SI of 3, is then calculated.[15]

G cluster_llna LLNA Experimental Workflow Test_Substance_Prep Prepare Test Substance in Vehicle (e.g., DMSO) Application Apply to Mouse Ears (Days 1, 2, 3) Test_Substance_Prep->Application Rest_Period Rest Period (Days 4, 5) Application->Rest_Period Thymidine_Injection Inject ³H-Thymidine (Day 6) Rest_Period->Thymidine_Injection Node_Excision Excise Auricular Lymph Nodes Thymidine_Injection->Node_Excision Cell_Proliferation_Assay Measure ³H-Thymidine Incorporation Node_Excision->Cell_Proliferation_Assay Data_Analysis Calculate Stimulation Index (SI) & EC3 Cell_Proliferation_Assay->Data_Analysis

Caption: Workflow for the Local Lymph Node Assay (LLNA).

Applications in Drug Development

While several chemical suppliers market this compound as a building block or intermediate for the synthesis of pharmaceuticals, specific public-domain information detailing its use in the development of particular drug candidates is limited.[3][6][8] Its chemical structure, featuring a substituted benzene ring with amino and ether functional groups, makes it a versatile starting material for the synthesis of more complex molecules. Professionals in drug development may consider this compound for lead optimization or as a scaffold in medicinal chemistry programs. However, any such application would necessitate a thorough evaluation of its pharmacological activity and a toxicological assessment tailored to the intended therapeutic use and route of administration.

Conclusion

This compound is a well-characterized compound with a substantial body of data supporting its safety in cosmetic applications. Its synthesis is well-established, and its role as a hair dye coupler is understood. The extensive toxicological data, while focused on topical application, provides a valuable starting point for assessing its potential in other fields. For drug development professionals, it represents a potentially useful, commercially available chemical intermediate. Further research would be required to explore and establish any pharmacological activity and to fully characterize its suitability for pharmaceutical applications.

References

Mechanism of action of 2,4-Diaminophenoxyethanol Dihydrochloride in oxidative coupling

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of 2,4-Diaminophenoxyethanol Dihydrochloride in Oxidative Coupling

Abstract

This compound (CAS No. 66422-95-5), hereafter referred to as 2,4-DAPE, is a critical aromatic amine used as a coupler, or color modifier, in permanent (oxidative) hair dye formulations.[1] Its primary function is to react with oxidized primary intermediates to form large, stable colorant molecules within the hair cortex, resulting in long-lasting hair color. This technical guide provides a detailed examination of the mechanism of action of 2,4-DAPE in the oxidative coupling process, outlines its physicochemical properties, presents relevant experimental protocols for its synthesis and evaluation, and summarizes key quantitative data. This document is intended for researchers, scientists, and professionals in the fields of cosmetic chemistry and drug development.

The Chemistry of Oxidative Hair Dyeing

Permanent hair color technology relies on a chemical reaction known as oxidative coupling, which occurs directly inside the hair fiber.[2][3] This process involves three core components:

  • Primary Intermediates (Precursors): These are small, colorless aromatic diamines or aminophenols, such as p-phenylenediamine (PPD) or p-aminophenol, that are capable of penetrating the hair cuticle.[4] They are the primary building blocks of the final dye molecule.

  • Couplers (Color Modifiers): These are aromatic compounds, such as phenols, resorcinols, and m-diamines like 2,4-DAPE, which do not form color on their own but react with the oxidized precursors to create a wide spectrum of colors.[5][6]

  • Oxidizing Agent: Typically, a stabilized solution of hydrogen peroxide (H₂O₂) is used. It serves two purposes: it lightens the natural melanin pigment in the hair and oxidizes the primary intermediates to activate them for the coupling reaction.[2][3]

The process begins when the dye formulation, containing precursors and couplers, is mixed with the hydrogen peroxide developer. This mixture is applied to the hair, where the small, unreacted molecules diffuse into the hair shaft. Inside the cortex, the oxidative coupling reaction forms large, colored polymers that become physically trapped, ensuring the permanence of the new color.[2][4]

Mechanism of Action of this compound

2,4-DAPE functions as a nucleophilic m-diamine coupler in the oxidative dyeing process.[5] The core mechanism proceeds through a multi-step pathway involving the oxidation of a primary intermediate followed by an electrophilic substitution reaction with the coupler.

Step 1: Oxidation of the Primary Intermediate In an alkaline environment (typically pH 9-10.5), hydrogen peroxide oxidizes the primary intermediate, for example, p-phenylenediamine (PPD), into a highly reactive, electrophilic species known as a quinone-diimine (QDI).[4] This intermediate is unstable and readily reacts with available nucleophiles.

Step 2: Nucleophilic Attack and Coupling The 2,4-DAPE molecule, being electron-rich, acts as a potent nucleophile. It attacks the electron-deficient QDI intermediate. This coupling reaction, an electrophilic substitution, forms a new, larger, but still largely colorless molecule known as a leuco dye or indamine.

Step 3: Final Oxidation and Color Formation The leuco dye intermediate undergoes a final oxidation by hydrogen peroxide. This step stabilizes the molecule by forming a conjugated system, which is responsible for the absorption of light in the visible spectrum, thus creating the final colored indo dye. These final dye molecules can further polymerize to form even larger structures, enhancing their entrapment within the hair shaft. The chemistry is dominated by the fastest coupling reactions between the available precursors and couplers.[4][7]

Oxidative_Coupling_Mechanism cluster_reaction Reaction Pathway Precursor Primary Intermediate (e.g., p-Phenylenediamine) Coupler Coupler (2,4-DAPE) QDI Quinone-diimine (Reactive Intermediate) Precursor->QDI Oxidation LeucoDye Leuco Dye (Colorless Intermediate) Oxidant Oxidant (H₂O₂) QDI->LeucoDye Coupling Reaction (Nucleophilic Attack) FinalDye Final Indo Dye (Colored Molecule) LeucoDye->FinalDye Oxidation

Figure 1: Reaction pathway of oxidative coupling involving a primary intermediate and 2,4-DAPE.

Data Presentation: Properties and Usage

While specific colorimetric data for dye combinations are often proprietary, this section summarizes the known physicochemical properties of 2,4-DAPE and its typical concentration in cosmetic formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 66422-95-5[8]
Molecular Formula C₈H₁₄Cl₂N₂O₂[8]
Molecular Weight 241.11 g/mol [8]
Physical Appearance Light grey to light pink powder[2][8]
Solubility Soluble in ethanol, acetone, chloroform; Insoluble in water[8]

Table 2: Concentration of Use in Oxidative Hair Dye Formulations

Regulation / SurveyMaximum ConcentrationNotesReference(s)
European Union 4.0% (in finished product); 2.0% (on-head, after mixing)As an oxidizing coloring agent for hair dyeing.[2][3]
SCCS Opinion 2.0% (on-head, after mixing)Considered safe for use at this concentration.[9][10]
2022 Council Survey 0.56% - 2.4% (in product); up to 2.0% (on-head)The 2.4% product is diluted before use.[5]

Experimental Protocols

This section provides generalized protocols for the synthesis of 2,4-DAPE and the evaluation of its performance in a typical hair dye formulation.

Protocol 1: Synthesis of this compound

This protocol is based on established chemical synthesis routes for 2,4-DAPE, which involve condensation, reduction, and salification.[11][12]

  • Condensation: React 2,4-dinitrochlorobenzene with ethylene glycol in an alkaline medium (e.g., sodium hydroxide). This Williamson ether synthesis yields β-2,4-dinitrophenoxyethanol. The reaction mixture is typically heated to drive the reaction to completion, followed by cooling to precipitate the product, which is then filtered and washed.

  • Hydrogenation (Reduction): The intermediate, β-2,4-dinitrophenoxyethanol, is reduced to β-2,4-diaminophenoxyethanol. This is commonly achieved via catalytic hydrogenation under pressure using a catalyst such as Palladium-on-Carbon (Pd/C) or a specialized Pd-Fe resin.[12] The reaction is carried out in a suitable solvent like ethanol until the reduction of the nitro groups is complete.

  • Salification: The resulting β-2,4-diaminophenoxyethanol base is dissolved in a solvent (e.g., ethanol) and treated with a stoichiometric amount of hydrochloric acid (HCl). The dihydrochloride salt, 2,4-DAPE, precipitates out of the solution, is filtered, washed with a non-polar solvent to remove impurities, and dried under a vacuum.

  • Purification and Analysis: The final product can be purified by recrystallization. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods (e.g., ¹H-NMR, IR).[8]

Protocol 2: In-Vitro Evaluation of Hair Dye Formulations

This protocol outlines a standard workflow for testing the efficacy of a hair dye formulation containing 2,4-DAPE on hair swatches.

Experimental_Workflow A 1. Prepare Dye Base (Precursor + 2,4-DAPE + Alkaline Agent) B 2. Mix with Developer (1:1 ratio with H₂O₂ solution) A->B C 3. Apply to Hair Swatches (Ensure even saturation) B->C D 4. Incubate (e.g., 30 min at room temp) C->D E 5. Rinse and Shampoo (Remove excess dye) D->E F 6. Dry Hair Swatches (Controlled conditions) E->F G 7. Analysis F->G H Colorimetric Measurement (Spectrophotometer for Lab* values) G->H I Fastness Testing (Wash, Rub, Light) G->I

Figure 2: General experimental workflow for the evaluation of oxidative hair dye performance.
  • Preparation of Dye Base: A typical formulation is prepared containing the primary intermediate(s), 2,4-DAPE, an alkalizing agent (e.g., ammonia or monoethanolamine), solvents, and other additives like surfactants and conditioning agents.

  • Dye Application: The dye base is mixed with the hydrogen peroxide developer, usually in a 1:1 ratio, immediately before application. The mixture is applied evenly to standardized tresses of natural, untreated human hair.

  • Incubation and Rinsing: The treated hair swatches are incubated for a specified time (e.g., 30 minutes) at a controlled temperature. Afterward, the hair is thoroughly rinsed with water until the water runs clear, followed by a gentle shampoo wash.

  • Colorimetric Analysis: After drying, the color of the dyed swatches is quantified using a spectrophotometer or colorimeter to measure the CIE Lab* values. This allows for objective comparison of color intensity, hue, and shade.

  • Fastness Evaluation: The permanence of the color is assessed through standardized tests, including wash fastness (repeated shampooing cycles), rub fastness (crockmeter testing), and light fastness (exposure to a controlled light source).

Protocol 3: HPLC Analysis of Reactants and Reaction Products

This protocol allows for the quantification of unreacted precursors, couplers, and the formed dye molecules, providing insight into reaction kinetics. The method is based on reverse-phase HPLC with a photodiode array detector.[13]

  • Sample Preparation: A sample of the dye mixture is taken at various time points during the reaction. The reaction is quenched by dilution with a suitable solvent mixture (e.g., acetonitrile/buffer) containing an antioxidant like sodium ascorbate to prevent further oxidation.

  • Chromatographic Separation:

    • HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector.

    • Column: A reverse-phase C18 or amide-bonded silica column.[13]

    • Mobile Phase: A gradient elution is typically used, involving a mixture of an aqueous buffer (e.g., phosphate buffer, sometimes with an ion-pairing reagent) and an organic solvent like acetonitrile.[13][14]

    • Detection: The PDA detector scans a range of wavelengths (e.g., 220-400 nm) to identify and quantify the different components based on their unique retention times and UV-Vis spectra.

  • Quantification: Calibration curves are generated for the precursor, 2,4-DAPE, and synthesized standards of the expected reaction products. The concentration of each component in the test samples is determined by comparing their peak areas to the calibration curves. This data can be used to model the kinetics of dye formation.[7][15]

Conclusion

This compound is a highly effective and widely used coupler in oxidative hair dye systems. Its mechanism of action is centered on its role as a nucleophile, which rapidly reacts with oxidized primary intermediates to form large, stable indo dyes inside the hair fiber. The specific color outcome is dependent on the primary intermediate used and the reaction conditions. The established protocols for its synthesis, formulation evaluation, and analytical quantification provide the necessary framework for further research and development in the field of cosmetic science. Understanding this core mechanism is essential for creating novel, safe, and effective hair coloring products.

References

In Vitro Genotoxicity of 2,4-Diaminophenoxyethanol Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminophenoxyethanol Dihydrochloride (2,4-DAP Dihydrochloride), CAS Registry Number 66422-95-5, is an aromatic amine salt primarily utilized as a coupler in permanent (oxidative) hair dye formulations.[1] As with all cosmetic ingredients that undergo significant systemic exposure or have the potential for repeated application, a thorough evaluation of its genotoxic potential is a critical component of its safety assessment. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations, and potentially contributing to carcinogenesis.

This technical guide provides a comprehensive overview of the in vitro genotoxicity profile of this compound. The data indicates a mixed genotoxicity profile in vitro. The substance has shown positive results in the bacterial reverse mutation assay (Ames test) specifically in the S. typhimurium TA98 strain following metabolic activation, and in some in vitro micronucleus studies.[2][3][4] However, results from in vitro chromosomal aberration assays have been predominantly negative.[5] Despite some positive in vitro findings, regulatory bodies like the Scientific Committee on Consumer Safety (SCCS) and the Cosmetic Ingredient Review (CIR) Expert Panel have concluded that it is safe for its intended use in hair dyes at specified concentrations, a decision likely based on factors including low dermal absorption and negative results from in vivo animal studies.[1][3][6][7]

This document summarizes the quantitative data from key studies, details the experimental protocols for the principal assays, and presents visual workflows and pathways to clarify the methodologies and mechanisms of action.

Summary of In Vitro Genotoxicity Data

The following table summarizes the results from various in vitro genotoxicity assays performed on this compound.

Assay TypeTest SystemMetabolic Activation (S9)Concentration RangeResultReference(s)
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimurium TA98WithUp to 5000 µ g/plate Positive [2][3][4]
Salmonella typhimurium TA98WithoutUp to 5000 µ g/plate Negative[2]
S. typhimurium TA97, TA1538With (≥10% S9)Up to 1200 µ g/plate Positive (in one study)[5]
S. typhimurium TA100, TA1535, TA1537, TA102With & WithoutUp to 5000 µ g/plate Negative[2][8]
In Vitro Micronucleus Test Human LymphocytesNot SpecifiedUp to 2410 µg/mLPositive (with 48h mitogen stimulation)[1][3][4]
Human LymphocytesNot SpecifiedNot SpecifiedNegative (with 24h mitogen stimulation)[1]
In Vitro Chromosomal Aberration Test Chinese Hamster Ovary (CHO) CellsWith & Without0.6 and 1.2 mg/mLNegative[5]

Detailed Experimental Protocols

Detailed methodologies for the key in vitro genotoxicity assays are crucial for the interpretation and replication of experimental findings.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to induce gene mutations (specifically point mutations) in bacteria.

Experimental Workflow: Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_main Procedure cluster_analysis Analysis p1 Bacterial Strains (e.g., S. typhimurium TA98) m1 Combine bacteria, test compound, & S9/buffer with molten top agar p1->m1 p2 Test Compound (2,4-DAP Dihydrochloride) p2->m1 p3 S9 Mix (for +S9) or Buffer (for -S9) p3->m1 m2 Pour mixture onto minimal glucose agar plates m1->m2 m3 Incubate (~48 hours, 37°C) m2->m3 a1 Count Revertant Colonies m3->a1 a2 Compare to Negative Control a1->a2 a3 Assess for dose-response and biological relevance a2->a3 Micronucleus_Test_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis c1 Seed Mammalian Cells (e.g., Human Lymphocytes) t1 Treat cells with Test Compound (+/- S9 mix) c1->t1 t2 Add Cytochalasin B (to block cytokinesis) t1->t2 t3 Incubate t2->t3 a1 Harvest, Fix, and Stain Cells t3->a1 a2 Score Micronuclei in ~1000-2000 Binucleated Cells a1->a2 a3 Perform Statistical Analysis a2->a3 Chromosomal_Aberration_Workflow cluster_culture Cell Culture & Treatment cluster_harvest Harvesting cluster_analysis Analysis c1 Culture Mammalian Cells (e.g., CHO cells) c2 Treat with Test Compound (+/- S9 mix) for 3-20h c1->c2 h1 Add Mitotic Arresting Agent (e.g., Colcemid) c2->h1 h2 Incubate to accumulate metaphase cells h1->h2 h3 Harvest cells, treat with hypotonic solution, and fix h2->h3 a1 Prepare Metaphase Spreads on microscope slides h3->a1 a2 Stain Chromosomes (e.g., Giemsa) a1->a2 a3 Microscopically analyze ~100-200 metaphases for aberrations a2->a3 Metabolic_Activation_Pathway cluster_endpoints Genotoxic Endpoints parent 2,4-DAP Dihydrochloride (Pro-mutagen) metabolite Reactive Metabolite(s) parent->metabolite Metabolic Activation (Liver S9 Enzymes) dna Interaction with DNA (DNA Adduct Formation) metabolite->dna Electrophilic Attack endpoint1 Frameshift Mutations (Ames Test - TA98) dna->endpoint1 endpoint2 Micronucleus Formation (Clastogenic/Aneugenic Events) dna->endpoint2

References

A Comprehensive Toxicological Profile and Safety Assessment of 2,4-Diaminophenoxyethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminophenoxyethanol Dihydrochloride (CAS No. 66422-95-5), also referred to as 2,4-DAPE, is an aromatic amine salt primarily used as a "coupler" ingredient in permanent, oxidative hair dye formulations.[1] In these products, it reacts with a primary intermediate in the presence of an oxidizing agent (typically hydrogen peroxide) to form the final hair color.[2][3] Its concentration in on-head applications, after mixing, can be up to 2.0%.[4][5] This technical guide provides an in-depth review of its toxicological profile and safety assessment, compiling quantitative data from key studies, detailing experimental protocols, and illustrating relevant workflows and logical frameworks. The toxicological data presented have been primarily generated for the dihydrochloride salt, but the risk assessment is considered valid for the sulfate salt as well, given their expected comparable toxicological properties.[6]

Toxicokinetics: Dermal Absorption

The potential for systemic exposure through the skin is a critical factor in the safety assessment of hair dye ingredients.

Data Presentation: Dermal Absorption
Study TypeSpeciesTest Substance ConcentrationDermal Delivery (µg equiv/cm²)Dermal Delivery (% of applied dose)Reference
In Vitro, Oxidative ConditionsHuman Skin2.0% 2,4-Diaminophenoxyethanol HCl1.74 ± 1.080.41 ± 0.26[2][3]
In Vitro, Non-Oxidative ConditionsHuman Skin2.0% 2,4-Diaminophenoxyethanol HCl6.55 ± 4.721.68 ± 1.23[2][3]
In VivoHairless Rat0.40% [¹⁴C]2,4-DAPE HCl5.03 ± 0.79 nM/cm² (0.84 µg/cm²)N/A[7]
In VivoHairless Rat1.20% [¹⁴C]2,4-DAPE HCl9.42 ± 0.84 nM/cm² (1.58 µg/cm²)N/A[7]

N/A: Not Available in the source document.

Experimental Protocol: In Vitro Percutaneous Absorption

The in vitro dermal absorption of 2,4-Diaminophenoxyethanol HCl was evaluated in accordance with OECD Test Guideline 428.[2][3]

  • Test System: Dermatomed human skin (370-400 µm thick) was mounted on diffusion cells.[2][3]

  • Test Substance: A formulation containing 2.0% 2,4-Diaminophenoxyethanol HCl was used. To facilitate detection, [¹⁴C]-labeled 2,4-Diaminophenoxyethanol HCl was added as a radioactive tracer to the 98.7% pure test material.[2][3]

  • Experimental Conditions: The study was conducted under both oxidative and non-oxidative conditions.

    • Oxidative: The formulation was combined in equal parts with a 6% hydrogen peroxide developer immediately before application.[2][3]

    • Non-Oxidative: The formulation was combined in equal parts with degassed water.[2][3]

  • Procedure:

    • The test preparation was applied to the skin surface.

    • After a 30-minute exposure period, the skin was washed with water and a 2% sodium dodecyl sulfate solution.[2][3]

    • The receptor fluid (phosphate-buffered saline) was collected hourly for 24 hours to measure the amount of absorbed substance.[2][3]

    • At 24 hours, the skin was removed, tape-stripped, and analyzed for any remaining test substance in the epidermis and dermis.[2][3]

  • Analysis: Samples from the receptor fluid and skin layers were analyzed using liquid scintillation counting to quantify the amount of absorbed radiolabeled compound.[2][3]

G cluster_prep Preparation cluster_exp Experiment (24 hours) cluster_analysis Analysis HumanSkin Human Skin Sample (370-400 µm thick) DiffusionCell Mount Skin on Diffusion Cell HumanSkin->DiffusionCell Apply Apply Formulation to Skin Surface DiffusionCell->Apply TestSubstance Prepare Test Formulation (2.0% 2,4-DAPE HCl with ¹⁴C tracer) Oxidative Mix with H₂O₂ TestSubstance->Oxidative Oxidative Condition NonOxidative Mix with Water TestSubstance->NonOxidative Non-Oxidative Condition Oxidative->Apply NonOxidative->Apply Expose 30-minute Exposure Apply->Expose Wash Wash Skin Surface Expose->Wash Collect Hourly Collection of Receptor Fluid Wash->Collect ProcessSkin Process Skin (Tape-stripping, etc.) AnalyzeReceptor Analyze Receptor Fluid (Liquid Scintillation) Collect->AnalyzeReceptor Calculate Calculate Total Absorption (µg/cm²) AnalyzeReceptor->Calculate AnalyzeSkin Analyze Epidermis/Dermis ProcessSkin->AnalyzeSkin AnalyzeSkin->Calculate

Workflow for the In Vitro Dermal Absorption Study.

Toxicological Profile

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring after a single, short-term exposure to a substance.

EndpointSpeciesRouteDose/ConcentrationResultReference
LD50Rat (Sprague Dawley)Oral1000 mg/kg bwLD50 ≈ 1000 mg/kg. Mortality: 4/10 animals. Clinical signs: hypoactivity, piloerection, convulsions.[2][4][8]
LD50Rat (Wistar)OralN/ALD50 = 1191 mg/kg[7]
LD50Mouse (Albino Swiss)OralN/ALD50 = 1160 mg/kg[7]
Skin IrritationRabbitDermal0.5 g (neat)Not an irritant (slight erythema in 1 animal at 48h).[4]
Eye IrritationRabbitOcular100 mg (neat)Marked ocular reactions including chemosis, redness, and corneal opacification.[4]
Eye IrritationRabbitOcular0.1 ml of 4% aqueous solutionPractically non-irritating.[1][4]

N/A: Not Available in the source document.

  • Species: Sprague Dawley rats (5 males, 5 females).[4]

  • Procedure: A single dose of 1000 mg/kg body weight was administered by oral gavage to fasted rats.[4]

  • Observation Period: Animals were observed for clinical signs and mortality daily for 14 days. Body weight was recorded on days 1, 8, and 15.[4][6]

  • Endpoint: At the end of the observation period, all surviving animals were subjected to necropsy.[4]

  • Findings: Hypoactivity and piloerection were noted in all animals. More severe signs, including convulsions, were observed in some animals, with four fatalities occurring by day 2.[2][6]

Skin Sensitization

These studies evaluate the potential of a substance to induce an allergic skin reaction after repeated exposure.

TestSpeciesVehicleConcentrations TestedResultReference
Local Lymph Node Assay (LLNA)Mouse (CBA/J)DMSO0.5, 1, 2.5, 5, 10% (w/v)Sensitizer. Stimulation Index > 3 at 5% and 10%. EC3 value calculated as 3.2%.[4]
Modified Guinea Pig Maximization TestGuinea Pig (Hartley)Petroleum Jelly25% (induction & challenge)Low sensitizing potential. Erythema observed in 3/10 animals.[2]
  • Species: Female CBA/J mice (4 per group).[2]

  • Vehicle: Dimethyl sulfoxide (DMSO) was chosen due to the solubility characteristics of the test substance.[4]

  • Procedure:

    • The test substance was applied at concentrations of 0.5, 1, 2.5, 5, and 10% to the dorsum of each ear (25 µl per ear) for three consecutive days.[2]

    • A negative control group received the vehicle (DMSO) alone, and a positive control group received 25% α-hexylcinnamaldehyde.[2][4]

    • On day 6, all mice were injected intravenously with ³H-methyl thymidine to measure lymphocyte proliferation.

    • Five hours after injection, the auricular lymph nodes were excised and pooled for each group.

    • A single-cell suspension of lymph node cells was prepared and radioactivity was measured by liquid scintillation counting.

  • Endpoint: The Stimulation Index (SI) was calculated as the ratio of radioactive incorporation in the test group compared to the negative control group. An SI ≥ 3 is considered a positive result. The EC3 value, the estimated concentration required to produce an SI of 3, was calculated to be 3.2%.[4]

G cluster_groups Animal Grouping (Female CBA/J Mice) cluster_dosing Dosing Regimen cluster_measurement Measurement of Lymphocyte Proliferation cluster_analysis Data Analysis G1 Test Group 1 (0.5%) D1 Day 1: Apply 25µl to each ear G1->D1 G2 Test Group 2 (1.0%) G2->D1 G3 Test Group 3 (2.5%) G3->D1 G4 Test Group 4 (5.0%) G4->D1 G5 Test Group 5 (10%) G5->D1 NC Negative Control (DMSO) NC->D1 PC Positive Control (HCA) PC->D1 D2 Day 2: Apply 25µl to each ear D1->D2 D3 Day 3: Apply 25µl to each ear D2->D3 D6_Inject Day 6: Inject ³H-methyl thymidine D3->D6_Inject D6_Excise Excise Auricular Lymph Nodes D6_Inject->D6_Excise D6_Process Prepare Single-Cell Suspension D6_Excise->D6_Process D6_Count Measure Radioactivity (Liquid Scintillation) D6_Process->D6_Count Calc_SI Calculate Stimulation Index (SI) (Test Group DPM / Control Group DPM) D6_Count->Calc_SI Result Positive if SI ≥ 3 Calc_SI->Result Calc_EC3 Calculate EC3 Value Result->Calc_EC3

Experimental Workflow for the Local Lymph Node Assay (LLNA).
Repeated Dose Toxicity

This section covers the effects of sub-chronic exposure to the substance.

Study DurationSpeciesGuidelineDosesNOAELKey Findings at Higher DosesReference
13-Week (90-Day)Rat (Sprague Dawley)OECD 4080, 4, 20, 100 mg/kg bw/day20 mg/kg bw/dayAt 100 mg/kg/day: Increased salivation, colored urine, lower body weight gain (males), hemosiderosis in the spleen.[4][7]
12-WeekRat (F344)N/A0, 0.01, 0.03, 0.05, 0.1, 0.2% in drinking waterN/ADose-dependent decrease in mean body weight gain in all treatment groups.[2]
12-WeekMouse (BDF1)N/A0, 0.01, 0.03, 0.05, 0.1, 0.2% in drinking waterN/AReduced body weight gains in males at 0.1% and 0.2%.[2]

N/A: Not Available in the source document.

  • Species: Sprague Dawley rats (10 animals per sex per dose group).[6]

  • Administration: The test substance was administered daily for 13 weeks by oral gavage in purified water.[6]

  • Dose Groups: 0 (control), 4, 20, and 100 mg/kg body weight/day.[6]

  • Recovery Group: Additional animals were included in the control and high-dose groups and were kept for a 4-week treatment-free period to assess the reversibility of any effects.[6]

  • Observations: Comprehensive observations were made, including clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of tissues and organs.[6]

  • NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 20 mg/kg bw/day based on the absence of adverse findings at this dose and the presence of effects at the 100 mg/kg bw/day dose.[7]

Genotoxicity and Mutagenicity

Genotoxicity assays are performed to identify substances that can cause damage to DNA and chromosomes.

Test TypeSystemMetabolic ActivationConcentration/DoseResultReference
Bacterial Reverse Mutation (Ames Test)S. typhimurium TA98With S910-80 µ g/plate Positive (Mutagenic)[4][9]
Bacterial Reverse Mutation (Ames Test)S. typhimurium TA100With/Without S9N/ANegative[9]
In Vitro Mammalian Cell Gene MutationMouse Lymphoma L5178Y cellsWith/Without S9Up to 2410 µg/mlNegative[2][4][10]
In Vitro Chromosome AberrationHuman LymphocytesWith/Without S9Up to 2200 µg/mlPositive (Clastogenic)[4][10][11]
In Vitro Micronucleus TestHuman LymphocytesWith/Without S9Up to 2410 µg/mlPositive (Clastogenic/Aneugenic)[4][10][11]
In Vivo GenotoxicityAnimal StudiesN/AN/ANegative[12]

N/A: Not Available in the source document.

The assessment of genotoxic potential follows a tiered approach. Positive results in in vitro tests, such as the Ames test and chromosome aberration assay for 2,4-DAPE, indicate a potential hazard. However, these results must be interpreted in the context of in vivo data and the expected route and level of human exposure. For 2,4-DAPE, while in vitro tests showed mutagenic and clastogenic potential, in vivo studies were negative.[4][12] This suggests that the genotoxic effects observed in vitro may not be expressed in a whole animal system, possibly due to metabolic detoxification or lack of bioavailability to target tissues at relevant doses.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Follow-up (if In Vitro is positive) cluster_conclusion Risk Characterization Ames Bacterial Reverse Mutation (Ames Test) Chromo Chromosome Aberration (Mammalian Cells) Invivo_Micro In Vivo Micronucleus Test (e.g., rodent hematopoietic cells) Ames->Invivo_Micro Positive Result (Gene Mutation) Micro Micronucleus Test (Mammalian Cells) Chromo->Invivo_Micro Positive Result (Clastogenicity) Micro->Invivo_Micro Positive Result (Clastogenicity) Comet In Vivo Comet Assay (detects DNA strand breaks) Exposure Consider Human Exposure (Route, Dose, Absorption) Invivo_Micro->Exposure Comet->Exposure Conclusion Conclusion on Genotoxic Potential Exposure->Conclusion

Logical Framework for Genotoxicity Assessment.
Carcinogenicity

Long-term studies are conducted to assess the potential of a substance to cause cancer.

Study DurationSpeciesDosesRouteResultReference
Long-termMouse0.04% and 0.07%Oral (in feed)No carcinogenic effects[1]
Long-termRat0.05% and 1.0%Oral (in feed)No carcinogenic effects[1]
Reproductive and Developmental Toxicity

These studies investigate potential adverse effects on sexual function, fertility, and development of the offspring.

Study TypeGuidelineSpeciesDoses (mg/kg bw/day)RouteNOAEL (Maternal)NOAEL (Developmental)Key FindingsReference
Prenatal Developmental ToxicityOECD 414Rat (Sprague Dawley)0, 20, 125, 250Oral (gavage)20 mg/kg125 mg/kgAt 125 mg/kg: maternal toxicity, fetal weight deficits, delayed ossification. At 250 mg/kg: severe maternal toxicity.[6][7]
Developmental ToxicityN/AMouse15, 150, 1500DermalN/AN/ANo teratogenic effects observed.[1][2]

N/A: Not Available in the source document.

Safety Assessment and Regulatory Conclusion

Regulatory bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS) and the US-based Cosmetic Ingredient Review (CIR) Expert Panel have evaluated the safety of 2,4-Diaminophenoxyethanol and its salts.

The overall safety assessment considers the low dermal absorption under typical use conditions, the NOAEL of 20 mg/kg/day from the sub-chronic toxicity study, and the negative results from in vivo genotoxicity and carcinogenicity studies.[1][6][7][12] While in vitro genotoxicity tests were positive, the weight of evidence from in vivo studies, which more closely represent human exposure, did not indicate a genotoxic risk.[12]

G Data Toxicological Data (Acute, Sub-chronic, Geno, Repro, etc.) HazardID Hazard Identification - Skin Sensitizer - In Vitro Genotoxicity - High Dose Systemic Effects Data->HazardID DoseResponse Dose-Response Assessment - Identify NOAEL (e.g., 20 mg/kg/day) Data->DoseResponse Exposure Exposure Assessment - Dermal Absorption - Use Concentration (≤2.0%) RiskChar Risk Characterization - Calculate Margin of Safety (MOS) - Weigh evidence (in vitro vs in vivo) Exposure->RiskChar HazardID->RiskChar DoseResponse->RiskChar Conclusion Safety Conclusion Safe for use in hair dyes at ≤2.0% (apart from sensitizing potential) RiskChar->Conclusion

General Safety Assessment Workflow.

References

An In-depth Technical Guide to 2,4-Diaminophenoxyethanol Dihydrochloride as an Aromatic Amine Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diaminophenoxyethanol Dihydrochloride is an aromatic amine salt primarily utilized as a coupler in oxidative hair dye formulations. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, mechanism of action in hair coloring, and an in-depth summary of its toxicological profile. Detailed experimental protocols for key safety assessments are provided, along with a discussion of its biological effects. All quantitative data are presented in tabular format for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate the oxidative hair dyeing process, experimental workflows, and the compound's synthesis.

Chemical and Physical Properties

This compound is a white to off-white or light gray to light pink crystalline powder.[1][2] It is the dihydrochloride salt of 2,4-diaminophenoxyethanol. As an aromatic amine, its chemical structure and properties are pivotal to its function in oxidative hair colorants.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride[3]
CAS Number 66422-95-5[4]
Molecular Formula C₈H₁₂N₂O₂ · 2HCl[1]
Molecular Weight 241.11 g/mol [4]
Appearance Light grey to light pink powder[2][4]
Melting Point 222°C to 224°C[4]
Solubility Soluble in ethanol, acetone, and chloroform. Insoluble in water.[4]
Purity (by HPLC) ≥ 98.5%[4]
Log P (octanol/water) 0.99[5][6]

Synthesis

The synthesis of this compound typically involves a multi-step process. A common method begins with the condensation of 2,4-dinitrochlorobenzene with ethylene glycol under alkaline conditions to form an intermediate, β-2,4-dinitrophenoxyethanol. This intermediate is then subjected to hydrogenation to reduce the nitro groups to amino groups, followed by salification with hydrochloric acid to yield the final product.

Synthesis_Workflow cluster_synthesis Synthesis of this compound 2_4_DNCB 2,4-Dinitrochlorobenzene Condensation Condensation (Alkaline Conditions) 2_4_DNCB->Condensation EG Ethylene Glycol EG->Condensation Intermediate β-2,4-Dinitrophenoxyethanol Condensation->Intermediate Hydrogenation Hydrogenation (Catalyst) Intermediate->Hydrogenation Base 2,4-Diaminophenoxyethanol Hydrogenation->Base Salification Salification (Hydrochloric Acid) Base->Salification Final_Product 2,4-Diaminophenoxyethanol Dihydrochloride Salification->Final_Product

A simplified workflow for the synthesis of this compound.

Application in Oxidative Hair Dyes

This compound is a key ingredient in permanent hair coloring systems, where it functions as a "coupler" or "secondary intermediate".[4][7] Oxidative hair dyes work through a chemical reaction between "precursors" (or primary intermediates, such as p-phenylenediamine) and couplers in the presence of an oxidizing agent, typically hydrogen peroxide.[2][3]

The process begins with the mixing of two components: one containing the dye precursors and couplers, and the other containing the oxidizing agent.[2] This mixture is then applied to the hair. The small size of the precursor and coupler molecules allows them to penetrate the hair shaft.[2] Inside the hair, the oxidizing agent oxidizes the precursors, which then react with the couplers to form larger, colored molecules.[2][3] These newly formed dye molecules are too large to be easily washed out of the hair, resulting in a permanent color change.[2]

Hair_Dye_Mechanism cluster_process Oxidative Hair Dyeing Process Precursors_Couplers Precursors & Couplers (e.g., 2,4-Diaminophenoxyethanol) Mixing Mixing Precursors_Couplers->Mixing Oxidizing_Agent Oxidizing Agent (e.g., Hydrogen Peroxide) Oxidizing_Agent->Mixing Application Application to Hair Mixing->Application Penetration Penetration of Hair Shaft Application->Penetration Reaction Oxidation and Coupling Reaction Penetration->Reaction Color_Formation Formation of Large Colored Molecules Reaction->Color_Formation Permanent_Color Permanent Hair Color Color_Formation->Permanent_Color

General mechanism of action for oxidative hair dyes.

The specific color produced depends on the precursors and couplers used in the formulation.[2] this compound, when reacting with precursors like p-phenylenediamine, contributes to the formation of indo-dyes, which can produce a range of shades.

Toxicological Profile

The safety of this compound has been extensively evaluated by regulatory bodies such as the Scientific Committee on Consumer Safety (SCCS) in Europe. The toxicological data for the dihydrochloride salt is considered applicable to the sulfate salt as well.[8]

Table 2: Summary of Toxicological Data for this compound

EndpointResultReference
Acute Oral Toxicity (Rat) LD₅₀ ≈ 1000 mg/kg bw[8]
Dermal Irritation (Rabbit) Not an irritant[8]
Ocular Irritation (Rabbit) Slightly irritant at 4% in water and undiluted[8]
Skin Sensitization (Guinea Pig, Buehler Test) Not a sensitizer[8]
Skin Sensitization (Mouse, LLNA) Moderate sensitizer (EC3 = 3.2%)[9]
Genotoxicity (Ames Test) Mutagenic in S. typhimurium strain TA98 with metabolic activation[8]
Genotoxicity (In vitro Chromosome Aberration) Induced chromosome aberrations in human lymphocytes[8]
Genotoxicity (In vivo Micronucleus Test) Did not induce an increase in micronucleated bone marrow erythrocytes[8]
Carcinogenicity Not considered a carcinogen based on available studies[3]
Developmental Toxicity No adverse effects observed[3]

Experimental Protocols

Skin Sensitization: Local Lymph Node Assay (LLNA)

The LLNA is a widely used method to assess the skin sensitization potential of a substance.

LLNA_Workflow cluster_llna Local Lymph Node Assay (LLNA) Protocol Animal_Selection Select female CBA/Ca or CBA/J mice Dose_Preparation Prepare various concentrations of This compound in a suitable vehicle Animal_Selection->Dose_Preparation Application Apply test substance to the dorsal surface of each ear for 3 consecutive days Dose_Preparation->Application Isotope_Injection On day 5, inject radiolabeled thymidine intravenously Application->Isotope_Injection Euthanasia Euthanize mice 5 hours after injection Isotope_Injection->Euthanasia Lymph_Node_Excision Excise and pool auricular lymph nodes for each experimental group Euthanasia->Lymph_Node_Excision Cell_Suspension Prepare single-cell suspensions of lymph node cells Lymph_Node_Excision->Cell_Suspension Radioactivity_Measurement Measure radioactivity incorporated into the cells Cell_Suspension->Radioactivity_Measurement Stimulation_Index Calculate Stimulation Index (SI) for each group Radioactivity_Measurement->Stimulation_Index Result_Interpretation An SI ≥ 3 indicates a positive sensitization response Stimulation_Index->Result_Interpretation

A generalized workflow for the Local Lymph Node Assay.
Genotoxicity: Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.

Ames_Test_Workflow cluster_ames Ames Test Protocol Strain_Selection Select histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) Metabolic_Activation Prepare S9 fraction from rat liver for metabolic activation Strain_Selection->Metabolic_Activation Exposure Expose bacterial strains to various concentrations of the test substance with and without S9 mix Metabolic_Activation->Exposure Plating Plate the treated bacteria on a minimal glucose agar medium lacking histidine Exposure->Plating Incubation Incubate plates at 37°C for 48-72 hours Plating->Incubation Colony_Counting Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) Incubation->Colony_Counting Data_Analysis Compare the number of revertant colonies in treated plates to control plates Colony_Counting->Data_Analysis Conclusion A significant increase in revertant colonies indicates mutagenic potential Data_Analysis->Conclusion

References

An In-depth Technical Guide to Potential Impurities in the Synthesis of 2,4-Diaminophenoxyethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential impurities that can arise during the synthesis of 2,4-Diaminophenoxyethanol Dihydrochloride, a key intermediate in the pharmaceutical and cosmetic industries. The guide details the common synthetic route, outlines the formation mechanisms of potential process-related and degradation impurities, and presents analytical methodologies for their detection and quantification. Detailed experimental protocols, quantitative data from batch analyses, and visual diagrams of chemical pathways and workflows are included to support researchers and drug development professionals in ensuring the quality and safety of this important compound.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and is also utilized as a coupler in oxidative hair dye formulations.[1] The purity of this intermediate is of paramount importance to the safety and efficacy of the final product. A thorough understanding of the potential impurities that can be generated during its synthesis is therefore essential for process optimization, quality control, and regulatory compliance. This guide aims to provide an in-depth analysis of these impurities, their origins, and the analytical techniques employed for their control.

Synthesis of this compound

The most prevalent industrial synthesis of this compound is a two-step process.[2][3][4][5] This process begins with the condensation of 2,4-dinitrochlorobenzene and ethylene glycol, followed by the catalytic hydrogenation of the resulting dinitro intermediate, and finally, salt formation with hydrochloric acid.

Step 1: Condensation (Williamson Ether Synthesis)

In the first step, 2,4-dinitrochlorobenzene is reacted with ethylene glycol in the presence of a base, such as sodium hydroxide or sodium carbonate, to form 2-(2,4-dinitrophenoxy)ethanol.[1][4] This reaction is a classic example of a Williamson ether synthesis.

Step 2: Hydrogenation

The intermediate, 2-(2,4-dinitrophenoxy)ethanol, is then subjected to catalytic hydrogenation to reduce the two nitro groups to amino groups. This is typically carried out using a catalyst such as palladium on carbon (Pd/C) or a Pd-Fe adsorptive resin under a hydrogen atmosphere.[1][4]

Step 3: Salt Formation

Finally, the resulting 2,4-diaminophenoxyethanol free base is treated with hydrochloric acid to form the more stable dihydrochloride salt, which is then isolated and purified.

dot```dot graph Synthesis_Pathway { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

DNCB [label="2,4-Dinitrochlorobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; EG [label="Ethylene Glycol", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., NaOH)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; DNPE [label="2-(2,4-Dinitrophenoxy)ethanol", fillcolor="#FBBC05", fontcolor="#202124"]; H2_Catalyst [label="H₂ / Catalyst (e.g., Pd/C)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; DAPE [label="2,4-Diaminophenoxyethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HCl [label="HCl", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Final_Product [label="2,4-Diaminophenoxyethanol\nDihydrochloride", fillcolor="#34A853", fontcolor="#FFFFFF"];

DNCB -> DNPE; EG -> DNPE; Base -> DNPE [label="Condensation", style=dotted]; DNPE -> DAPE [label="Hydrogenation"]; H2_Catalyst -> DAPE [style=dotted]; DAPE -> Final_Product [label="Salt Formation"]; HCl -> Final_Product [style=dotted]; }

Caption: Formation of Key Process-Related Impurities.

Other Potential Impurities
  • Residual Solvents: Solvents used during the synthesis and purification steps, such as ethanol or isopropanol, may be present in the final product if not effectively removed.

  • Heavy Metals: Catalysts used in the hydrogenation step (e.g., Palladium) and metals from reactors can be a source of heavy metal impurities.

Quantitative Data on Impurities

Analysis of various batches of this compound has provided quantitative data on the levels of key impurities. The purity of different batches has been reported to range from 98.7% to 99.6%. [6]

Impurity Batch 0120022 Batch 0101297 Batch Op.118
Purity (by HPLC, area %) >99.5% - -
Purity (by Titration, % w/w) 98.7% 99.6% 99.4%
m-Phenylenediamine <100 ppm - -

| 2,4-Diaminoanisole | Not Detected | - | - |

Table 1: Purity and Impurity Levels in Different Batches of this compound

ImpuritySpecification
Arsenic < 5 ppm
Antimony < 5 ppm
Mercury < 5 ppm
Cadmium < 10 ppm
Lead < 20 ppm
Isopropanol < 100 ppm

Table 2: Limits for Heavy Metals and Residual Solvents in a Batch with 98.7% Purity [6]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of this compound. The following are representative procedures.

Synthesis of this compound

The following protocol is based on typical procedures described in the literature. [3][5] Step 1: Condensation

  • To a reaction vessel, add 400 kg of ethylene glycol.

  • With stirring, add 160 kg of pre-melted 2,4-dinitrochlorobenzene.

  • Add another 200 kg of ethylene glycol and maintain the temperature at 70°C.

  • Add 45 kg of sodium carbonate to the mixture.

  • Heat the reaction mixture to 120°C and maintain for 5 hours, keeping the pH at 7.5.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, add 1000 kg of water and heat to 92°C with stirring for 1 hour.

  • Allow the mixture to settle, and cool the supernatant to 15°C to precipitate the product, 2-(2,4-dinitrophenoxy)ethanol.

  • Filter the product and wash with deionized water until the filtrate is neutral.

Step 2: Hydrogenation and Salt Formation

  • Prepare a solution of the 2-(2,4-dinitrophenoxy)ethanol intermediate in a suitable solvent (e.g., ethanol).

  • Add a palladium on carbon (Pd/C) catalyst (typically 5-10% w/w).

  • Pressurize the reactor with hydrogen gas (e.g., up to 12 kg/cm ²) and heat to a suitable temperature (e.g., 50-60°C).

  • Maintain the reaction under hydrogen pressure with vigorous stirring for 4-5 hours until the reduction is complete (monitored by HPLC or TLC).

  • Filter the catalyst from the reaction mixture.

  • To the filtrate, add a calculated amount of concentrated hydrochloric acid to precipitate the dihydrochloride salt.

  • Cool the mixture to facilitate complete precipitation.

  • Filter the this compound, wash with a suitable solvent (e.g., ethanol), and dry under vacuum.

Analytical Methods for Impurity Profiling

5.2.1. High-Performance Liquid Chromatography (HPLC) for Organic Impurities

A validated HPLC method is essential for the separation and quantification of this compound and its organic impurities.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: 0.05 M acetic buffer (pH 5.9).

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased to elute more hydrophobic impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: DAD detection at a wavelength where the analyte and its impurities have significant absorbance (e.g., 280 nm).

  • Sample Preparation: Dissolve a known weight of the sample in the initial mobile phase composition or a suitable diluent.

5.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Headspace GC-MS is the preferred method for the analysis of volatile residual solvents.

  • Instrumentation: GC-MS system with a headspace autosampler.

  • Column: A column with a stationary phase suitable for volatile organic compounds, such as a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Headspace Parameters:

    • Oven Temperature: Typically around 80-100°C to ensure volatilization of the solvents from the sample matrix.

    • Equilibration Time: Sufficient time for the solvents to partition into the headspace (e.g., 15-30 minutes).

  • GC Oven Program: A temperature gradient program is used to separate the solvents based on their boiling points. For example, start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C).

  • Mass Spectrometer: Operated in full scan mode to identify the solvents based on their mass spectra.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.

Purification Strategies

To minimize the levels of impurities in the final product, several purification strategies can be employed:

  • Recrystallization: This is a common and effective method for purifying the final this compound. The choice of solvent is critical to ensure high recovery of the pure product while leaving impurities in the mother liquor.

  • Washing: Thorough washing of the filtered product at each stage of the synthesis can help to remove residual reagents and byproducts.

  • Control of Reaction Conditions: Careful optimization of reaction parameters such as temperature, pressure, reaction time, and stoichiometry of reactants can minimize the formation of byproducts. For example, controlling the stoichiometry in the condensation step can reduce the formation of 1,2-bis(2,4-dinitrophenoxy)ethane.

Conclusion

The control of impurities in the synthesis of this compound is a critical aspect of ensuring its quality and suitability for its intended applications. This technical guide has detailed the common synthetic pathway, identified potential process-related and other impurities, and provided quantitative data on their levels in various batches. By implementing robust analytical methods and effective purification strategies, as outlined in this guide, researchers and manufacturers can produce high-purity this compound that meets stringent regulatory requirements. A thorough understanding of the impurity profile is fundamental to the development of safe and effective pharmaceutical and cosmetic products.

References

Methodological & Application

Application Note: Determination of Aromatic Amines in Hair Dyes by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of aromatic amines in hair dye products using Gas Chromatography-Mass Spectrometry (GC-MS). Aromatic amines are a class of compounds used in oxidative hair dyes, some of which are suspected carcinogens and are regulated to ensure consumer safety.[1][2] The described protocol involves sample preparation using ion-pair extraction followed by derivatization to enhance the volatility and thermal stability of the target analytes. The GC-MS analysis is performed in Selected Ion Monitoring (SIM) mode to achieve high sensitivity and selectivity. This method is suitable for quality control in manufacturing and for regulatory compliance monitoring.

Introduction

Permanent hair dyes typically work through an oxidative process involving primary intermediates (e.g., p-phenylenediamine) and couplers.[3] The presence of residual aromatic amines or their formation through degradation can pose health risks.[1] Therefore, accurate and reliable analytical methods are crucial for their determination in cosmetic products.[2] GC-MS is a powerful technique for this purpose due to its high chromatographic resolution and mass selectivity.[4][5][6] However, the polar nature and low volatility of some aromatic amines necessitate a derivatization step prior to GC-MS analysis.[3][7] This note provides a comprehensive protocol for the analysis of 26 common aromatic amines in hair dye matrices.[3][8]

Experimental Protocol

Sample Preparation: Ion-Pair Extraction and Derivatization

This protocol is adapted from methodologies that have demonstrated high recovery and precision.[4][5]

Reagents and Materials:

  • Hair dye sample

  • Acidic solution (e.g., 0.1 M HCl)

  • bis-2-ethylhexylphosphate (BEHPA) for ion-pair extraction

  • Isobutyl chloroformate (IBCF) for derivatization

  • Organic solvent (e.g., methyl tert-butyl ether - MTBE)

  • Sodium citrate buffer (pH 6)

  • Sodium hydroxide

  • Anhydrous sodium sulfate

  • Internal Standard (IS) solution (e.g., anthracene-d10)

  • Vortex mixer

  • Centrifuge

  • Ultrasonic bath

  • GC vials

Procedure:

  • Sample Dissolution: Weigh approximately 0.5 g of the hair dye sample into a centrifuge tube. Add 10 mL of acidic solution and sonicate for 15 minutes to dissolve the sample.[4][5]

  • Ion-Pair Extraction: Add the ion-pairing agent, BEHPA, to the dissolved sample. Vortex vigorously for 2 minutes to facilitate the extraction of aromatic amines into an organic phase.[4][5] Supported liquid extraction (SLE) using products like Chem Elut S can also be an effective alternative.[9][10]

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Derivatization: Transfer the organic layer containing the aromatic amines to a clean tube. Add the derivatizing agent, isobutyl chloroformate (IBCF), to convert the amines into their more volatile isobutyloxycarbonyl (isoBOC) derivatives.[4][5] In situ derivatization using acetic anhydride is another effective method.[3][7][8]

  • Extraction of Derivatives: Add a suitable organic solvent, such as MTBE, and vortex to extract the derivatized amines.

  • Drying and Concentration: Pass the organic extract through a column containing anhydrous sodium sulfate to remove any residual water. The extract can be concentrated under a gentle stream of nitrogen if necessary.

  • Internal Standard Addition: Add a known amount of internal standard solution to the final extract before GC-MS analysis to ensure accurate quantification.[9]

  • Final Preparation: Transfer the final extract into a GC vial for analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent GC/MS system).

GC Conditions:

  • Column: Rtx-35MS (30 m x 0.32 mm I.D., 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.[3][8] Hydrogen or nitrogen can be considered as alternative carrier gases.[11]

  • Inlet Temperature: 260 °C.[1]

  • Injection Mode: Split (1:15).[1]

  • Injection Volume: 1.0 µL.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 4.0 min.

    • Ramp 1: 30 °C/min to 185 °C.

    • Ramp 2: 5 °C/min to 300 °C, hold for 4 min.[3][8]

MS Conditions:

  • Ion Source Temperature: 230 °C.[3][8]

  • Transfer Line Temperature: 280 °C.[3][8]

  • Ionization Mode: Electron Impact (EI).[4][5]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 50-500) for identification.[3][8] Specific ions for each derivatized aromatic amine should be determined from their respective mass spectra.

Data Presentation

The following tables summarize the performance characteristics of the described method, including method validation data and typical concentrations found in commercial products.

Table 1: Method Validation Parameters [4][5][8]

ParameterResult
Linearity (Correlation Coefficient, R²)> 0.99
Detection Limits (LOD)0.02 - 2.58 µg/g
Quantification Limits (LOQ)0.05 - 7.75 µg/g
Recovery87 - 119%
Precision (RSD)0.64 - 17.32%

Table 2: Quantitative Analysis of Selected Aromatic Amines in Commercial Hair Dyes [4]

Aromatic AmineConcentration Range (mg/g)
o-toluidineND - 15.2
2,4-xylidineND - 8.7
o-anisidineND - 5.4
4-chloroanilineND - 21.3
p-cresidineND - 11.9
2-naphthylamineND - 3.1
4-aminobiphenylND - 7.5
benzidineND - 4.6
4,4'-oxydianilineND - 9.8
4,4'-methylenedianilineND - 12.1
ND: Not Detected

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of aromatic amines in hair dyes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis sample Hair Dye Sample dissolution Dissolution in Acidic Solution sample->dissolution Sonication extraction Ion-Pair or Supported Liquid Extraction dissolution->extraction derivatization Derivatization (e.g., with IBCF) extraction->derivatization extraction2 Solvent Extraction of Derivatives derivatization->extraction2 drying Drying and Concentration extraction2->drying is_addition Internal Standard Addition drying->is_addition final_sample Final Sample for GC-MS Analysis is_addition->final_sample gcms GC-MS System final_sample->gcms Injection data_acquisition Data Acquisition (SIM/Scan Mode) gcms->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing report Final Report data_processing->report

References

Application Notes and Protocols for 2,4-Diaminophenoxyethanol Dihydrochloride in Permanent Hair Dye Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminophenoxyethanol Dihydrochloride (2,4-DAPE 2HCl) is a crucial component in the formulation of permanent (oxidative) hair dyes.[1] It functions as a coupler, a type of aromatic amine that, when combined with a primary intermediate (or precursor) and an oxidizing agent, undergoes a chemical reaction to form large, stable color molecules within the hair shaft.[2][3] This process results in a long-lasting hair color that is resistant to washing. The final shade achieved is dependent on the specific combination of primary intermediates and couplers used in the formulation.[2][4]

These application notes provide detailed methodologies for the formulation, application, and performance evaluation of permanent hair dye formulations incorporating this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Chemical Name 2-(2,4-Diaminophenoxy)ethanol dihydrochloride
CAS Number 66422-95-5
Molecular Formula C₈H₁₄Cl₂N₂O₂
Molecular Weight 241.11 g/mol
Appearance Light grey to light pink or lavender powder
Solubility Soluble in water and ethanol; Insoluble in acetone and chloroform.[5]
Purity (by HPLC) Typically ≥ 98.5%
Melting Point 222°C to 224°C

Mechanism of Action in Oxidative Hair Dyeing

The permanent hair dyeing process is a complex series of chemical reactions that occur within the hair fiber. The key steps involving this compound are outlined below.

  • Alkalinization: An alkalizing agent, such as ammonia or monoethanolamine, is used to raise the pH of the hair dye formulation. This causes the hair cuticle to swell, allowing the small, colorless precursor and coupler molecules to penetrate into the cortex of the hair shaft.

  • Oxidation: An oxidizing agent, typically hydrogen peroxide, is mixed with the dye formulation immediately before application. The hydrogen peroxide oxidizes the primary intermediate (e.g., p-phenylenediamine) to a reactive quinonediimine.

  • Coupling Reaction: The oxidized primary intermediate then rapidly reacts with the coupler molecule, this compound.

  • Color Formation: This coupling reaction forms a large, complex indo dye molecule. These newly formed color molecules are significantly larger than the initial precursor and coupler molecules, effectively trapping them within the hair shaft and resulting in a permanent color.

The following diagram illustrates the general signaling pathway of oxidative hair dyeing.

oxidative_hair_dyeing_pathway cluster_hair_fiber Hair Fiber Cortex cluster_outside Outside Hair Fiber Precursors Primary Intermediates (e.g., p-phenylenediamine) Reactive_Intermediate Reactive Quinonediimine Precursors->Reactive_Intermediate Oxidation (H₂O₂) Couplers Couplers (this compound) Large_Dye_Molecule Large, Colored Dye Molecule Couplers->Large_Dye_Molecule Reactive_Intermediate->Large_Dye_Molecule Coupling Reaction Alkalizing_Agent Alkalizing Agent (e.g., Ammonia) cluster_hair_fiber cluster_hair_fiber Alkalizing_Agent->cluster_hair_fiber Swells Cuticle for Penetration Hydrogen_Peroxide Hydrogen Peroxide (H₂O₂)

Caption: Oxidative hair dyeing chemical reaction pathway.

Recommended Concentration for Use

The concentration of this compound in a hair dye formulation is critical to achieving the desired shade and ensuring product safety.

Use LevelConcentration Range (%)
In Formulation (before mixing with developer) 0.1 - 4.0
On-Head (after mixing with developer) up to 2.0[2][6][7]
Typical Use in Light Tones < 0.025
Typical Use in Medium Tones 0.025 - 0.1
Typical Use in Darker Tones 0.1 - 4.0

Note: The on-head concentration is typically half of the formulation concentration due to a 1:1 mixing ratio with the developer.

Experimental Protocols

The following protocols provide a framework for the laboratory-scale formulation and evaluation of permanent hair dyes containing this compound.

Protocol for a Laboratory-Scale Permanent Hair Dye Formulation

This protocol outlines the preparation of a basic two-component oxidative hair dye system.

Materials:

  • Component A (Dye Cream Base):

    • Deionized water

    • Cetearyl alcohol (emulsifier and thickener)

    • Glyceryl stearate (emulsifier)

    • Propylene glycol (solvent and humectant)

    • Sodium lauryl sulfate (surfactant)

    • Ammonia or Monoethanolamine (alkalizing agent)

    • Primary Intermediate(s) (e.g., p-phenylenediamine, toluene-2,5-diamine sulfate)

    • This compound (coupler)

    • Ascorbic acid or Sodium sulfite (antioxidant)

    • EDTA (chelating agent)

  • Component B (Developer Cream):

    • Deionized water

    • Hydrogen peroxide (3-12% solution, e.g., 20-40 volume)

    • Cetearyl alcohol

    • Ceteareth-20 (emulsifier)

    • Phosphoric acid (stabilizer)

Procedure:

  • Prepare the Dye Cream (Component A): a. In a primary beaker, heat the deionized water to 75-80°C. Add the propylene glycol, EDTA, and antioxidant, and stir until dissolved. b. In a separate beaker, melt the cetearyl alcohol and glyceryl stearate at 75-80°C. c. Add the melted oil phase to the water phase with constant stirring to form an emulsion. d. In a smaller beaker, dissolve the primary intermediate(s) and this compound in a small amount of warm water or propylene glycol. e. Once the emulsion has cooled to 40-45°C, add the dissolved dye components. f. Add the alkalizing agent to adjust the pH to the desired level (typically 9.5-10.5). g. Add the sodium lauryl sulfate and stir until a homogenous cream is formed. h. Adjust the final weight with deionized water.

  • Prepare the Developer Cream (Component B): a. Heat the deionized water to 75-80°C. b. In a separate beaker, melt the cetearyl alcohol. c. Add the melted cetearyl alcohol and ceteareth-20 to the hot water with stirring to form an emulsion. d. Cool the emulsion to below 40°C. e. Slowly add the hydrogen peroxide solution with constant, gentle stirring. f. Add phosphoric acid to stabilize the pH (typically 2.5-3.5).

formulation_workflow cluster_component_A Component A: Dye Cream cluster_component_B Component B: Developer Cream A1 Heat Water Phase (Water, Propylene Glycol, EDTA, Antioxidant) to 75-80°C A3 Combine Phases to Form Emulsion A1->A3 A2 Melt Oil Phase (Cetearyl Alcohol, Glyceryl Stearate) to 75-80°C A2->A3 A5 Cool Emulsion to 40-45°C A3->A5 A4 Dissolve Dye Intermediates and 2,4-DAPE A6 Add Dissolved Dyes to Emulsion A4->A6 A5->A6 A7 Adjust pH with Alkalizing Agent A6->A7 A8 Add Surfactant and Mix A7->A8 A9 Final Dye Cream A8->A9 B1 Heat Water Phase to 75-80°C B3 Combine to Form Emulsion B1->B3 B2 Melt Cetearyl Alcohol B2->B3 B4 Cool Emulsion to < 40°C B3->B4 B5 Add Hydrogen Peroxide B4->B5 B6 Stabilize pH with Phosphoric Acid B5->B6 B7 Final Developer Cream B6->B7

Caption: Workflow for permanent hair dye formulation.

Protocol for Hair Swatch Dyeing

Materials:

  • Natural, untreated hair swatches (e.g., from a supplier)

  • Dye cream (Component A)

  • Developer cream (Component B)

  • Non-metallic bowl and application brush

  • Timer

  • Standard shampoo and conditioner

  • Drying apparatus (e.g., hairdryer on a cool setting or air drying)

Procedure:

  • In the non-metallic bowl, mix the dye cream and developer cream in a 1:1 ratio until a uniform consistency is achieved.

  • Immediately apply the mixture to the dry hair swatches, ensuring complete and even saturation.

  • Allow the dye to process for 30-45 minutes at room temperature.

  • Rinse the hair swatches thoroughly with lukewarm water until the water runs clear.

  • Apply a small amount of conditioner, leave for 2-3 minutes, and rinse.

  • Allow the swatches to air dry completely or use a hairdryer on a cool setting.

Protocol for Colorimetric Evaluation

Materials:

  • Dyed and dried hair swatches

  • Spectrophotometer or colorimeter with CIELAB (Lab*) color space measurement capability

Procedure:

  • Calibrate the colorimeter according to the manufacturer's instructions.

  • Measure the L, a, and b* values of an undyed control hair swatch.

  • Measure the L, a, and b* values of the dyed hair swatches at multiple points on each swatch and average the readings.

  • Record the data for comparison.

Protocol for Wash Fastness Evaluation

Materials:

  • Dyed and dried hair swatches

  • Standard shampoo solution (e.g., 10% sodium lauryl ether sulfate)

  • Constant temperature water bath (e.g., 40°C)

  • Beakers

Procedure:

  • Measure the initial Lab* values of the dyed swatches.

  • Immerse each swatch in a beaker containing the shampoo solution in the water bath for a specified time (e.g., 10 minutes) with gentle agitation.

  • Rinse the swatches thoroughly under running warm water for 1 minute.

  • Allow the swatches to air dry completely.

  • Repeat this wash-dry cycle for a predetermined number of times (e.g., 5, 10, 20 cycles).

  • Measure the Lab* values after each set of cycles.

  • Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²]. A lower ΔE indicates better wash fastness.

Protocol for UV Light Fastness Evaluation

Materials:

  • Dyed and dried hair swatches

  • UV weathering chamber with controlled UVA/UVB lamps

Procedure:

  • Measure the initial Lab* values of the dyed swatches.

  • Place the swatches in the UV weathering chamber.

  • Expose the swatches to a defined cycle of UVA and UVB radiation for a specified duration (e.g., 10, 20, 40 hours).

  • Measure the Lab* values at the end of the exposure period.

  • Calculate the total color difference (ΔE*) to determine the degree of fading.

evaluation_workflow Start Dyed and Dried Hair Swatches Initial_Color Initial Colorimetric Measurement (Lab) Start->Initial_Color Wash_Fastness Wash Fastness Testing (Repeated Wash Cycles) Initial_Color->Wash_Fastness UV_Fastness UV Light Fastness Testing (UV Exposure) Initial_Color->UV_Fastness Final_Color_Wash Final Colorimetric Measurement (Lab) after Washing Wash_Fastness->Final_Color_Wash Final_Color_UV Final Colorimetric Measurement (Lab) after UV Exposure UV_Fastness->Final_Color_UV Data_Analysis_Wash Calculate ΔE for Wash Fastness Final_Color_Wash->Data_Analysis_Wash Data_Analysis_UV Calculate ΔE* for UV Fastness Final_Color_UV->Data_Analysis_UV Results Performance Data Data_Analysis_Wash->Results Data_Analysis_UV->Results

Caption: Experimental workflow for hair dye performance evaluation.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for the identification and quantification of this compound in hair dye formulations.

Typical HPLC Parameters:

ParameterSpecification
Column C18 reverse-phase column
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol)
Detection UV detector at a wavelength of approximately 280-300 nm
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

Note: Method development and validation are required for specific formulations.

Safety and Handling

This compound is a skin sensitizer and may cause an allergic reaction.[4] It is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS). A patch test is recommended before the application of any new hair dye formulation to rule out allergic reactions.[8]

Comparative Performance Data

Publicly available, direct quantitative comparative studies detailing the performance of this compound against other couplers are limited. Researchers are encouraged to conduct their own comparative studies using the protocols outlined above to evaluate its performance in specific formulations. One patent suggests that a novel aminophenol coupler produces a "less red and more blue" shade compared to the conventional 5-amino-2-methylphenol when coupled with p-phenylenediamine, highlighting the impact of coupler selection on the final color outcome.[9]

Conclusion

This compound is a versatile and effective coupler for use in permanent hair dye formulations. By following the detailed protocols provided in these application notes, researchers and formulators can systematically develop, apply, and evaluate hair dyes containing this ingredient. Further research into its comparative performance will continue to advance the science of hair coloration.

References

Application Notes and Protocols for Benzoxazole Synthesis Using 2,4-Diaminophenoxyethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them attractive scaffolds in drug discovery and development.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted-5-aminobenzoxazoles using 2,4-diaminophenoxyethanol dihydrochloride as a key precursor.

The primary synthetic route described herein is the condensation of 2,4-diaminophenoxyethanol with a variety of carboxylic acids, facilitated by a dehydrating agent such as polyphosphoric acid (PPA). This method offers a straightforward approach to a wide range of benzoxazole derivatives.

General Reaction Scheme

The synthesis of 2-substituted-5-(2-hydroxyethoxy)benzoxazoles from this compound proceeds via a cyclocondensation reaction with a carboxylic acid. The reaction is typically carried out in the presence of polyphosphoric acid (PPA), which acts as both a catalyst and a solvent. The general scheme is as follows:

Benzoxazole Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Precursor 2,4-Diaminophenoxyethanol Dichloride Benzoxazole 2-Substituted-5-amino (or 6-amino) benzoxazole derivative Precursor->Benzoxazole Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Benzoxazole PPA Polyphosphoric Acid (PPA) PPA->Benzoxazole Heat Heat (150-210°C) Heat->Benzoxazole Water Water (byproduct)

Caption: General reaction scheme for benzoxazole synthesis.

Data Presentation: Synthesis of 2-Substituted-5-aminobenzoxazoles

The following table summarizes the reaction of 2,4-diaminophenol (the free base of this compound) with various carboxylic acids, highlighting the reaction conditions and reported yields.

Carboxylic Acid DerivativeReaction ConditionsProductYield (%)Reference
p-tert-butyl benzoic acidPolyphosphoric acid (PPA)5-amino-2-(4-tert-butyl-phenyl)-benzoxazoleGood[3]
3,4-dimethoxybenzoic acidPolyphosphoric acid (PPA)2-(3,4-Diimethoxyphenyl) benzoxazol-5-amineNot specified[3]
4-methylsalicylic acidPolyphosphoric acid (PPA), 150°C5-amino-2-(2-hydroxy-4-methylphenyl) benzoxazoleGood[3]
Terephthalic acidPolyphosphoric acid (PPA), 140-210°C, 2-4 hoursp-phenylene-2,2'-bis(5-aminobenzoxazole)98

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted-5-aminobenzoxazoles using Polyphosphoric Acid (PPA)

This protocol is a general guideline adapted from the synthesis of 2-phenylbenzoxazole and can be applied to various carboxylic acids.[4]

Materials:

  • This compound

  • Substituted Carboxylic Acid

  • Polyphosphoric Acid (PPA)

  • Ice-water mixture

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid (PPA) (typically 10-20 times the weight of the limiting reagent).

  • Addition of Reactants: While stirring, add this compound (1.0 eq) and the desired carboxylic acid (1.0-1.1 eq) to the PPA. Note: The dihydrochloride salt may be used directly, or it can be neutralized to the free base prior to the reaction. For in-situ neutralization, the reaction mixture might require heating to liberate the free amine.

  • Reaction: Heat the mixture with stirring under a nitrogen atmosphere. The reaction temperature typically ranges from 150°C to 210°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 6 hours depending on the substrate.

  • Work-up: After the reaction is complete, cool the mixture to about 60-80°C and carefully pour it into a beaker containing a vigorously stirred ice-water mixture. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash them sequentially with water (2 x 25 mL) and brine (2 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-substituted-5-aminobenzoxazole derivative.

Workflow for Benzoxazole Synthesis and Purification

Experimental Workflow Start Start: Weigh Reactants Reaction_Setup Reaction Setup: Add PPA to flask Start->Reaction_Setup Add_Reactants Add this compound and Carboxylic Acid Reaction_Setup->Add_Reactants Heating Heat under Nitrogen (150-210°C) Add_Reactants->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Work-up: Pour onto ice-water Monitoring->Workup Reaction Complete Neutralization Neutralize with NaHCO₃ Workup->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification End End: Pure Benzoxazole Purification->End

Caption: Step-by-step experimental workflow.

Application Notes for Drug Development Professionals

Benzoxazole derivatives synthesized from 2,4-diaminophenoxyethanol are of significant interest in drug development due to their potential to interact with various biological targets.

Antimicrobial Activity: DNA Gyrase Inhibition

Several benzoxazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[5][6] This inhibition leads to the disruption of bacterial cell division and ultimately cell death. The mechanism of action makes these compounds promising candidates for the development of new antibacterial agents, particularly against drug-resistant strains.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Replication DNA Replication & Transcription Gyrase->Replication Cell_Death Cell Death Benzoxazole Benzoxazole Derivative Benzoxazole->Gyrase Inhibits

Caption: Inhibition of DNA gyrase by benzoxazoles.

Anticancer Activity: VEGFR-2 Signaling Pathway Inhibition

Certain substituted benzoxazoles have demonstrated anticancer activity, which may be attributed to their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8] VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can potentially disrupt the blood supply to tumors, leading to apoptosis and a reduction in tumor growth.

VEGFR2_Inhibition cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream Angiogenesis Angiogenesis (Tumor Blood Supply) Downstream->Angiogenesis Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Benzoxazole_AntiCancer Anticancer Benzoxazole Benzoxazole_AntiCancer->VEGFR2 Inhibits

Caption: Anticancer mechanism via VEGFR-2 inhibition.

Conclusion

The synthesis of benzoxazoles from this compound and carboxylic acids is a versatile and efficient method for generating a library of compounds with significant therapeutic potential. The protocols and data presented here provide a solid foundation for researchers in medicinal chemistry and drug development to explore this promising class of molecules. The potential for these compounds to act as inhibitors of key biological pathways, such as DNA gyrase and VEGFR-2 signaling, underscores their importance in the ongoing search for novel therapeutic agents.

References

Application of 2,4-Diaminophenoxyethanol Dihydrochloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminophenoxyethanol Dihydrochloride is an aromatic amine that has found its primary application in the cosmetics industry as a key component in oxidative hair dye formulations.[1][2] While often cited in chemical and pharmaceutical literature as a "pharmaceutical intermediate" and a "building block for chemical synthesis," its direct and detailed applications in medicinal chemistry for the development of therapeutic agents are not extensively documented in publicly available scientific literature.[3][4] This document aims to provide a comprehensive overview of the known applications, synthesis, and toxicological profile of this compound, with a focus on its potential, though currently limited, relevance to medicinal chemistry.

Chemical and Physical Properties

PropertyValueReference
CAS Number 66422-95-5[5]
Molecular Formula C₈H₁₄Cl₂N₂O₂[5]
Molecular Weight 241.11 g/mol [5]
Appearance Light gray to light pink powder[2]
Solubility Soluble in water[6]

Application in Chemical Synthesis

The primary role of this compound in a synthesis context is as a precursor or intermediate. Its chemical structure, featuring a substituted aromatic ring with two amino groups and a hydroxyethoxy side chain, offers multiple reactive sites for further chemical modification.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from 2,4-dinitrochlorobenzene. The general synthetic route involves a nucleophilic substitution followed by a reduction and subsequent salt formation.

A common synthetic pathway is as follows:

  • Condensation: 2,4-Dinitrochlorobenzene is reacted with ethylene glycol in an alkaline condition to form an intermediate.[3]

  • Hydrogenation: The nitro groups of the intermediate are then reduced to amino groups, typically through catalytic hydrogenation.[3]

  • Salt Formation: The resulting 2,4-diaminophenoxyethanol is then treated with hydrochloric acid to form the dihydrochloride salt.[3]

Various patents describe specific conditions and catalysts for this process, aiming to improve yield and purity.[3][7]

Synthesis_Workflow DNCB 2,4-Dinitrochlorobenzene Intermediate Dinitrophenoxyethanol Intermediate DNCB->Intermediate Ethylene Glycol, Alkaline Conditions DAPE 2,4-Diaminophenoxyethanol Intermediate->DAPE Catalytic Hydrogenation FinalProduct 2,4-Diaminophenoxyethanol Dihydrochloride DAPE->FinalProduct Hydrochloric Acid

Figure 1: General synthetic workflow for this compound.

Potential, yet Undocumented, Medicinal Chemistry Applications

While concrete examples are scarce, the structural features of this compound suggest its potential as a scaffold in medicinal chemistry. The diamino-substituted phenyl ring is a common motif in various classes of bioactive molecules, including kinase inhibitors.[8][9] The ethanol side chain could be modified to introduce different functional groups to modulate solubility, binding affinity, and pharmacokinetic properties.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors possess a heterocyclic core that mimics the adenine ring of ATP, often decorated with substituted phenyl rings to achieve selectivity and potency.[8] The 2,4-diaminophenyl moiety could potentially serve as a building block for synthesizing such inhibitors. The amino groups can be functionalized to introduce various side chains that can interact with specific residues in the kinase active site.

Kinase_Inhibitor_Concept Scaffold 2,4-Diaminophenoxyethanol Scaffold Modification Chemical Modification Scaffold->Modification Derivative Novel Derivatives Modification->Derivative Introduction of pharmacophores Kinase Target Kinase Derivative->Kinase Binding to active site Inhibition Kinase Inhibition Kinase->Inhibition Modulation of signaling pathway

Figure 2: Conceptual workflow for utilizing the 2,4-diaminophenoxyethanol scaffold in kinase inhibitor design.

Toxicological Profile

The safety of this compound has been extensively evaluated in the context of its use in cosmetic products. This data is valuable for any potential medicinal chemistry applications as it provides a baseline understanding of its safety profile.

EndpointResultSpeciesReference
Acute Oral Toxicity (LD50) 1000 - 1191 mg/kgRat[6]
Skin Irritation Slightly irritating at 4.0%Human[2]
Eye Irritation Practically non-irritating-[2]
Sensitization Low-level sensitizationHuman[2]
Genotoxicity (in vivo) Not activeAnimal[2]
Carcinogenicity Not a carcinogen-[2]

The "Anti-Obesity Effects" Claim

Some commercial suppliers have anecdotally mentioned potential anti-obesity effects of this compound, suggesting it may work by binding water molecules and forming crystals in the body.[10] However, a thorough review of the scientific literature reveals a lack of peer-reviewed studies to substantiate this claim. The proposed mechanism is not well-defined and lacks the rigorous scientific validation required for consideration in a medicinal chemistry context. Researchers should treat this claim with caution and the absence of supporting data should be noted.

Experimental Protocols

Given the limited specific applications in medicinal chemistry, detailed experimental protocols for its use in drug development are not available. However, for researchers interested in exploring its potential, the following general protocols for synthesis and initial biological screening can be adapted.

General Protocol for Derivatization of 2,4-Diaminophenoxyethanol

This protocol outlines a general method for the acylation of the amino groups, a common first step in creating a library of derivatives.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Acyl chloride or carboxylic acid of interest

  • Coupling agent (e.g., HATU, HOBt) if starting from a carboxylic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add triethylamine (2.2 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • If using an acyl chloride: Add the acyl chloride (2.1 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • If using a carboxylic acid: Add the carboxylic acid (2.1 equivalents), HATU (2.2 equivalents), and HOBt (2.2 equivalents) to the reaction mixture. Stir at room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired derivative.

General Protocol for In Vitro Kinase Inhibition Assay

This is a general protocol for screening the synthesized derivatives against a target kinase.

Materials:

  • Synthesized 2,4-Diaminophenoxyethanol derivatives

  • Target kinase

  • Kinase buffer

  • ATP

  • Substrate peptide

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

  • Add the diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

This compound is a well-characterized compound with a primary, documented application in the cosmetics industry. While its chemical structure holds theoretical potential for its use as a scaffold in medicinal chemistry, particularly in the design of kinase inhibitors, there is a notable lack of published research detailing such applications. The extensive toxicological data available from its cosmetic use provides a solid foundation for any future safety assessments in a pharmaceutical context. Researchers and drug development professionals are encouraged to explore the synthetic possibilities offered by this molecule, while also being aware of the current absence of validated medicinal applications and treating unsubstantiated claims with scientific skepticism. Further research is required to unlock any potential therapeutic value of this compound and its derivatives.

References

Application Notes and Protocols for Oxidative Coupling Reactions with 2,4-Diaminophenoxyethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminophenoxyethanol Dihydrochloride is an aromatic amine primarily utilized as a "coupler" in oxidative hair dye formulations.[1][2][3] In the presence of an oxidizing agent and a primary intermediate (a developer), it undergoes oxidative coupling to form high molecular weight dye molecules that impart permanent color to hair.[2][4][5] The final color achieved is dependent on the specific combination of the primary intermediate and coupler, the pH of the reaction medium, and the overall formulation.[4] These application notes provide detailed protocols for conducting oxidative coupling reactions with this compound on a laboratory scale for research and development purposes.

Chemical Properties and Role in Oxidative Dyeing

This compound (CAS No. 66422-95-5) is a water-soluble, crystalline powder.[1] In the context of hair dyeing, it acts as a nucleophile that reacts with an oxidized primary intermediate to form a stable indo dye.[2] This reaction is a key step in the formation of a wide spectrum of colors in permanent hair coloring systems.

The general mechanism of oxidative hair dyeing involves a two-component system: a dye formulation containing the precursors (primary intermediates and couplers) and an alkalizing agent, and a developer formulation containing an oxidizing agent, typically hydrogen peroxide.[3][4] When mixed, the alkaline environment swells the hair cuticle, allowing the smaller precursor molecules to penetrate the hair shaft.[5] The hydrogen peroxide then oxidizes the primary intermediate, which subsequently reacts with the coupler to form large, colored molecules that are trapped within the hair cortex, resulting in a permanent color change.[2][4]

Experimental Protocols

The following protocols outline the procedures for a typical oxidative coupling reaction involving this compound to form a specific dye, and a general protocol for creating a hair dye formulation for testing on hair swatches.

Protocol 1: Synthesis and Isolation of an Indo Dye

This protocol describes the reaction of this compound with p-phenylenediamine (PPD) as the primary intermediate to form a specific indo dye.

Materials:

  • This compound

  • p-Phenylenediamine (PPD)

  • Hydrogen Peroxide (30% solution)

  • Ammonium Hydroxide (28-30% solution)

  • Deionized Water

  • Ethanol

  • Sodium Sulfite (antioxidant)

  • Beakers and magnetic stir bar

  • pH meter

  • Stirring hotplate

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Coupler Solution: In a 100 mL beaker, dissolve 1.0 g of this compound in 40 mL of deionized water with gentle stirring.

  • Preparation of the Primary Intermediate Solution: In a separate 100 mL beaker, dissolve 0.5 g of p-phenylenediamine in 20 mL of deionized water. Add 0.1 g of sodium sulfite as an antioxidant and stir until fully dissolved.

  • Reaction Setup: Combine the coupler and primary intermediate solutions in a 250 mL beaker. Adjust the pH of the mixture to approximately 10.0 using ammonium hydroxide.

  • Oxidative Coupling: While stirring vigorously, slowly add 2.0 mL of 30% hydrogen peroxide solution dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 30 minutes. The solution will change color as the dye forms.

  • Isolation of the Dye:

    • Acidify the reaction mixture to a pH of 4.0 with dilute hydrochloric acid to precipitate the dye.

    • Collect the precipitate by vacuum filtration and wash with cold deionized water.

    • Recrystallize the crude product from an ethanol/water mixture to purify the dye.

    • Dry the purified dye under vacuum.

  • Characterization: The resulting dye can be characterized using techniques such as UV-Vis spectroscopy, FT-IR, and NMR to determine its structure and spectral properties.

Protocol 2: Laboratory Scale Hair Dye Formulation and Application

This protocol provides a method for preparing a basic oxidative hair dye formulation for testing on hair swatches.

Materials:

  • Dye Base:

    • This compound

    • Primary Intermediate (e.g., p-phenylenediamine or p-aminophenol)

    • Cetearyl Alcohol (thickening agent)

    • Oleth-10 (surfactant)

    • Ammonium Hydroxide (alkalizing agent)

    • Sodium Sulfite (antioxidant)

    • Deionized Water

  • Developer Cream:

    • 6% Hydrogen Peroxide

  • Equipment:

    • Natural white hair swatches

    • Beakers, digital scale, stirring hotplate

    • pH meter

    • Dye application brush and plastic bowl

Procedure:

  • Dye Base Preparation:

    • In a beaker, heat 50 g of deionized water to approximately 70-75°C.

    • With stirring, add and dissolve 10 g of cetearyl alcohol and 5 g of oleth-10.

    • In a separate beaker, dissolve the desired amounts of the primary intermediate and this compound (see Table 1 for examples) and 0.5 g of sodium sulfite in a small amount of warm deionized water.

    • Add the dye precursor solution to the base mixture and stir until a homogenous cream is formed.

    • Cool the mixture to 40-45°C.

    • Adjust the pH to 9.5-10.5 using ammonium hydroxide.

    • Add deionized water to bring the total weight of the dye base to 100 g.

  • Dye Application:

    • Immediately before application, mix the dye base and the developer cream in a 1:1 ratio in a plastic bowl.

    • Evenly apply the mixture to the hair swatches using a dye application brush.

    • Allow the dye to process for 30 minutes at room temperature.

    • Thoroughly rinse the hair swatches with warm water until the water runs clear.

    • Gently shampoo and condition the swatches.

    • Allow the swatches to air dry completely before color evaluation.

Data Presentation

The following table provides example concentrations for achieving different color shades. The final color is highly dependent on the specific primary intermediate used in conjunction with this compound.

Target Shade Primary Intermediate Concentration of Primary Intermediate in Dye Base (%) Concentration of this compound in Dye Base (%) Expected Color Outcome on White Hair
Light Ash Brown p-Phenylenediamine0.50.8A cool, light brown shade
Medium Brown p-Phenylenediamine1.01.2A neutral medium brown shade
Dark Auburn p-Aminophenol1.51.0A reddish-brown shade
Violet Black p-Phenylenediamine2.01.5A dark shade with violet undertones

Table 1: Example formulations for oxidative hair dyes using this compound as the coupler. The concentrations are given as weight percent of the final dye base formulation before mixing with the developer.

Visualizations

Oxidative Coupling Reaction Pathway

oxidative_coupling PI Primary Intermediate (e.g., p-Phenylenediamine) Oxidized_PI Oxidized Primary Intermediate PI->Oxidized_PI Oxidation Coupler 2,4-Diaminophenoxyethanol Dihydrochloride Indo_Dye Indo Dye (Colored Molecule) Coupler->Indo_Dye Oxidant Oxidizing Agent (H₂O₂) Oxidized_PI->Indo_Dye Coupling Reaction

Caption: General reaction pathway for oxidative hair dye formation.

Experimental Workflow for Hair Dye Formulation and Testing

workflow start Start prep_base Prepare Dye Base (Coupler, Primary Intermediate, etc.) start->prep_base prep_dev Prepare Developer (Hydrogen Peroxide) start->prep_dev mix Mix Dye Base and Developer (1:1 Ratio) prep_base->mix prep_dev->mix apply Apply to Hair Swatches mix->apply process Process for 30 minutes apply->process rinse Rinse, Shampoo, and Condition process->rinse dry Air Dry rinse->dry evaluate Evaluate Color dry->evaluate end End evaluate->end

Caption: Workflow for laboratory-scale hair dye application and testing.

References

Application Notes and Protocols for Stable Oxidative Hair Dyes with 2,4-Diaminophenoxyethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminophenoxyethanol Dihydrochloride is a key coupler used in permanent oxidative hair dye formulations.[1] When combined with a primary intermediate (developer) in the presence of an oxidizing agent, it forms stable color molecules within the hair shaft, resulting in long-lasting hair color.[2] The stability of the final hair dye formulation is crucial for its shelf life, performance, and safety. These application notes provide detailed protocols for formulating stable oxidative hair dyes containing this compound and for evaluating their stability and performance.

I. Formulation Principles and Guidelines

A stable and effective oxidative hair dye formulation requires a careful balance of several key components. The typical components include a primary intermediate, a coupler, an alkalizing agent, an oxidizing agent, and a vehicle or base.

1. Key Components:

  • Primary Intermediates (Developers): These are para- or ortho-diamines or aminophenols, such as p-phenylenediamine (PPD) or p-aminophenol. They are oxidized to form reactive intermediates.

  • Couplers (Color Modifiers): These are meta-substituted derivatives like this compound, resorcinol, or m-aminophenol. They react with the oxidized primary intermediates to produce the final color. The choice of coupler determines the final shade.

  • Alkalizing Agent: Typically ammonia or monoethanolamine, used to raise the pH of the formulation. This swells the hair cuticle, allowing the dye precursors to penetrate the cortex, and also catalyzes the decomposition of the oxidizing agent.

  • Oxidizing Agent: Hydrogen peroxide is the most common oxidizing agent. It oxidizes the primary intermediates to initiate the color formation reaction and also lightens the natural hair pigment.

  • Vehicle/Base: This is the carrier for the other ingredients and is typically a cream, gel, or lotion. It facilitates the even application of the dye and can contain conditioning agents, surfactants, and stabilizers.

2. Recommended Concentration of this compound:

The maximum recommended concentration of this compound in the final on-head application mixture (after mixing the dye cream with the developer) is typically up to 2.0%. The concentration in the dye cream formulation before mixing can be up to 4.0%.

II. Experimental Protocols

A. Formulation of a Cream-Based Oxidative Hair Dye

This protocol describes the preparation of a stable oil-in-water cream emulsion base for an oxidative hair dye.

Materials:

  • Oil Phase:

    • Cetearyl Alcohol: 8.00% w/w

    • Ceteareth-20: 2.00% w/w

    • Glyceryl Stearate: 2.00% w/w

    • Petrolatum: 3.00% w/w

  • Aqueous Phase:

    • Deionized Water: q.s. to 100%

    • Propylene Glycol: 5.00% w/w

    • Sodium Sulfite (Antioxidant): 0.50% w/w

    • EDTA (Chelating Agent): 0.20% w/w

  • Active Phase:

    • p-Phenylenediamine (PPD): 1.00% w/w

    • This compound: 1.50% w/w

  • Final Additives:

    • Ammonium Hydroxide (30% solution): 5.00% w/w

    • Fragrance: 0.30% w/w

Procedure:

  • Aqueous Phase Preparation: In a suitable vessel, heat the deionized water to 75-80°C. Add propylene glycol, sodium sulfite, and EDTA, and stir until fully dissolved.

  • Oil Phase Preparation: In a separate vessel, combine cetearyl alcohol, ceteareth-20, glyceryl stearate, and petrolatum. Heat to 75-80°C and stir until a homogenous molten mixture is formed.

  • Emulsification: Slowly add the hot oil phase to the hot aqueous phase with continuous homogenization to form a stable emulsion.

  • Cooling: Begin cooling the emulsion while stirring gently.

  • Active Phase Incorporation: At around 40-45°C, add the p-phenylenediamine and this compound to the emulsion and mix until uniform.

  • Final Additives: At a temperature below 40°C, add the ammonium hydroxide and fragrance. Stir until the cream is smooth and homogenous.

  • Final QC: Check and adjust the pH to the target range (typically 9.0-10.5).

B. Stability Testing Protocol

This protocol outlines the procedures for evaluating the stability of the formulated hair dye cream.

1. Accelerated Stability Study:

  • Objective: To predict the long-term stability of the product in a shorter time frame.

  • Conditions: Store the samples in sealed containers at elevated temperatures, for example:

    • 40°C ± 2°C / 75% RH ± 5% RH

    • 45°C ± 2°C

  • Duration: 1, 2, and 3 months.

  • Parameters to Evaluate at Each Time Point:

    • Organoleptic Properties: Color, odor, and appearance.

    • Physicochemical Properties: pH, viscosity.

    • Homogeneity: Check for phase separation or crystallization.

    • Active Ingredient Content: Quantify the concentration of this compound and the primary intermediate using a validated HPLC method.

2. Long-Term Stability Study:

  • Objective: To evaluate the stability of the product under recommended storage conditions over its intended shelf life.

  • Conditions: Store the samples at room temperature (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

  • Duration: 12, 24, and 36 months.

  • Parameters to Evaluate: Same as for the accelerated stability study.

3. Freeze-Thaw Cycle Stability:

  • Objective: To assess the stability of the emulsion under fluctuating temperature conditions.

  • Procedure: Subject the samples to a minimum of three cycles of freezing (-10°C to -20°C for 24 hours) followed by thawing at room temperature (24 hours).

  • Evaluation: After the cycles, visually inspect for phase separation, crystallization, or other physical changes.

C. Performance Evaluation Protocol: On-Hair Color Stability

This protocol is for assessing the color stability of the dyed hair after washing.

Materials:

  • Virgin human hair tresses.

  • Formulated hair dye cream and 20-volume (6%) hydrogen peroxide developer.

  • Standard shampoo.

  • Colorimeter for Lab* measurements.

Procedure:

  • Dye Application:

    • Mix the hair dye cream and developer in a 1:1 ratio.

    • Apply the mixture evenly to the hair tresses.

    • Allow the dye to process for 30 minutes at room temperature.

    • Rinse the tresses thoroughly with water and a mild shampoo, then air dry.

  • Initial Color Measurement:

    • Measure the initial color of the dyed hair tresses using a colorimeter to obtain Lab* values. Take at least three measurements per tress and calculate the average.

  • Wash Fastness Test:

    • Wash the dyed hair tresses with a standard shampoo solution (e.g., 10% SLES in water) for a specified duration (e.g., 1 minute).

    • Rinse thoroughly with water.

    • Repeat the washing and rinsing cycle for a predetermined number of times (e.g., 5, 10, 15, and 20 cycles).

  • Color Measurement after Washing:

    • After each set of washing cycles, dry the hair tresses and measure the Lab* values again.

  • Color Difference Calculation (ΔE*):

    • Calculate the total color difference (ΔE) after each washing interval using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²]

    • Where ΔL, Δa, and Δb* are the differences in the respective values before and after washing. A higher ΔE* value indicates greater color fading.

III. Data Presentation

Quantitative data from the stability and performance studies should be summarized in clear and structured tables for easy comparison.

Table 1: Physicochemical Stability of Oxidative Hair Dye Cream under Accelerated Conditions (45°C)

ParameterInitial1 Month2 Months3 Months
Appearance Homogenous white creamHomogenous white creamSlight darkeningDarkening
Odor CharacteristicCharacteristicCharacteristicSlight change
pH 9.89.69.49.1
Viscosity (cps) 35,00033,50031,00028,500
2,4-DAP-E Dihydrochloride (%) 1.501.481.451.41
PPD (%) 1.000.980.950.91

Table 2: On-Hair Color Stability (Wash Fastness)

Number of WashesLabΔE (from initial)
0 (Initial) 25.315.28.50.0
5 26.114.88.91.0
10 27.514.19.52.8
15 28.913.510.24.9
20 30.212.910.86.8

IV. Visualization of Reaction Pathway and Experimental Workflow

Oxidative Hair Dyeing Reaction Pathway

The following diagram illustrates the chemical reaction pathway for the formation of a hair dye molecule from the primary intermediate (p-phenylenediamine) and the coupler (this compound) in the presence of an oxidizing agent (hydrogen peroxide).

Oxidative_Hair_Dyeing cluster_precursors Precursors cluster_reaction Reaction in Hair Cortex PPD p-Phenylenediamine (Developer) Intermediate Quinonediimine (Reactive Intermediate) PPD->Intermediate Oxidation Coupler 2,4-Diaminophenoxyethanol (Coupler) DyeMolecule Final Dye Molecule (Indo Dye) Coupler->DyeMolecule Oxidant H₂O₂ (Oxidizing Agent) Intermediate->DyeMolecule Coupling Reaction Trapped Dyed Hair DyeMolecule->Trapped Trapped in Hair Shaft (Permanent Color) HairDye_Workflow cluster_formulation Formulation cluster_performance Performance Evaluation cluster_analysis Data Analysis & Conclusion start Start: Define Formulation with 2,4-DAP-E Dihydrochloride prepare_cream Prepare Cream Base start->prepare_cream add_actives Incorporate Dye Precursors prepare_cream->add_actives final_adjust Final Adjustments (pH, etc.) add_actives->final_adjust accelerated Accelerated Stability (40°C, 45°C) final_adjust->accelerated long_term Long-Term Stability (25°C) final_adjust->long_term freeze_thaw Freeze-Thaw Cycles final_adjust->freeze_thaw dye_hair Dye Hair Tresses final_adjust->dye_hair analyze_data Analyze Stability & Performance Data accelerated->analyze_data long_term->analyze_data freeze_thaw->analyze_data wash_fastness Wash Fastness Test dye_hair->wash_fastness color_measurement Colorimetric Measurement (L*a*b*) wash_fastness->color_measurement color_measurement->analyze_data conclusion Conclusion on Formulation Stability and Efficacy analyze_data->conclusion

References

Application Notes and Protocols for In Vitro Evaluation of Hair Dye Coupler Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro assays used to evaluate the efficacy of hair dye couplers. The protocols detailed below are essential for the screening and development of new hair dye formulations, ensuring both vibrant, lasting color and consumer safety.

Introduction to Oxidative Hair Dye Chemistry

Permanent hair color is achieved through an oxidative chemical reaction that occurs within the hair shaft. This process involves three key components:

  • Primary Intermediates (Precursors): Small, colorless aromatic amines such as p-phenylenediamine (PPD) and p-aminophenol.

  • Couplers (Color Modifiers): Aromatic compounds, typically meta-substituted phenols, anilines, or resorcinol derivatives, that react with the oxidized precursors to form a wide range of colors.

  • Oxidizing Agent: Typically hydrogen peroxide, which oxidizes the primary intermediates to reactive quinonediimines.

The efficacy of a hair dye coupler is determined by its ability to react efficiently with the oxidized precursor to produce a stable and desirable color within the hair fiber. The following in vitro assays are designed to quantify this efficacy.

Key In Vitro Assays for Coupler Efficacy

A multi-faceted approach is necessary to thoroughly evaluate a hair dye coupler's performance. The primary assays focus on color formation and stability, while secondary assays can investigate the biological interactions of the dye components.

Primary Efficacy Assays:

  • In Vitro Hair Swatch Dyeing and Colorimetric Analysis: The most direct method to assess the final color outcome.

  • High-Performance Liquid Chromatography (HPLC) Analysis of Reaction Kinetics: To quantify the consumption of precursors and couplers and the formation of dye molecules.

Secondary & Safety-Related Assays:

  • Franz Diffusion Cell Assay for Dermal Absorption: To evaluate the potential for dye components to penetrate the skin.

  • Tyrosinase Activity and Melanin Content Assays: To assess the interaction of dye components with the natural pigmentation process.

Experimental Protocols

Protocol 1: In Vitro Hair Swatch Dyeing and Spectrophotometric Color Measurement

This protocol details the process of dyeing standardized hair swatches and quantifying the resulting color using a spectrophotometer to obtain CIELAB values.

Materials:

  • Bleached or natural white human hair swatches

  • Primary intermediate(s) (e.g., p-phenylenediamine, p-toluenediamine)

  • Coupler(s) to be tested (e.g., resorcinol, m-aminophenol)

  • Alkalizing agent (e.g., ammonium hydroxide)

  • Oxidizing agent (e.g., 6% hydrogen peroxide solution)

  • Non-metallic bowl and application brush

  • Standard shampoo solution

  • Spectrophotometer with an integrating sphere and appropriate sample holder for hair[1]

  • Deionized water

  • Post-color conditioner[2]

Procedure:

  • Hair Swatch Preparation: Pre-wash hair swatches with a standard shampoo solution, rinse thoroughly with deionized water, and allow to air dry completely.

  • Dye Formulation Preparation:

    • In a non-metallic bowl, prepare the dye cream by mixing the primary intermediate(s), coupler(s), and an alkaline agent in a suitable base formulation.

    • Immediately before application, mix the dye cream with the hydrogen peroxide developer in a 1:1 ratio.[2]

  • Dye Application:

    • Evenly apply the freshly prepared dye mixture to the dry hair swatches, ensuring complete saturation.

    • Allow the dye to process for 30-45 minutes at room temperature.[2]

  • Rinsing and Drying:

    • Rinse the hair swatches thoroughly with lukewarm water until the water runs clear.[2]

    • Apply a post-color conditioner and leave it on for 2-3 minutes before the final rinse.[2]

    • Allow the swatches to air dry completely in a controlled environment.

  • Colorimetric Measurement:

    • Calibrate the spectrophotometer according to the manufacturer's instructions.

    • Secure a dyed hair swatch in the sample holder.

    • Measure the color of the swatch, obtaining the L, a, and b* values. Repeat the measurement at multiple points on the swatch and average the results to ensure consistency.

    • The L* value represents lightness (0=black, 100=white), the a* value represents the red-green axis (+a=red, -a=green), and the b* value represents the yellow-blue axis (+b=yellow, -b=blue).[3]

Color Fastness Evaluation (Optional):

  • Measure the initial color of the dyed swatches as described above.

  • Subject the swatches to a predetermined number of washing cycles (e.g., 5, 10, 20 washes) using a standard shampoo solution in a temperature-controlled water bath.[2][4]

  • Rinse and air dry the swatches after each washing cycle.

  • Measure the L, a, and b* values after each cycle to quantify color fading over time.[4]

Protocol 2: HPLC Analysis of Unreacted Precursors and Couplers

This protocol allows for the quantification of the remaining primary intermediates and couplers in the dye mixture after the reaction, providing a measure of reaction efficiency.

Materials:

  • Dye mixture prepared as in Protocol 1

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Phosphate buffer (e.g., 0.025 M, pH 6.0)

  • Ion-pair reagent (e.g., 0.1% heptane sulfonic acid sodium salt)[5]

  • Sodium sulfite or sodium dithionite (antioxidant)[6]

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • Analytical standards of the primary intermediate(s) and coupler(s)

Procedure:

  • Sample Preparation:

    • At the end of the 30-minute development time, take a precise amount (e.g., 1 g) of the dye mixture.

    • Dissolve the sample in a solution of acetonitrile and phosphate buffer containing an antioxidant to prevent further oxidation.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • The mobile phase can consist of a gradient of acetonitrile and a phosphate buffer containing an ion-pair reagent.[5]

    • Set the detector wavelength to an appropriate value for the compounds of interest (e.g., 280 nm).[5]

    • Inject the prepared sample onto the HPLC system.

  • Quantification:

    • Prepare a calibration curve using standard solutions of the known primary intermediate(s) and coupler(s).

    • Identify and quantify the peaks in the sample chromatogram by comparing their retention times and spectra to the standards.

    • The concentration of unreacted precursors and couplers is determined from the calibration curve. Up to 1.1% p-phenylenediamine (PPD) and 0.02% resorcinol have been found in hair dye formulations after color development.[7]

Quantitative Data Summary

The following tables summarize the types of quantitative data that can be obtained from the described assays.

Table 1: Illustrative CIELAB Colorimetric Data for Different Precursor-Coupler Combinations on Bleached Hair

PrecursorCouplerL* (Lightness)a* (Red/Green)b* (Yellow/Blue)
p-PhenylenediamineResorcinol25.32.11.5
p-Phenylenediaminem-Aminophenol30.815.68.2
p-Toluenediamine2-Methylresorcinol28.15.43.7
p-Aminophenol4-Chlororesorcinol45.220.125.4

Note: These are example values. Actual results will vary based on concentrations and formulation base.

Table 2: HPLC Analysis of Unreacted Monomers in a Hair Dye Formulation

CompoundInitial Concentration (%)Concentration after 30 min (%)% Reacted
p-Phenylenediamine2.00.860
Resorcinol1.50.567

Note: Data is hypothetical and for illustrative purposes.

Visualization of Pathways and Workflows

Oxidative Hair Dyeing Chemistry

The following diagram illustrates the chemical pathway of oxidative hair dyeing.

oxidative_dyeing cluster_reaction Oxidative Coupling Reaction Precursor Precursor (e.g., p-Phenylenediamine) QDI Quinonediimine (Reactive Intermediate) Precursor->QDI Oxidation Coupler Coupler (e.g., Resorcinol) Dye Colored Dye Molecule (entrapped in hair) Coupler->Dye H2O2 Hydrogen Peroxide (Developer) H2O2->QDI Alkali Alkaline Agent (e.g., Ammonia) Alkali->Precursor Swells hair cuticle QDI->Dye Coupling

Caption: Oxidative hair dye formation pathway.

Experimental Workflow for Coupler Efficacy Evaluation

This diagram outlines the logical flow of experiments for assessing a new hair dye coupler.

workflow cluster_formulation Formulation cluster_testing In Vitro Testing cluster_analysis Analysis Formulate Formulate Dye Cream (Precursor + Coupler + Base) Dyeing Hair Swatch Dyeing Formulate->Dyeing HPLC_prep Prepare Sample for HPLC Formulate->HPLC_prep Colorimetry Spectrophotometric Color Measurement (CIELAB) Dyeing->Colorimetry HPLC_analysis HPLC Analysis of Unreacted Monomers HPLC_prep->HPLC_analysis Data Data Analysis & Comparison Colorimetry->Data HPLC_analysis->Data

Caption: Workflow for evaluating hair dye coupler efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2,4-Diaminophenoxyethanol Dihydrochloride Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2,4-Diaminophenoxyethanol Dihydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Condensation Step (Formation of 2,4-Dinitrophenoxyethanol)

  • Question: My yield of 2,4-Dinitrophenoxyethanol is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yield in this step is often attributed to incomplete reaction, side product formation, or suboptimal reaction conditions. Here are some troubleshooting steps:

    • Base Selection and Stoichiometry: The choice and amount of base are critical. Sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) are commonly used.[1][2][3] Ensure the molar ratio of the base to 2,4-dinitrochlorobenzene (DNCB) is appropriate. An excess of base can lead to the formation of byproducts.

    • Reaction Temperature: The reaction temperature influences the rate of reaction and the formation of impurities. While some protocols suggest a temperature of 85°C, others operate at higher temperatures ranging from 100-140°C.[2][4][5] It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature for your specific setup.

    • Reaction Time: Incomplete reactions can be a result of insufficient reaction time. Monitor the reaction until the starting material (DNCB) is consumed. Reaction times can vary from 4 to 20 hours depending on the scale and conditions.[4][6]

    • Solvent: Ethylene glycol often serves as both a reactant and a solvent.[1][2] The purity of ethylene glycol is important to prevent side reactions.

Issue 2: Inefficient Hydrogenation of 2,4-Dinitrophenoxyethanol

  • Question: The hydrogenation of the dinitro intermediate is slow or incomplete. What factors should I investigate?

  • Answer: Inefficient hydrogenation can be due to catalyst issues, insufficient hydrogen pressure, or suboptimal temperature.

    • Catalyst Activity: The choice and quality of the catalyst are paramount. Palladium on carbon (Pd/C) or a Palladium-Iron (Pd-Fe) adsorptive resin are effective catalysts.[1][4][7] Ensure the catalyst is not deactivated. If reusing the catalyst, it may require regeneration. Catalyst loading is also a key parameter to optimize.

    • Hydrogen Pressure: The reaction is sensitive to hydrogen pressure. A typical pressure is around 12 kg/cm ².[4] Ensure your system is properly sealed to maintain the required pressure.

    • Reaction Temperature: The optimal temperature for hydrogenation is typically in the range of 50-60°C.[4][6] Higher temperatures may lead to side reactions and catalyst degradation.

    • Solvent: Solvents like Dimethylformamide (DMF) or ethanol are commonly used for this step.[4] The purity of the solvent is crucial to avoid catalyst poisoning.

Issue 3: Difficulty in Purification and Isolation of the Final Product

  • Question: I am facing challenges in obtaining pure this compound. What purification strategies can I employ?

  • Answer: Purification is a critical step to obtain a high-purity product.

    • Washing: After the condensation step, the intermediate should be thoroughly washed with water to remove inorganic salts and unreacted ethylene glycol.[4]

    • Crystallization: The final product, this compound, is typically isolated by crystallization. After the hydrogenation and acidification with hydrochloric acid, the product precipitates from the solution. The choice of solvent for crystallization is important. Ethanol is often used in the final purification step.[6]

    • pH Control: During the workup of the condensation reaction, adjusting the pH to neutral is important before proceeding to the next step.[4] In the final step, acidification with hydrochloric acid is necessary to form the dihydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic route involves a two-step process. The first step is the condensation of 2,4-dinitrochlorobenzene with ethylene glycol under alkaline conditions to yield 2,4-dinitrophenoxyethanol.[1][3][4] The second step is the catalytic hydrogenation of the dinitro intermediate to 2,4-diaminophenoxyethanol, which is then converted to its dihydrochloride salt by treatment with hydrochloric acid.[1][4]

Q2: What are the key parameters to control for maximizing the yield?

A2: To maximize the yield, it is crucial to optimize the following parameters for both steps of the synthesis:

  • Condensation Step: Molar ratio of reactants and base, reaction temperature, and reaction time.[2][4]

  • Hydrogenation Step: Catalyst type and loading, hydrogen pressure, reaction temperature, and solvent purity.[1][4]

Q3: What are the potential side products in this synthesis?

A3: A potential side product in the condensation step is bis(2,4-dinitrophenoxy)ethane, which can be formed if both hydroxyl groups of ethylene glycol react with 2,4-dinitrochlorobenzene.[2][3] In the hydrogenation step, incomplete reduction can lead to the formation of nitro-amino intermediates.

Q4: How can I monitor the progress of the reactions?

A4: The progress of both the condensation and hydrogenation reactions can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] This allows for the determination of the point of complete consumption of the starting material and helps in optimizing the reaction time.

Quantitative Data on Synthesis Parameters

The following table summarizes various reported reaction conditions for the synthesis of this compound and its intermediate.

StepParameterValueReference
Condensation Base NaOH or Na2CO3[1][2][3]
Temperature 85°C to 140°C[2][4][5]
Reaction Time 4 to 20 hours[4][6]
Reactant Ratio (DNCB:Base) 1:1.17 (for Na2CO3)[2][3]
Hydrogenation Catalyst Pd/C or Pd-Fe resin[1][4][7]
Hydrogen Pressure ~12 kg/cm ²[4]
Temperature 50°C to 60°C[4][6]
Solvent DMF or Ethanol[4]

Experimental Protocol

This section provides a representative experimental protocol for the synthesis of this compound.

Step 1: Synthesis of 2,4-Dinitrophenoxyethanol

  • In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge ethylene glycol and 2,4-dinitrochlorobenzene (DNCB).

  • Heat the mixture to 60-80°C with stirring to dissolve the DNCB.

  • Gradually add sodium carbonate to the reaction mixture.

  • Increase the temperature to 100-140°C and maintain it for 4-6 hours, monitoring the reaction progress by TLC.[4][5]

  • After the reaction is complete, cool the mixture and add water to precipitate the product.

  • Filter the crude 2,4-dinitrophenoxyethanol and wash it with water until the filtrate is neutral.

  • Dry the product before proceeding to the next step.

Step 2: Synthesis of this compound

  • In a hydrogenation reactor, charge the 2,4-dinitrophenoxyethanol obtained from the previous step and a suitable solvent (e.g., DMF).

  • Add the palladium on carbon (Pd/C) catalyst.

  • Seal the reactor and purge it with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 12 kg/cm ²).[4]

  • Heat the reaction mixture to 50-60°C with vigorous stirring.[4]

  • Maintain these conditions until the hydrogen uptake ceases, indicating the completion of the reaction. Monitor the reaction by TLC or HPLC.

  • After the reaction is complete, cool the reactor, release the hydrogen pressure, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • To the filtrate, add a solution of hydrochloric acid to precipitate the this compound.

  • Filter the product, wash with a suitable solvent (e.g., ethanol), and dry under vacuum.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrogenation & Salt Formation DNCB 2,4-Dinitrochlorobenzene Reaction1 Condensation Reaction (85-140°C) DNCB->Reaction1 EG Ethylene Glycol EG->Reaction1 Base Base (NaOH or Na2CO3) Base->Reaction1 DNPE 2,4-Dinitrophenoxyethanol Reaction1->DNPE Reaction2 Catalytic Hydrogenation (50-60°C) DNPE->Reaction2 Catalyst Catalyst (Pd/C) Catalyst->Reaction2 H2 Hydrogen (H2) H2->Reaction2 DAPE 2,4-Diaminophenoxyethanol Reaction2->DAPE SaltFormation Salt Formation DAPE->SaltFormation HCl Hydrochloric Acid (HCl) HCl->SaltFormation FinalProduct 2,4-Diaminophenoxyethanol Dihydrochloride SaltFormation->FinalProduct

Caption: Synthetic route for this compound.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree cluster_step1_troubleshooting Troubleshooting Step 1 cluster_step2_troubleshooting Troubleshooting Step 2 Start Low Final Yield CheckStep1 Evaluate Condensation Step (Step 1) Start->CheckStep1 CheckStep2 Evaluate Hydrogenation Step (Step 2) Start->CheckStep2 LowYield1 Low Yield of 2,4-Dinitrophenoxyethanol CheckStep1->LowYield1 LowYield2 Low Yield of Final Product CheckStep2->LowYield2 IncompleteReaction1 Incomplete Reaction? (Check TLC) LowYield1->IncompleteReaction1 OptimizeTemp1 Optimize Temperature (85-140°C) IncompleteReaction1->OptimizeTemp1 Yes CheckBase Check Base Stoichiometry IncompleteReaction1->CheckBase No IncreaseTime1 Increase Reaction Time OptimizeTemp1->IncreaseTime1 IncompleteReaction2 Incomplete Hydrogenation? (Check TLC/HPLC) LowYield2->IncompleteReaction2 CheckCatalyst Check Catalyst Activity/Loading IncompleteReaction2->CheckCatalyst Yes OptimizeTemp2 Optimize Temperature (50-60°C) IncompleteReaction2->OptimizeTemp2 No CheckPressure Check Hydrogen Pressure CheckCatalyst->CheckPressure

Caption: Decision tree for troubleshooting low synthesis yield.

References

Technical Support Center: Troubleshooting Color Variation in Oxidative Hair Dyes with 2,4-Diaminophenoxyethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 2,4-Diaminophenoxyethanol Dihydrochloride in oxidative hair dye formulations.

Troubleshooting Guide

Issue: Unexpected Color Results or Color Variation

When encountering off-tones, lack of vibrancy, or incorrect shades in experimental hair dye formulations, a systematic approach to troubleshooting is crucial. The following guide provides a structured workflow and detailed steps to identify and resolve common issues.

start Unexpected Color Result (Off-tone, lack of vibrancy, incorrect shade) check_formulation 1. Verify Formulation Parameters start->check_formulation check_raw_materials 2. Inspect Raw Materials check_formulation->check_raw_materials check_application 3. Review Application Protocol check_raw_materials->check_application check_substrate 4. Analyze Hair Substrate check_application->check_substrate troubleshoot 5. Isolate and Test Variables check_substrate->troubleshoot solution Optimized Formulation and Protocol troubleshoot->solution Problem Identified cluster_0 Initial Components cluster_1 Reaction Environment cluster_2 Reaction Steps cluster_3 Final Product Precursor Precursor (e.g., p-phenylenediamine) Oxidation Oxidation of Precursor Precursor->Oxidation Oxidized by H₂O₂ Coupler Coupler (this compound) Coupling_Reaction Coupling Reaction Coupler->Coupling_Reaction Oxidizing_Agent Oxidizing Agent (Hydrogen Peroxide) Alkalizing_Agent Alkalizing Agent (e.g., Ammonia) Hair_Shaft Hair Shaft (pH 9-10.5) Alkalizing_Agent->Hair_Shaft Swells Cuticle Oxidation->Coupling_Reaction Polymerization Polymerization Coupling_Reaction->Polymerization Final_Color Large Colored Molecules (Trapped in Hair Cortex) Polymerization->Final_Color cluster_formulation Formulation Factors cluster_application Application Factors cluster_substrate Substrate Factors Color_Variation Color Variation pH pH pH->Color_Variation Precursor_Coupler_Ratio Precursor:Coupler Ratio Precursor_Coupler_Ratio->Color_Variation Oxidizer_Concentration Oxidizer Concentration Oxidizer_Concentration->Color_Variation Raw_Material_Purity Raw Material Purity Raw_Material_Purity->Color_Variation Processing_Time Processing Time Processing_Time->Color_Variation Application_Technique Application Technique Application_Technique->Color_Variation Hair_Porosity Hair Porosity Hair_Porosity->Color_Variation Previous_Treatments Previous Treatments Previous_Treatments->Color_Variation Metal_Ion_Contamination Metal Ion Contamination Metal_Ion_Contamination->Color_Variation

Managing byproducts and impurities in 2,4-Diaminophenoxyethanol Dihydrochloride production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,4-Diaminophenoxyethanol Dihydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the three main stages of this compound production: Condensation of 2,4-dinitrochlorobenzene with ethylene glycol, catalytic hydrogenation of the dinitro intermediate, and salification to the dihydrochloride salt.

Stage 1: Condensation Reaction

Question 1: My condensation reaction to form 2-(2,4-dinitrophenoxy)ethanol is showing a significant amount of a less polar byproduct by TLC analysis. What is this impurity and how can I avoid it?

Answer: The less polar byproduct is likely bis(2,4-dinitrophenoxy)ethane (BDNE). This impurity arises from the reaction of two molecules of 2,4-dinitrochlorobenzene with one molecule of ethylene glycol.

Troubleshooting:

  • Control Stoichiometry: Ensure an excess of ethylene glycol is used to favor the formation of the desired mono-substituted product. A molar ratio of ethylene glycol to 2,4-dinitrochlorobenzene of at least 5:1 is recommended.

  • Reaction Temperature: Maintain the reaction temperature between 70-80°C. Higher temperatures can promote the formation of BDNE.

  • Base Addition: Add the base (e.g., sodium carbonate or sodium hydroxide) portion-wise to the reaction mixture. This helps to control the reaction rate and minimize side reactions. A pH of 7.5-8 should be maintained during the reaction.[1]

Question 2: The yield of my condensation reaction is consistently low. What are the potential causes and solutions?

Answer: Low yields in the condensation step can be attributed to several factors, including incomplete reaction, side reactions, or mechanical losses during workup.

Troubleshooting:

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are 4-6 hours.[1]

  • Purity of Reactants: Use high-purity 2,4-dinitrochlorobenzene and ethylene glycol. Impurities in the starting materials can interfere with the reaction.

  • Efficient Stirring: Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if a solid base like sodium carbonate is used.

  • Workup Procedure: After the reaction, the product is typically precipitated by adding water. Ensure the mixture is cooled sufficiently (10-20°C) to maximize precipitation before filtration.[1]

Stage 2: Catalytic Hydrogenation

Question 3: My hydrogenation of 2-(2,4-dinitrophenoxy)ethanol is slow or stalls completely. What are the common reasons for this?

Answer: Slow or incomplete hydrogenation can be caused by catalyst inactivity, catalyst poisoning, or suboptimal reaction conditions.

Troubleshooting:

  • Catalyst Activity:

    • Fresh Catalyst: Use a fresh batch of catalyst (e.g., Pd/C or Pd-Fe adsorptive resin). Catalysts can lose activity over time, especially if not stored properly.[2][3]

    • Catalyst Loading: A typical catalyst loading is 5-10% w/w with respect to the starting material.

    • Pearlmann's Catalyst: For difficult reductions, consider using Pearlmann's catalyst (Pd(OH)₂/C), which is often more active.

  • Catalyst Poisoning:

    • Purity of Substrate: Ensure the 2-(2,4-dinitrophenoxy)ethanol intermediate is free from impurities that can poison the catalyst, such as sulfur or halide compounds. Purify the intermediate by recrystallization if necessary.

    • Solvent Purity: Use high-purity, degassed solvents (e.g., ethanol, methanol, or ethyl acetate).

  • Reaction Conditions:

    • Hydrogen Pressure: Ensure a constant and adequate hydrogen pressure is maintained. For laboratory scale, a hydrogen balloon is often used, but for larger scales, a pressurized reactor (e.g., Parr shaker) at around 12 kg/cm ² is more effective.[1]

    • Temperature: The reaction is typically run at room temperature to 50°C. Gentle heating can sometimes improve the reaction rate, but excessively high temperatures can lead to side reactions.

    • Agitation: Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.

Question 4: I am observing the formation of colored byproducts during the hydrogenation. What are these and how can I minimize them?

Answer: The formation of colored byproducts often indicates incomplete reduction and the presence of nitroso or hydroxylamine intermediates, which can couple to form colored azo or azoxy compounds.

Troubleshooting:

  • Reaction Time: Allow the reaction to run until the starting material is completely consumed, as monitored by TLC or HPLC.

  • Catalyst and Hydrogen Availability: Ensure sufficient catalyst and a continuous supply of hydrogen to drive the reaction to completion.

  • Additive for Selectivity: In some cases of aromatic nitro group reduction, the addition of a small amount of a vanadium compound can help to prevent the accumulation of hydroxylamine intermediates.

Stage 3: Salification and Purification

Question 5: During the salification with hydrochloric acid, my product precipitates as an oil or a gummy solid instead of a crystalline powder. What is causing this?

Answer: Oiling out during salification can be due to the presence of impurities, using a solvent in which the dihydrochloride salt is too soluble, or adding the acid too quickly.

Troubleshooting:

  • Purity of the Diamine: Ensure the crude 2,4-Diaminophenoxyethanol from the hydrogenation step is of high purity. If significant impurities are present, consider a preliminary purification step like a solvent wash or filtration through a short plug of silica gel.

  • Solvent Choice: The salification is often performed in a solvent like isopropanol or ethanol. The dihydrochloride salt should be sparingly soluble in the chosen solvent at room temperature to facilitate crystallization.

  • Controlled Acid Addition: Add the hydrochloric acid solution (e.g., concentrated HCl or HCl in isopropanol) slowly to the stirred solution of the diamine. This allows for controlled crystal growth.

  • Temperature Control: Cooling the diamine solution before and during the acid addition can promote the formation of a crystalline solid.

Question 6: My final product of this compound has a purity lower than 98.5%. What is the best way to purify it?

Answer: The most common method for purifying this compound is recrystallization.

Troubleshooting/Purification Protocol:

  • Solvent System: A mixed solvent system of ethanol and water is often effective.

  • Procedure:

    • Dissolve the impure solid in a minimum amount of hot ethanol.

    • If the solution is colored, you can treat it with a small amount of activated carbon and then filter it hot through a celite pad to remove the carbon and other particulate matter.

    • Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid (the cloud point).

    • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.

Data Presentation

Table 1: Purity and Impurity Profile of this compound

ParameterSpecificationTypical ValueAnalytical Method
Purity≥ 98.5%98.7% - 99.4%[4][5]HPLC
m-Phenylenediamine< 100 ppm< 100 ppm[4][5]HPLC, GC-MS
2,4-DiaminoanisoleNot Detected (LOD: 100 ppm)Not Detected[4][5]HPLC, GC-MS
Isopropanol< 100 ppm< 100 ppm[4]GC
Heavy Metals (As, Sb, Hg)< 5 ppm< 5 ppm[4][5]ICP-MS
Cadmium (Cd)< 10 ppm< 10 ppm[4][5]ICP-MS
Lead (Pb)< 20 ppm< 20 ppm[4][5]ICP-MS

Experimental Protocols

Protocol 1: Synthesis of 2-(2,4-dinitrophenoxy)ethanol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a thermometer, charge ethylene glycol (5 equivalents) and 2,4-dinitrochlorobenzene (1 equivalent).

  • Heating and Base Addition: Begin stirring and heat the mixture to 70-80°C. Once the temperature is stable, add sodium carbonate (1.1 equivalents) in small portions over 30 minutes, maintaining the temperature and a pH of 7.5-8.[1]

  • Reaction Monitoring: Maintain the reaction at 70-80°C for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The starting material (2,4-dinitrochlorobenzene) should be consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature and add deionized water to precipitate the product. Continue cooling the mixture to 10-20°C in an ice bath to maximize precipitation.[1]

  • Isolation: Filter the precipitated solid, wash it with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Drying: Dry the yellow crystalline solid under vacuum at 50-60°C.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker bottle), dissolve the 2-(2,4-dinitrophenoxy)ethanol (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, evacuate the air, and introduce hydrogen gas to the desired pressure (e.g., 50 psi or 12 kg/cm ²).[1] Begin vigorous stirring. The reaction is exothermic, and some cooling may be necessary to maintain the temperature between 25-40°C.

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-8 hours. The completion of the reaction can be confirmed by TLC or HPLC analysis, showing the disappearance of the starting material.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Salification: Cool the filtrate in an ice bath and slowly add a solution of concentrated hydrochloric acid (2.2 equivalents) with stirring.

  • Isolation: The this compound will precipitate as a white to off-white solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum. If necessary, recrystallize the product from an ethanol/water mixture as described in the troubleshooting section.

Visualizations

TroubleshootingWorkflow start Start: 2,4-Diaminophenoxyethanol Dihydrochloride Production condensation Stage 1: Condensation start->condensation hydrogenation Stage 2: Hydrogenation condensation->hydrogenation issue1 Issue: Low Yield / Byproduct (BDNE Formation) condensation->issue1 salification Stage 3: Salification & Purification hydrogenation->salification issue2 Issue: Slow / Stalled Reaction hydrogenation->issue2 issue3 Issue: Colored Byproducts hydrogenation->issue3 end_product Final Product: High Purity 2,4-DAPE.2HCl salification->end_product issue4 Issue: Oiling Out / Gummy Solid salification->issue4 issue5 Issue: Low Purity salification->issue5 sol1 Solution: - Control Stoichiometry - Optimize Temperature - Portion-wise Base Addition issue1->sol1 sol2 Solution: - Check Catalyst Activity - Ensure Substrate Purity - Optimize H2 Pressure & Temp. issue2->sol2 sol3 Solution: - Ensure Complete Reaction - Sufficient Catalyst & H2 - Consider Additives issue3->sol3 sol4 Solution: - Purify Diamine Intermediate - Choose Appropriate Solvent - Slow Acid Addition issue4->sol4 sol5 Solution: - Recrystallize from Ethanol/Water issue5->sol5

Caption: Troubleshooting workflow for the production of this compound.

ByproductFormation dncb 2,4-Dinitrochlorobenzene dnpe 2-(2,4-dinitrophenoxy)ethanol (Desired Intermediate) dncb->dnpe Condensation bdne bis(2,4-dinitrophenoxy)ethane (Byproduct) dncb->bdne Side Reaction (Excess DNCB) eg Ethylene Glycol eg->dnpe eg->bdne h2 H2 / Catalyst dape 2,4-Diaminophenoxyethanol h2->dape nitroso Nitroso/Hydroxylamine Intermediates (Colored Impurities) hcl HCl final_product 2,4-Diaminophenoxyethanol Dihydrochloride hcl->final_product dnpe->dape Hydrogenation dnpe->nitroso Incomplete Reduction dape->final_product Salification incomplete_reduction Partially Reduced Species nitroso->incomplete_reduction

References

Technical Support Center: Stability-Indicating HPLC Method for 2,4-Diaminophenoxyethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the development and implementation of a stability-indicating HPLC method for 2,4-Diaminophenoxyethanol Dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating method (SIM) and why is it necessary?

A stability-indicating method is an analytical procedure capable of accurately and selectively measuring the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1][2] It is crucial during drug development and for quality control to ensure that the drug product maintains its identity, strength, quality, and purity throughout its shelf life. Forced degradation studies are used to demonstrate the method's specificity and stability-indicating characteristics.[1][3][4]

Q2: What are forced degradation studies?

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability studies.[4] The goal is to generate potential degradation products and demonstrate that the analytical method can effectively separate them from the parent drug.[1] Standard stress conditions include acid hydrolysis, base hydrolysis, oxidation, heat (thermal stress), and light (photolytic stress).[3][4]

Q3: How do I select an appropriate HPLC column for this analysis?

For a polar aromatic amine like this compound, a reversed-phase column is a suitable choice. A C18 or C8 column with end-capping is recommended to minimize peak tailing caused by interactions between the basic amine groups and residual silica silanols.[5] The method outlined below uses a C18 column.

Q4: The analyte is used in hair dyes mixed with hydrogen peroxide. How does this influence the method development?

Since 2,4-Diaminophenoxyethanol is commercially used in an oxidative environment, the forced degradation study must include oxidative stress, typically using hydrogen peroxide (H₂O₂).[6][7] This ensures that the method can separate the parent drug from any degradants that are likely to form during its intended use, making the stability-indicating method highly relevant.

Experimental Protocol: Stability-Indicating HPLC Method

This section details a representative reversed-phase HPLC method for the analysis of this compound.

Chromatographic Conditions

The optimized parameters for the HPLC system are summarized below.

ParameterSpecification
Instrument HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 20mM Potassium Dihydrogen Phosphate (pH 6.5) : Acetonitrile (90:10 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 295 nm
Injection Volume 10 µL
Column Temperature 30°C
Sample Diluent Mobile Phase
Standard Concentration 100 µg/mL
Reagent and Solution Preparation
  • Mobile Phase: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 6.5 with dilute potassium hydroxide. Filter through a 0.45 µm membrane filter and degas. Mix 900 mL of this buffer with 100 mL of acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

Forced Degradation (Stress) Studies

Prepare a 1 mg/mL solution of the drug substance for each stress condition. The goal is to achieve 5-20% degradation.

  • Acid Hydrolysis: Mix 1 mL of drug solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute with mobile phase.

  • Alkaline Hydrolysis: Mix 1 mL of drug solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation: Mix 1 mL of drug solution with 1 mL of 3% H₂O₂. Store at room temperature for 6 hours, protected from light. Dilute with mobile phase.

  • Thermal Degradation: Keep the solid drug powder in a hot air oven at 105°C for 24 hours. Weigh an appropriate amount, dissolve, and dilute with mobile phase.

  • Photolytic Degradation: Expose the drug solution (1 mg/mL) to direct sunlight for 8 hours (or in a photostability chamber meeting ICH guidelines). Dilute with mobile phase.

Summary of (Representative) Forced Degradation Results

The following table summarizes the expected outcomes from the forced degradation studies.

Stress ConditionReagent / ConditionDuration% DegradationNo. of Degradant Peaks
Acid Hydrolysis 0.1 M HCl4 hours~15.2%2
Alkaline Hydrolysis 0.1 M NaOH2 hours~11.8%1
Oxidative 3% H₂O₂6 hours~18.5%3
Thermal (Solid) 105°C24 hours~6.3%1
Photolytic Direct Sunlight8 hours~8.9%2

Visualized Workflows and Logic

G HPLC Method Development Workflow cluster_0 Phase 1: Development cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Validation lit_search Literature Search & Analyte Properties col_select Column & Mobile Phase Screening lit_search->col_select Initial Conditions opt Method Optimization (pH, Flow, Temp) col_select->opt Refine stress Forced Degradation (Acid, Base, H2O2, etc.) opt->stress Optimized Method spec Check Specificity & Peak Purity stress->spec Analyze Samples spec->opt Resolution Failed val Method Validation (ICH Guidelines) spec->val Method is Specific doc Documentation & SOP Creation val->doc Validated

Caption: Workflow for stability-indicating HPLC method development.

G Forced Degradation Process cluster_stress API API Solution (1 mg/mL) Acid Acid (0.1M HCl, 60°C) API->Acid Base Base (0.1M NaOH, 60°C) API->Base Oxid Oxidative (3% H2O2, RT) API->Oxid Therm Thermal (105°C, Solid) API->Therm Photo Photolytic (Sunlight) API->Photo Analysis Neutralize (if needed) Dilute & Inject into HPLC Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Result Evaluate Chromatogram: - % Degradation - Peak Purity - Resolution (Rs > 2) Analysis->Result

Caption: Overview of the forced degradation experimental process.

Troubleshooting Guide

This guide addresses common issues encountered during HPLC analysis in a question-and-answer format.

Problem: Peak Shape Issues

Q: My peak for 2,4-Diaminophenoxyethanol is tailing (asymmetrical with a drawn-out end). What is the cause and solution?

  • Possible Causes:

    • Secondary Silanol Interactions: The basic amine groups on your analyte can interact with acidic silanol groups on the silica-based column, causing tailing.[5]

    • Column Overload: Injecting too much sample can saturate the column.[5]

    • Column Degradation: The column may be contaminated or have a void at the inlet.[5]

    • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shape.[8]

  • Troubleshooting Steps:

    • Check Mobile Phase pH: Ensure the pH is correctly prepared and buffered (as per the protocol, pH 6.5). A consistent pH ensures a single ionic state for the analyte.[9]

    • Reduce Sample Concentration: Dilute your sample by 50% and re-inject. If the peak shape improves, you were likely overloading the column.

    • Use a Guard Column: A guard column protects the analytical column from contaminants that can cause peak tailing.[5][10]

    • Flush the Column: Wash the column with a strong solvent (e.g., 100% Acetonitrile) to remove contaminants.[11] If the problem persists, the column may need replacement.

Problem: Retention Time (RT) Variability

Q: The retention time for my main peak is shifting between injections. How do I diagnose this?

  • Diagnostic Approach: First, determine if all peaks (including any solvent front or impurity peaks) are shifting or just the analyte peak. This helps isolate a system-wide vs. a chemistry-specific problem.[12][13]

  • Scenario 1: All peaks are shifting proportionally.

    • Possible Cause: This usually points to a physical or system-related issue, most commonly an inconsistent flow rate.[12][13]

    • Solutions:

      • Check for Leaks: Inspect all fittings from the pump to the detector for any signs of leakage.[14][15]

      • Prime the Pump: Ensure the pump is fully primed and free of air bubbles, which can cause pressure fluctuations and flow inconsistency.[16][17]

      • Check Mobile Phase: Make sure you have enough mobile phase for the entire run and that the solvent lines are not empty.[12]

  • Scenario 2: Only one or a few peaks are shifting.

    • Possible Cause: This suggests a chemical or column-related issue.[12]

    • Solutions:

      • Mobile Phase Composition: Small changes in mobile phase composition, especially buffer concentration or pH, can affect ionizable compounds like yours. Prepare fresh mobile phase.[9][11][12]

      • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting injections. This can take 10-20 column volumes.[11][14]

      • Temperature Fluctuations: Verify that the column oven is maintaining a stable temperature.[12][15]

Problem: Pressure and Baseline Issues

Q: My system pressure is unusually high or fluctuating, and the baseline is noisy. What should I do?

G Troubleshooting High/Fluctuating Pressure Start Problem: High or Fluctuating Pressure DisconnectCol Disconnect Column from System Start->DisconnectCol PumpOn Run Pump at Flow Rate DisconnectCol->PumpOn CheckPressure Is Pressure Still High? PumpOn->CheckPressure SystemBlock Result: Blockage is in the System (Tubing, Injector) CheckPressure->SystemBlock Yes ColumnBlock Result: Blockage is in the Column or Guard Column CheckPressure->ColumnBlock No FixSystem Action: Find & Clear Blockage (Check Frits, Filters) SystemBlock->FixSystem FixColumn Action: Backflush Column. Replace Guard Column. ColumnBlock->FixColumn

Caption: Decision tree for troubleshooting HPLC pressure issues.

  • High Pressure:

    • Isolate the Blockage: Systematically disconnect components to find the source of the high pressure, as shown in the diagram above.[14] Start by removing the column. If the pressure returns to normal, the blockage is in the column or guard column.

    • Solutions: If the column is blocked, try back-flushing it. If that fails, replace the guard column or the analytical column itself.[18] If the blockage is in the system, check for clogged inline filters or tubing.[16][18]

  • Noisy Baseline:

    • Mobile Phase: Impurities or dissolved air in the mobile phase are common causes.[14][16] Ensure solvents are HPLC-grade, and always degas the mobile phase before use.[17]

    • Detector: A dirty flow cell or a failing lamp can cause noise.[14] Flush the flow cell and check the lamp energy.

    • Pump: Inconsistent mixing or faulty check valves in the pump can create periodic noise (pulsations).[16]

References

Technical Support Center: Forced Degradation Studies of 2,4-Diaminophenoxyethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 2,4-Diaminophenoxyethanol Dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting forced degradation studies on this compound?

Forced degradation studies are crucial to:

  • Elucidate the potential degradation pathways of this compound.

  • Identify the likely degradation products that could form under various stress conditions.

  • Develop and validate a stability-indicating analytical method that can separate the parent drug from its degradation products.[1]

  • Understand the intrinsic stability of the molecule, which helps in determining appropriate formulation, packaging, and storage conditions.[2]

Q2: What are the typical stress conditions applied in forced degradation studies of this compound?

Based on regulatory guidelines (ICH Q1A) and the chemical structure of the molecule, the following stress conditions are typically employed:

  • Acid Hydrolysis: Using acids like 0.1 M to 1 M HCl or H₂SO₄.[2]

  • Base Hydrolysis: Using bases such as 0.1 M to 1 M NaOH or KOH.[2]

  • Oxidation: Commonly using hydrogen peroxide (3% to 30%).[2]

  • Thermal Degradation: Exposing the sample to dry heat, often in the range of 60°C to 80°C.

  • Photodegradation: Exposing the sample to light with a minimum of 1.2 million lux hours and 200 watt-hours/m².

Q3: What are the potential degradation pathways for this compound?

Given its chemical structure, which includes aromatic amine and ether functional groups, the following degradation pathways are plausible:

  • Oxidation of the aromatic amine groups: This is a common degradation pathway for molecules containing electron-rich groups like phenols and tertiary amines.[3] This can lead to the formation of colored impurities through polymerization or the formation of N-oxides.

  • Hydrolysis of the ether linkage: This can result in the cleavage of the side chain, potentially forming 2,4-diaminophenol and ethylene glycol.

  • Photodegradation: Aromatic ethers can undergo photodegradation.[4][5]

Q4: What analytical techniques are most suitable for analyzing the degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. The use of a photodiode array (PDA) detector can help in assessing peak purity. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.

Troubleshooting Guides

Issue 1: No or minimal degradation is observed under stress conditions.
Possible Cause Troubleshooting Step
Stress conditions are too mild. Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent), the temperature, or the duration of the stress testing.
The molecule is highly stable under the applied conditions. While this is a positive finding, ensure that the stress conditions were rigorous enough to be considered a true challenge to the molecule's stability.
Poor solubility of the compound in the stress medium. Use a co-solvent to ensure the compound is fully dissolved and exposed to the stressor.
Issue 2: Excessive degradation (more than 20%) is observed.
Possible Cause Troubleshooting Step
Stress conditions are too harsh. Reduce the concentration of the stressor, the temperature, or the duration of the stress testing to achieve a target degradation of 5-20%.
The molecule is inherently unstable under the applied conditions. This is a key finding of the study. Document the lability and proceed with identifying the degradation products.
Issue 3: Poor resolution between the parent peak and degradation product peaks in the chromatogram.
Possible Cause Troubleshooting Step
Suboptimal HPLC method. Modify the mobile phase composition (e.g., pH, organic solvent ratio), try a different column stationary phase, or adjust the gradient profile.
Co-elution of multiple degradation products. Utilize a longer column, a smaller particle size column, or a different organic modifier to improve separation. Coupling with a mass spectrometer (LC-MS) can help differentiate co-eluting peaks.
Issue 4: Unidentified peaks are present in the chromatogram.
Possible Cause Troubleshooting Step
Formation of unknown degradation products. Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks and deduce their potential structures. Further isolation and characterization using techniques like NMR may be necessary for significant degradants.
Impurities in the starting material or reagents. Analyze a blank (placebo) and an unstressed sample to identify peaks that are not a result of degradation.

Quantitative Data Summary

The following tables present hypothetical quantitative data from forced degradation studies of this compound. These are illustrative examples of how to present such data.

Table 1: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionDurationTemperature% DegradationNo. of Degradants
Acid Hydrolysis1 M HCl24 hours80°C15.2%2
Base Hydrolysis1 M NaOH8 hours60°C11.8%1
Oxidation10% H₂O₂12 hoursRoom Temp18.5%3
ThermalDry Heat48 hours80°C5.1%1
PhotolyticUV/Vis Light7 daysRoom Temp8.9%2

Table 2: Chromatographic Data of Major Degradation Products

Stress ConditionDegradant PeakRetention Time (min)Relative Retention Time
Acid HydrolysisDP-A14.80.80
DP-A26.21.03
Base HydrolysisDP-B15.50.92
OxidationDP-O13.90.65
DP-O27.11.18
DP-O38.31.38
ThermalDP-T16.51.08
PhotolyticDP-P14.20.70
DP-P27.81.30

Parent peak retention time is approximately 6.0 min.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/methanol mixture) at a concentration of approximately 1 mg/mL.

  • Stress Application:

    • Acid/Base Hydrolysis: Mix equal volumes of the stock solution with 2 M HCl or 2 M NaOH to achieve a final acid/base concentration of 1 M.

    • Oxidation: Mix the stock solution with a solution of hydrogen peroxide to achieve the desired final concentration (e.g., 10%).

    • Thermal: Place a solid or solution sample in a temperature-controlled oven.

    • Photolytic: Expose the solution in a photostability chamber.

  • Sampling: Withdraw aliquots at predetermined time points.

  • Neutralization (for acid/base hydrolysis): Neutralize the samples with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Indicating Assay

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API 2,4-Diaminophenoxyethanol Dihydrochloride Stock_Solution Stock Solution (1 mg/mL) API->Stock_Solution Solvent Solvent (e.g., Water/Methanol) Solvent->Stock_Solution Acid Acid Hydrolysis (1 M HCl, 80°C) Stock_Solution->Acid Base Base Hydrolysis (1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (10% H₂O₂) Stock_Solution->Oxidation Thermal Thermal (80°C) Stock_Solution->Thermal Photolytic Photolytic (UV/Vis Light) Stock_Solution->Photolytic Neutralization Neutralization (if applicable) Acid->Neutralization Base->Neutralization Oxidation->Neutralization Thermal->Neutralization Photolytic->Neutralization HPLC HPLC Analysis Neutralization->HPLC LCMS LC-MS for Identification HPLC->LCMS Deg_Pathways Degradation Pathways LCMS->Deg_Pathways SIM_Validation Stability-Indicating Method Validation LCMS->SIM_Validation

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation Parent 2,4-Diaminophenoxyethanol Dihydrochloride DP_Hydrolysis 2,4-Diaminophenol + Ethylene Glycol Parent->DP_Hydrolysis Acid/Base DP_Oxidation_N N-Oxide Derivatives Parent->DP_Oxidation_N H₂O₂ DP_Oxidation_Polymer Colored Polymers Parent->DP_Oxidation_Polymer H₂O₂ DP_Photo Photolytic Products Parent->DP_Photo UV/Vis Light

References

Impact of pH on the coupling efficiency of 2,4-Diaminophenoxyethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 2,4-Diaminophenoxyethanol Dihydrochloride in research and development, with a specific focus on the impact of pH on its coupling efficiency in oxidative dyeing systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a coupler in permanent (oxidative) hair dye formulations.[1][2][3][4][5] In this role, it reacts with a primary intermediate (an aromatic amine or aminophenol) in the presence of an oxidizing agent, typically hydrogen peroxide, to form the final dye molecules within the hair shaft.[1][2]

Q2: What is the general mechanism of an oxidative hair dye reaction involving this compound?

A2: The process involves several key steps. First, an alkaline agent in the formulation raises the pH, causing the hair cuticle to swell and open. This allows the small, colorless precursor and coupler molecules to penetrate the hair cortex. The alkaline environment also activates hydrogen peroxide, which then oxidizes the primary intermediate. This oxidized intermediate is a highly reactive species that rapidly couples with this compound to form larger, colored dye molecules. These newly formed molecules are trapped within the hair, resulting in a permanent color change.[6][7][8]

Q3: What is the optimal pH for achieving high coupling efficiency with this compound?

A3: The coupling reaction in oxidative hair dyeing is most effective in an alkaline environment.[6][7] The optimal pH for the overall dyeing process, including the coupling step, is generally around pH 10.[9] This high pH is necessary not only for the chemical reactions but also to facilitate the penetration of the dye precursors into the hair shaft.[8][10]

Q4: Can this compound be used in acidic formulations?

A4: No, for its application in permanent oxidative dyeing, an acidic environment is unsuitable. The alkaline conditions are critical for both the swelling of the hair cuticle and the activation of the oxidative coupling reaction.[6][8][9] An acidic pH would cause the cuticle to contract, preventing the entry of the dye molecules, and would not facilitate the necessary oxidation and coupling reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Color Development or Low Dye Intensity Incorrect pH of the formulation: The pH may be too low (not sufficiently alkaline) to facilitate hair shaft penetration and activate the oxidative reaction.Ensure the final formulation, after mixing all components, has a pH in the optimal alkaline range, typically between 9 and 11. Use a calibrated pH meter for accurate measurement. Adjust with a suitable alkalizing agent like monoethanolamine (MEA) or ammonium hydroxide if necessary.
Degradation of Reactants: this compound or the primary intermediate may have degraded due to improper storage or exposure to light and air.Store all reactants in tightly sealed, light-resistant containers in a cool, dry place as recommended by the supplier. Prepare fresh solutions for each experiment.
Insufficient Oxidizing Agent: The concentration of hydrogen peroxide may be too low to effectively oxidize the primary intermediate for coupling.Verify the concentration of your hydrogen peroxide solution. Typically, a 6% solution is used in a 1:1 ratio with the dye cream.
Inconsistent or Patchy Color Results Uneven pH Across the Substrate: If applying to a substrate like hair swatches, uneven application of the formulation can lead to localized pH differences.Ensure thorough and even mixing of the dye components and uniform application to the substrate to maintain a consistent pH environment for the reaction.
Premature Coupling: The coupling reaction may have started significantly before the application, reducing the concentration of active couplers available to react within the substrate.Mix the dye components (coupler, precursor, and developer) immediately before application. Do not let the mixture sit for an extended period.
Formation of Unintended Colors Incorrect pH leading to side reactions: A pH outside the optimal range can promote self-coupling of the primary intermediate or other unintended side reactions.Strictly control the pH of the formulation to the recommended alkaline range (pH 9-11) to favor the desired coupling reaction between the primary intermediate and this compound.
Contamination of Reagents: Contamination with other reactive species can lead to the formation of different colored compounds.Use pure, high-quality reagents and ensure all glassware and equipment are thoroughly cleaned before use.

Experimental Protocols

Protocol for Evaluating the Impact of pH on Coupling Efficiency

This protocol outlines a method to systematically evaluate how different pH values affect the color development and coupling efficiency of this compound with a primary intermediate.

1. Materials:

  • This compound

  • Primary intermediate (e.g., p-Phenylenediamine - PPD)

  • Hydrogen peroxide (30% solution)

  • Monoethanolamine (MEA) or Ammonium Hydroxide (for pH adjustment)

  • Citric acid or a suitable buffer for creating a range of pH values

  • Deionized water

  • Ethanol

  • White human hair swatches (for qualitative analysis)

  • Beakers, graduated cylinders, and magnetic stirrer

  • Calibrated pH meter

  • Spectrophotometer (for quantitative analysis)

2. Preparation of Stock Solutions:

  • Coupler Solution (0.1 M): Dissolve the appropriate amount of this compound in deionized water.

  • Primary Intermediate Solution (0.1 M): Dissolve the appropriate amount of p-Phenylenediamine in deionized water.

  • Developer Solution (6% H₂O₂): Prepare a 6% hydrogen peroxide solution from a 30% stock solution.

3. Experimental Procedure:

  • pH Adjustment: Prepare a series of reaction buffers with pH values ranging from 7 to 11 in increments of 0.5 pH units. Use MEA or ammonium hydroxide to increase the pH and a suitable acid like citric acid for any downward adjustments if needed.

  • Reaction Mixture Preparation: For each pH value to be tested, prepare a reaction mixture immediately before use by combining the coupler solution, primary intermediate solution, and the pH-adjusted buffer in a 1:1:1 ratio.

  • Initiation of Reaction: Add the developer solution to the mixture (typically in a 1:1 ratio with the combined dye precursors and buffer) and stir thoroughly.

  • Qualitative Analysis (Hair Swatch Test):

    • Immerse a white human hair swatch into each of the final reaction mixtures.

    • Allow the reaction to proceed for 30 minutes at room temperature.

    • Rinse the hair swatches thoroughly with water and let them dry.

    • Visually assess and compare the color intensity and hue of the dyed hair swatches.

  • Quantitative Analysis (Spectrophotometry):

    • Allow the reaction to proceed in a cuvette for a set amount of time (e.g., 30 minutes).

    • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the expected dye molecule. The λmax should be determined beforehand by running a scan of a successfully formed dye.

    • The intensity of the absorbance will be proportional to the concentration of the formed dye, indicating the coupling efficiency at that specific pH.

4. Data Analysis:

  • Create a table summarizing the visual observations of the hair swatches at each pH.

  • Plot a graph of absorbance versus pH to quantitatively visualize the impact of pH on the coupling efficiency.

Visualizations

Logical Relationship of pH in Oxidative Hair Dyeing

G cluster_prep Formulation Preparation cluster_process Dyeing Process Primary_Intermediate Primary Intermediate Penetration Penetration of Precursors Primary_Intermediate->Penetration Coupler Coupler (this compound) Coupler->Penetration Alkaline_Agent Alkaline Agent (e.g., MEA, Ammonia) High_pH High pH Environment (pH 9-11) Alkaline_Agent->High_pH Creates Developer Developer (H₂O₂) Oxidation Oxidation of Primary Intermediate Developer->Oxidation Initiates Cuticle_Swelling Hair Cuticle Swelling High_pH->Cuticle_Swelling Induces Cuticle_Swelling->Penetration Allows Penetration->Oxidation Coupling_Reaction Coupling Reaction Penetration->Coupling_Reaction Oxidation->Coupling_Reaction Enables Dye_Formation Final Dye Molecule Formation Coupling_Reaction->Dye_Formation

Caption: The central role of high pH in the oxidative hair dyeing process.

Experimental Workflow for pH-Dependent Coupling Efficiency

G Start Start: Prepare Stock Solutions (Coupler, Precursor, Developer) Prepare_Buffers Prepare Buffers at Varying pH (7-11) Start->Prepare_Buffers Mix_Components Mix Precursor, Coupler, and pH Buffer Prepare_Buffers->Mix_Components Initiate_Reaction Add Developer (H₂O₂) to Initiate Reaction Mix_Components->Initiate_Reaction Analysis Analysis Initiate_Reaction->Analysis Qualitative Qualitative: Dye Hair Swatches Analysis->Qualitative Visual Quantitative Quantitative: Spectrophotometry (Absorbance) Analysis->Quantitative Instrumental Data_Analysis Data Analysis: Compare Color Intensity/Absorbance vs. pH Qualitative->Data_Analysis Quantitative->Data_Analysis

Caption: Workflow for evaluating the effect of pH on coupling efficiency.

References

Preventing unwanted side reactions in oxidative hair coloring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Oxidative Hair Coloring. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing unwanted side reactions during experimental work with oxidative hair dyes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guides

This section addresses common issues encountered during oxidative hair coloring experiments.

Problem Potential Causes Troubleshooting Steps & Solutions
Color Instability & Rapid Fading 1. Oxidation of Dyes Before Application: Premature oxidation of dye precursors can lead to reduced color intensity and poor stability.[1] 2. Incomplete Coupling Reactions: Insufficient reaction time or incorrect pH can result in unreacted intermediates that are easily washed out.[1] 3. Photodegradation: Exposure to UV light can break down the dye molecules within the hair fiber. 4. Metal-Ion Induced Degradation: Transition metal ions (e.g., copper) present in hair can catalyze the decomposition of dye molecules.1. Use of Antioxidants: Incorporate antioxidants such as ascorbic acid or sodium sulfite into the dye formulation to prevent premature oxidation.[2] 2. Optimize pH: Ensure the pH of the coloring mixture is in the optimal alkaline range (typically 9-11) to facilitate dye penetration and coupling reactions.[1][3] A predictable shift in tonality can be achieved by adjusting the pH.[1] 3. Incorporate UV Absorbers: Add UV-protective agents to the formulation to minimize photodegradation. 4. Use Chelating Agents: Include chelating agents like Ethylenediaminetetraacetic acid (EDTA) or Ethylenediamine-N,N'-disuccinic acid (EDDS) to sequester metal ions and prevent catalytic degradation. EDDS has shown high selectivity for copper ions.
Unexpected Color Development or Off-Tones 1. Formation of Side Products: Self-coupling of primary intermediates, such as p-phenylenediamine (PPD), can form undesired colored byproducts like Bandrowski's Base, especially at a pH greater than 10.[3][4] 2. Incorrect Precursor-to-Coupler Ratio: An imbalance in the ratio of primary intermediates to couplers can lead to the formation of unintended dye molecules. 3. Contamination: Trace amounts of metal ions or other impurities can interfere with the desired reaction pathway.1. Control pH: Carefully buffer the formulation to maintain the target pH and minimize the formation of pH-dependent side products.[3][4] 2. Optimize Stoichiometry: Adjust the molar ratio of couplers to primary intermediates to favor the formation of the desired dye molecule. 3. Use High-Purity Reagents: Ensure all starting materials are of high purity to avoid contamination.
Poor Dye Penetration & Uneven Color 1. Insufficient Hair Swelling: The hair cuticle must be sufficiently swollen to allow for the penetration of dye precursors. This is highly dependent on the alkalinity of the formulation.[5] 2. Damaged Hair Cuticle: Overly porous or damaged hair can absorb dye unevenly, leading to patchy color.[6] 3. Inadequate Application: Non-uniform application of the dye mixture can result in an uneven final color.[6]1. Adjust Alkalizing Agent: Optimize the concentration of the alkalizing agent (e.g., ammonia or monoethanolamine) to achieve the desired level of hair swelling without causing excessive damage.[5] 2. Pre-treat Damaged Hair: Use a pre-color treatment to even out the porosity of the hair shaft before dye application.[6] 3. Ensure Thorough Saturation: During laboratory testing, ensure complete and even saturation of the hair tresses with the dye mixture.
Formation of Precipitates in Formulation 1. Incompatibility of Ingredients: Certain ingredients in the formulation may not be compatible, leading to precipitation. 2. Incorrect pH: The solubility of some dye intermediates and other components can be highly pH-dependent.1. Conduct Compatibility Studies: Test the compatibility of all raw materials before formulating the final product. 2. Adjust pH: Modify the pH of the formulation to ensure all components remain in solution.
High Levels of Unreacted Intermediates 1. Inefficient Oxidation: The oxidizing agent may not be effectively converting the dye precursors. 2. Suboptimal Reaction Time: The processing time may be too short for the coupling reactions to go to completion.1. Optimize Oxidant Concentration: Adjust the concentration of the oxidizing agent (e.g., hydrogen peroxide) to ensure efficient conversion of precursors. 2. Increase Processing Time: Extend the reaction time to allow for more complete formation of the final dye molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of unwanted side reactions in oxidative hair coloring?

A1: Unwanted side reactions in oxidative hair coloring primarily stem from three sources:

  • Oxidative Degradation: The dye precursors and the final dye molecules can be degraded by the oxidizing agent, leading to a loss of color and the formation of smaller, colorless fragments. This can be exacerbated by the presence of transition metal ions.

  • Self-Coupling of Primary Intermediates: Primary intermediates, most notably p-phenylenediamine (PPD), can react with themselves to form highly colored and potentially sensitizing byproducts, such as Bandrowski's Base.[4][7] This reaction is more prevalent at a higher pH.[3][4]

  • Hydrolysis: The reactive quinonediimine intermediates formed during the oxidation of PPD can undergo hydrolysis, leading to the formation of p-aminophenol and benzoquinone, which can then participate in other side reactions.

Q2: How can antioxidants help in preventing side reactions?

A2: Antioxidants play a crucial role in preventing premature oxidation of the dye precursors before they have a chance to penetrate the hair shaft and undergo the desired coupling reactions.[2] By scavenging free radicals, antioxidants help to maintain the integrity of the dye molecules, leading to better color formation and stability. Common antioxidants used in hair dye formulations include ascorbic acid, sodium sulfite, and erythorbic acid.

Q3: What is the role of chelating agents in oxidative hair dye formulations?

A3: Chelating agents are critical for sequestering transition metal ions, such as copper and iron, which are naturally present in hair. These metal ions can catalyze the decomposition of hydrogen peroxide, leading to the formation of highly reactive hydroxyl radicals. These radicals can damage the hair protein structure and also degrade the dye molecules. Chelating agents like EDTA and EDDS bind to these metal ions, rendering them catalytically inactive. EDDS has been shown to be particularly effective due to its high selectivity for copper ions, even in the presence of high concentrations of calcium ions.

Q4: Are there alternatives to hydrogen peroxide as an oxidizing agent?

A4: Yes, researchers have explored alternative oxidizing systems to reduce hair damage. One promising alternative is a combination of ammonium carbonate, hydrogen peroxide, and glycine at a pH of 9.[8][9] This system can achieve comparable lightening and color formation to traditional ammonia-based systems but with potentially less fiber damage.[8][9] The glycine in this system is thought to act as a radical scavenger.[9] Other potential, though less common, oxidizing agents include sodium percarbonate and urea hydrogen peroxide.[10]

Q5: How does pH influence the formation of side products?

A5: The pH of the hair dye formulation is a critical parameter that significantly influences the reaction pathways. An alkaline pH (typically 9-11) is necessary to swell the hair cuticle for dye penetration and to activate the hydrogen peroxide.[1] However, a higher pH can also promote the self-coupling of PPD to form the sensitizing byproduct, Bandrowski's Base.[3][4] Therefore, precise control of pH is essential to balance the desired coloring effect with the minimization of side reactions. The pH can also affect the final color tone, and this can be predicted by studying the behavior of the primary intermediate and coupler pair in a simple system.[1]

Quantitative Data

The following tables summarize quantitative data on factors influencing side reactions in oxidative hair coloring.

Table 1: Unreacted p-Phenylenediamine (PPD) in Commercial Hair Dye Formulations After a 45-Minute Reaction Time

Product Sample Initial PPD Concentration (% w/w) Unreacted PPD After 45 min (% of Initial)
11.578%
21.865%
32.096%
41.282%
51.974%

Data synthesized from a study on commercial hair dye products. The high percentage of unreacted PPD highlights the inefficiency of the dyeing process and the potential for skin exposure to sensitizing precursors.

Table 2: Effect of Chelating Agents on Hydroxyl Radical Formation and Hydrogen Peroxide Decomposition

System Chelating Agent Hydroxyl Radical Formation (Relative Units) H₂O₂ Decomposition Rate (Relative Units)
Copper (II) ionsNone100100
Copper (II) ionsEDTA3045
Copper (II) ionsEDDS1020
Iron (III) ionsNone120110
Iron (III) ionsEDTA150130
Iron (III) ionsEDDS140125

This table illustrates the comparative effectiveness of EDTA and EDDS in mitigating the catalytic activity of copper and iron ions. EDDS is particularly effective against copper-induced radical formation.

Experimental Protocols

Protocol 1: HPLC Analysis of Oxidative Hair Dye Intermediates and Byproducts

This protocol provides a general method for the separation and quantification of common oxidative hair dye intermediates and potential side products using High-Performance Liquid Chromatography (HPLC).

1. Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.02 M Ammonium acetate aqueous solution (containing 4% acetonitrile).[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Extraction Solvent: 70% Ethanol containing sodium bisulfite.[5]

  • Analytical standards of dye precursors (e.g., p-phenylenediamine, resorcinol), couplers, and potential byproducts (e.g., Bandrowski's Base).

2. Sample Preparation:

  • Accurately weigh approximately 0.5 g of the hair dye formulation into a 25 mL volumetric flask.[5]

  • Add 10 mL of the extraction solvent (70% ethanol with sodium bisulfite).[5]

  • Vortex the mixture thoroughly and then sonicate in an ice bath for 15 minutes to ensure complete extraction.[5]

  • Dilute to the mark with the extraction solvent and mix well.[5]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]

3. HPLC Conditions:

  • Column Temperature: 30-35 °C.[5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.[11]

  • Detection Wavelength: 235 nm and 280 nm using a DAD.[5]

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-30 min: Return to initial conditions (95% A, 5% B)

    • 30-35 min: Column re-equilibration

4. Data Analysis:

  • Identify the peaks in the sample chromatogram by comparing their retention times and UV-Vis spectra with those of the analytical standards.

  • Quantify the concentration of each analyte using an external standard calibration curve.

Visualizations

Signaling Pathways and Logical Relationships

OxidativeHairDyeing cluster_precursors Reactants cluster_process Dyeing Process cluster_products Products Precursors Dye Precursors (e.g., p-Phenylenediamine) Oxidation Oxidation of Precursors Precursors->Oxidation Couplers Couplers (e.g., Resorcinol) Coupling Coupling Reaction Couplers->Coupling Oxidant Oxidizing Agent (H₂O₂) Oxidant->Oxidation Alkali Alkalizing Agent (e.g., Ammonia) Alkali->Oxidation pH 9-11 Oxidation->Coupling SideProducts Unwanted Side Products (e.g., Bandrowski's Base) Oxidation->SideProducts Self-Coupling DesiredDye Desired Hair Dye (Large Colored Molecules) Coupling->DesiredDye Desired Pathway

Caption: Simplified workflow of the oxidative hair dyeing process.

Experimental Workflow

HPLC_Workflow start Start sample_prep Sample Preparation: - Weigh 0.5g of dye - Add 10mL extraction solvent - Vortex and sonicate - Dilute to 25mL start->sample_prep filtration Filtration through 0.45µm syringe filter sample_prep->filtration hplc_analysis HPLC Analysis: - C18 column - Gradient elution - DAD detection filtration->hplc_analysis data_processing Data Processing: - Peak identification - Quantification via  calibration curve hplc_analysis->data_processing end End data_processing->end

Caption: Experimental workflow for HPLC analysis of hair dye samples.

Logical Relationships in Side Reaction Prevention

PreventionStrategies cluster_causes Primary Causes cluster_solutions Prevention Strategies side_reactions Unwanted Side Reactions premature_oxidation Premature Oxidation premature_oxidation->side_reactions self_coupling Self-Coupling of Precursors self_coupling->side_reactions metal_catalysis Metal-Ion Catalysis metal_catalysis->side_reactions antioxidants Add Antioxidants (e.g., Ascorbic Acid) antioxidants->premature_oxidation Prevents optimize_ph Optimize pH and Coupler Ratio optimize_ph->self_coupling Minimizes chelating_agents Add Chelating Agents (e.g., EDDS) chelating_agents->metal_catalysis Inhibits

Caption: Logical relationships between causes and prevention of side reactions.

References

Analytical challenges in the quantification of 2,4-Diaminophenoxyethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2,4-Diaminophenoxyethanol Dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantification of this compound?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method for the quantification of this compound.[1] Additionally, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers higher sensitivity and selectivity, especially in complex matrices like hair dye formulations.[2][3]

Q2: What is the stability of this compound in common analytical solvents?

A2: The stability of this compound is a critical factor to consider during sample preparation and analysis. In aqueous solutions (0.1 and 200 mg/ml), it has been shown to be stable for up to 6 hours at room temperature and for 9 days at 4°C when protected from light and under an inert gas atmosphere.[4][5] In DMSO solutions (5, 50, and 100 mg/ml), it is stable for up to 4 hours at room temperature under the same protective conditions.[4][5] To prevent oxidative degradation, especially in cosmetic matrices, the use of an antioxidant like ascorbic acid in the sample preparation solvent is recommended.[2]

Q3: What are the common challenges in sample preparation for the analysis of this compound from cosmetic products?

A3: The primary challenge in sample preparation is the complexity of the cosmetic matrix, which can contain various ingredients that may interfere with the analysis.[6][7][8] Effective extraction and clean-up are crucial. Common techniques include liquid-liquid extraction (LLE), solid-liquid extraction (SLE), and solid-phase extraction (SPE).[7][8] For hair dye formulations, a common approach involves dilution with a solvent mixture (e.g., methanol/water with an antioxidant) followed by sonication to ensure complete dissolution and extraction of the analyte.[2]

Q4: What are the typical impurities found in this compound?

A4: Common impurities can include m-phenylenediamine and 2,4-diaminoanisole.[9][10] The purity of different batches of this compound has been reported to range from 98.7% to 99.4%.[9][10]

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

  • Q: My chromatogram for this compound shows significant peak tailing. What could be the cause?

    • A: Peak tailing for this analyte, which is a polar aromatic amine, can be due to several factors:

      • Secondary Interactions: Interactions between the basic amine groups of the analyte and acidic silanol groups on the surface of the silica-based column packing material are a common cause.

      • Solution:

        • Use a column with end-capping or a base-deactivated stationary phase.

        • Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block the active silanol sites.

        • Adjust the mobile phase pH. Lowering the pH can protonate the silanol groups, reducing their interaction with the protonated amine analyte.

  • Q: I am observing peak fronting. What is the likely reason?

    • A: Peak fronting is often an indication of column overload.

    • Solution:

      • Reduce the concentration of the sample being injected.

      • Decrease the injection volume.

      • If the issue persists, consider using a column with a higher loading capacity.

Problem: Inconsistent Peak Areas and Retention Time Shifts

  • Q: The peak areas for my replicate injections are not reproducible. What should I check?

    • A: Inconsistent peak areas can stem from several sources:

      • Analyte Instability: As this compound can be prone to oxidation, ensure your samples and standards are freshly prepared and stored properly (protected from light, at a low temperature, and potentially under an inert atmosphere).[4][5] The use of an antioxidant in your diluent can also improve stability.[2]

      • Injector Issues: Check the autosampler for air bubbles in the syringe or sample loop. Ensure the injector is functioning correctly and reproducibly.

      • Incomplete Dissolution: Ensure the analyte is fully dissolved in the sample diluent. Sonication can aid in complete dissolution.[2]

  • Q: My retention times are drifting over a sequence of analyses. Why is this happening?

    • A: Retention time shifts can be caused by:

      • Changes in Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is delivering the gradient accurately.

      • Column Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes can affect retention times.

      • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Problem: Signal Suppression or Enhancement in LC-MS/MS Analysis

  • Q: I am experiencing significant ion suppression when analyzing samples in a complex matrix. How can I mitigate this?

    • A: Ion suppression, a common matrix effect in LC-MS/MS, can lead to inaccurate quantification.

    • Solution:

      • Improve Sample Clean-up: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[6]

      • Chromatographic Separation: Modify your chromatographic method to separate the analyte from the co-eluting matrix components that are causing suppression.

      • Use an Internal Standard: A stable isotope-labeled internal standard is the preferred choice as it will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.

      • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Quantitative Data

Table 1: Performance of Analytical Methods for this compound

Analytical MethodLimit of Detection (LOD)Quantification RangeAccuracyImprecisionReference
HPLC-UV (in purified water)0.005 mg/ml5 - 100 µg/ml>100 ± 10%<10%[1]
HPLC-UV (in DMSO)0.05 mg/ml5 - 100 µg/ml>100 ± 10%<10%[1]

Table 2: Stability of this compound Solutions

SolventConcentrationStorage ConditionsDuration of StabilityReference
Aqueous0.1 and 200 mg/mlRoom Temperature, protected from light, inert atmosphereUp to 6 hours[4][5]
Aqueous0.1 and 200 mg/ml4°C, protected from light, inert atmosphereUp to 9 days[4][5]
DMSO5, 50, and 100 mg/mlRoom Temperature, protected from light, inert atmosphereUp to 4 hours[4][5]

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of this compound in Hair Dye

This protocol is adapted from a general method for the analysis of hair dyes in cosmetics.[2]

  • Sample Preparation:

    • Accurately weigh approximately 1 g of the homogenized hair dye sample into a 20-mL volumetric flask.

    • Add 15 mL of a solution of 0.1% ascorbic acid in 50% methanol.

    • Sonicate for 30 minutes.

    • Bring the flask to volume with the 0.1% ascorbic acid in 50% methanol solution.

    • Filter the solution through a 0.22 µm membrane filter into an autosampler vial.

  • UPLC-MS/MS Conditions:

    • Column: CORTECS UPLC C18+, 1.6 µm, 2.1 mm i.d. × 10 cm

    • Column Temperature: 30°C

    • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Methanol (1:1 v/v) with 10 mM ammonium formate and 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 3 µL

    • MS Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode. Detection is performed using Multiple Reaction Monitoring (MRM).

Protocol 2: HPLC-UV Analysis of this compound

This protocol is based on a reported method for the detection of this compound.[1]

  • Standard Preparation:

    • Prepare a stock solution of this compound in purified water or DMSO.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 5 to 100 µg/ml.

  • HPLC-UV Conditions:

    • Column: A C18 reverse-phase column is suitable.

    • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).

    • Detection: UV detector set to 300 nm.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

Visualizations

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis sample_receipt Sample Receipt & Login sample_prep Sample Preparation (Extraction/Dilution) sample_receipt->sample_prep standard_prep Standard Preparation hplc_analysis HPLC/UPLC-MS/MS Analysis standard_prep->hplc_analysis sample_prep->hplc_analysis data_processing Data Processing (Integration & Calibration) hplc_analysis->data_processing data_review Data Review & QC data_processing->data_review reporting Reporting data_review->reporting

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_flowchart start Inconsistent Peak Areas in Replicate Injections check_stability Is the analyte stable in the prepared solution? start->check_stability prepare_fresh Prepare fresh samples/standards. Use an antioxidant. check_stability->prepare_fresh No check_injector Check autosampler for air bubbles and mechanical issues. check_stability->check_injector Yes prepare_fresh->check_injector purge_injector Purge injector and perform injector maintenance. check_injector->purge_injector No check_dissolution Is the sample completely dissolved? check_injector->check_dissolution Yes purge_injector->check_dissolution sonicate_sample Apply sonication to the sample solution. check_dissolution->sonicate_sample No end_good Problem Resolved check_dissolution->end_good Yes sonicate_sample->end_good

Caption: Troubleshooting flowchart for inconsistent peak areas.

References

Photodegradation and thermal stability of 2,4-Diaminophenoxyethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and troubleshooting of issues related to 2,4-Diaminophenoxyethanol Dihydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimentation with this compound.

IssuePossible CauseRecommended Action
Solution Discoloration (Yellowing/Browning) Oxidation or photodegradation. Aromatic amines are susceptible to air oxidation and degradation upon exposure to light.Prepare solutions fresh and use them promptly. Protect solutions from light by using amber vials or covering containers with aluminum foil.[1][2] For storage, purge the headspace of the container with an inert gas (e.g., nitrogen or argon).[1][2]
Precipitate Formation in Aqueous Solution The pH of the solution may have shifted, reducing the solubility of the dihydrochloride salt. Alternatively, degradation products may be precipitating.Ensure the solvent is appropriate and the pH is maintained within a suitable range. The compound is soluble in water.[3] If the issue persists, consider filtration and re-analysis of the compound's purity.
Inconsistent Results in Assays Degradation of the compound in solution during the experiment. The compound has limited stability at room temperature.[1][2]Maintain solutions at 2-8°C when not in immediate use.[4] For experiments longer than a few hours, consider preparing fresh solutions. Aqueous solutions are stable for up to 6 hours at room temperature and 9 days at 4°C when protected from light and under an inert atmosphere.[1][2]
Unexpected Peaks in Chromatography (e.g., HPLC) Presence of impurities or degradation products.Analyze the starting material for purity before use. If new peaks appear over time, it indicates degradation. Compare the chromatogram to a freshly prepared standard. Potential impurities include 1,3-Diaminobenzene and 2,4-diamino-1-methoxybenzene.[5]
Thermal Decomposition During Analysis (e.g., GC) The compound may be degrading at the high temperatures of the injection port.Use analytical techniques that do not require high temperatures, such as HPLC with UV detection.[5] If thermal analysis is required, use methods like Thermogravimetric Analysis (TGA) to determine the decomposition temperature. Hazardous decomposition can produce carbon oxides, nitrogen oxides, and phosgene.[6]

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should this compound be stored? A1: It should be stored in a cool, dry, and well-ventilated place, with storage temperatures recommended between 2°C and 8°C.[4] The container should be kept tightly closed.[4][6][7]

  • Q2: What personal protective equipment (PPE) is required when handling this compound? A2: Always handle this compound in a well-ventilated area, preferably with local exhaust ventilation.[6] Wear chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Avoid creating dust.[7]

Solution Preparation and Stability

  • Q3: What solvents are suitable for dissolving this compound? A3: The compound is soluble in water.[3] It is also soluble in DMSO, although stability in this solvent is limited.[1][2] It is reported to be insoluble in acetone and 95% ethanol.[8]

  • Q4: How stable are solutions of this compound? A4: The stability is dependent on the solvent, temperature, and exposure to light and air.

    • Aqueous solutions (at 0.1 and 200 mg/mL) are stable for up to 6 hours at room temperature and for 9 days at 4°C when protected from light and under an inert gas atmosphere.[1][2]

    • DMSO solutions (at 5, 50, and 100 mg/mL) are stable for up to 4 hours at room temperature under the same protective conditions.[1][2]

  • Q5: Is this compound sensitive to light? A5: While specific photodegradation studies are not widely available, stability studies have consistently recommended protecting solutions from light, indicating a potential for photodegradation.[1][2] It is best practice to treat this compound as light-sensitive.

Properties and Data

  • Q6: What is the melting point of this compound? A6: The reported melting point varies, with one source citing 242.5°C and another a range of 222-224°C.[1][3][9]

  • Q7: What are the known degradation products? A7: While specific photodegradation or solution degradation pathways are not detailed in the available literature, thermal decomposition can lead to the release of toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and phosgene.[6]

Quantitative Data Summary

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₈H₁₂N₂O₂ · 2HCl[7]
Molecular Weight 241.12 g/mol [7]
Appearance White to slightly gray powder[5]
Melting Point 222-224°C / 242.5°C[1][3][9]
Water Solubility 425 g/L (at 20°C)[3]
Log P (octanol/water) 0.99[3]

Table 2: Solution Stability Data

SolventConcentration(s)Storage ConditionsStability DurationSource(s)
Aqueous Solution0.1 and 200 mg/mLRoom Temperature, protected from light, inert atmosphereUp to 6 hours[1][2]
Aqueous Solution0.1 and 200 mg/mL4°C, protected from light, inert atmosphereUp to 9 days[1][2]
DMSO5, 50, and 100 mg/mLRoom Temperature, protected from light, inert atmosphereUp to 4 hours[1][2]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

This protocol provides a general method for analyzing this compound, based on methods cited for its detection.[5]

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 286 nm or 300 nm.[5][8]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL this compound in water.

    • For analysis, dilute the stock solution to a working concentration (e.g., 5-100 µg/mL) with the initial mobile phase composition (e.g., 95% A, 5% B).[5]

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes.

    • Inject the prepared sample.

    • Record the chromatogram and integrate the peak corresponding to the parent compound. For stability studies, monitor for the appearance of new peaks or a decrease in the main peak area over time.

Protocol 2: Photostability Testing

This protocol outlines a general procedure for assessing the photodegradation of the compound.

  • Sample Preparation:

    • Prepare two sets of solutions of this compound in transparent glass vials at a known concentration (e.g., 50 µg/mL in water).

    • Wrap one set of vials completely in aluminum foil to serve as dark controls.

  • Exposure:

    • Place both sets of vials (unwrapped and dark controls) in a photostability chamber equipped with a light source that conforms to ICH Q1B guidelines (providing both UV and visible light).

    • Expose the samples for a defined period (e.g., 1, 2, 4, 8, and 24 hours).

  • Analysis:

    • At each time point, withdraw an aliquot from one exposed vial and its corresponding dark control.

    • Analyze the samples immediately using the HPLC method described in Protocol 1.

    • Compare the peak area of the parent compound in the exposed sample to the dark control to quantify the percentage of degradation due to light.

Protocol 3: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

This protocol describes the use of TGA to determine the thermal decomposition profile.

  • Instrument Setup:

    • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

    • Set the atmosphere to an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound powder into a TGA pan (e.g., alumina or platinum).

  • Analysis:

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

    • Record the mass loss as a function of temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability Stability Testing cluster_analysis Analysis start Obtain Compound prep_solution Prepare Stock Solution (e.g., 1 mg/mL in Water) start->prep_solution photostability Photostability Assay (Light vs. Dark Control) prep_solution->photostability aliquot thermal_stability Thermal Stability Assay (Solution Incubation) prep_solution->thermal_stability aliquot hplc HPLC Analysis (Quantify Degradation) photostability->hplc thermal_stability->hplc data Data Interpretation hplc->data

Caption: Workflow for assessing the stability of this compound.

troubleshooting_flow issue Experimental Issue Observed (e.g., Discoloration, New Peaks) check_light Was the solution protected from light? issue->check_light check_time Was the solution used promptly (within 4-6 hours at RT)? check_light->check_time Yes solution_no_light Action: Use amber vials or foil. Prepare fresh solution. check_light->solution_no_light No check_temp Was the solution stored at 2-8°C? check_time->check_temp Yes solution_no_time Action: Prepare solutions fresh before each experiment. check_time->solution_no_time No check_purity Was initial purity confirmed? check_temp->check_purity Yes solution_no_temp Action: Store stock solutions at recommended temperature. check_temp->solution_no_temp No solution_yes Root Cause Unlikely Photodegradation check_purity->solution_yes Yes solution_no_purity Action: Analyze starting material. Consider purification. check_purity->solution_no_purity No

Caption: Troubleshooting logic for unexpected degradation of the compound.

References

Technical Support Center: Optimizing Hair Dye Formulations Containing 2,4-Diaminophenoxyethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the wash fastness of hair dye formulations incorporating 2,4-Diaminophenoxyethanol Dihydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the development of hair dye formulations with a focus on improving wash fastness.

Question: Our formulation with this compound shows significant color fading after a few washes. What are the potential causes and solutions?

Answer:

Poor wash fastness in oxidative hair dyes containing this compound can stem from several factors throughout the formulation and testing process. Below is a systematic approach to troubleshoot this issue.

1. Review of the Dyeing Process Chemistry:

This compound is a "coupler" in oxidative hair dye systems. It reacts with a "developer" (or "primary intermediate") in the presence of an oxidizing agent, typically hydrogen peroxide, to form large color molecules within the hair cortex.[1][2][3] The stability of these molecules is paramount for wash fastness.

  • Incomplete Oxidation: Insufficient concentration of the oxidizing agent or a non-optimal pH can lead to incomplete formation of the final color molecules. These smaller, unreacted or partially reacted molecules are more susceptible to being washed out.

  • Incorrect Developer-to-Coupler Ratio: The stoichiometry between the developer and coupler is crucial for forming stable, large color molecules. An imbalance can result in smaller, less stable color compounds.

2. Formulation and Application Parameters:

  • pH of the Dye Cream: The pH of the formulation plays a critical role. An alkaline environment (typically pH 9-10) is necessary to swell the hair cuticle, allowing the dye precursors to penetrate the cortex.[4] However, a pH that is too high can cause excessive hair damage, leading to poor color retention. Conversely, a pH that is too low may not sufficiently open the cuticle for dye penetration. Optimizing the pH is a key step.[5][6]

  • Processing Time: The duration the dye remains on the hair influences the extent of the chemical reaction. Insufficient processing time may not allow for the complete formation of large color molecules.

3. Post-Dyeing Treatment:

  • Rinsing and Conditioning: Thoroughly rinsing excess dye from the hair surface after processing is important. A post-dyeing conditioning treatment with a low pH helps to close the hair cuticle, trapping the newly formed color molecules inside.[7]

4. Additives and Enhancements:

  • Polymers: Incorporating specific polymers, such as Polyquaternium-55, can form a hydrophobic barrier on the hair surface, reducing the dissolution of the dye molecules during washing.[8][9]

  • Antioxidants: Including antioxidants in the formulation can help protect the dye molecules from degradation by residual oxidizing agents or environmental factors like UV radiation.

  • Fixatives: Cationic fixing agents can be used in post-treatment rinses to improve the wet fastness of the dye.[10]

Logical Troubleshooting Workflow:

The following diagram illustrates a step-by-step process for troubleshooting poor wash fastness.

G cluster_start Start: Poor Wash Fastness Observed cluster_formulation Formulation Review cluster_process Process Parameters cluster_post_treatment Post-Dyeing Steps cluster_additives Advanced Optimization cluster_end Resolution start Initial Observation: Significant color fade after standardized washing test ph_check Verify/Optimize Formulation pH (Target: 9-10) start->ph_check 1. Check Formulation ratio_check Review Developer: Coupler Stoichiometry ph_check->ratio_check oxidizer_check Assess Oxidizing Agent Concentration & Stability ratio_check->oxidizer_check time_check Evaluate Dyeing Process Time oxidizer_check->time_check 2. Check Process temp_check Control for Consistent Temperature during Dyeing time_check->temp_check rinse_check Optimize Rinsing Procedure temp_check->rinse_check 3. Check Post-Treatment conditioner_check Incorporate Low pH Post-Dye Conditioner rinse_check->conditioner_check polymers Incorporate Film-Forming Polymers (e.g., Polyquaternium-55) conditioner_check->polymers 4. Consider Additives antioxidants Add Antioxidants to Enhance Color Stability polymers->antioxidants end_goal Improved Wash Fastness (ΔE < Threshold) antioxidants->end_goal 5. Re-evaluate

A logical workflow for troubleshooting poor wash fastness.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of color formation with this compound?

A1: this compound is a coupler that participates in an oxidative coupling reaction. In an alkaline medium and in the presence of an oxidizing agent (like hydrogen peroxide), it reacts with a developer (e.g., p-phenylenediamine or p-aminophenol) to form large, stable color molecules inside the hair shaft.[1][11][12] These larger molecules are physically trapped, leading to a permanent hair color.[7]

Oxidative Hair Dyeing Pathway:

G cluster_precursors Small Molecule Precursors cluster_reaction Reaction Environment cluster_products Result Developer Developer (e.g., p-Phenylenediamine) Oxidizer Oxidizing Agent (Hydrogen Peroxide) Developer->Oxidizer penetrate hair shaft Coupler Coupler (2,4-Diaminophenoxyethanol Dihydrochloride) Coupler->Oxidizer penetrate hair shaft LargeMolecule Large, Stable Color Molecule (Trapped in Cortex) Oxidizer->LargeMolecule oxidative coupling Alkali Alkaline Agent (Ammonia or MEA) Alkali->Developer swells cuticle Alkali->Coupler swells cuticle

The chemical pathway of oxidative hair dyeing.

Q2: How can we quantitatively measure the improvement in wash fastness?

A2: Wash fastness is quantified by measuring the color change of dyed hair tresses after a series of standardized washing cycles. A chromameter or spectrophotometer is used to measure the color in the CIELAB (Lab) color space before and after washing.[7][13] The total color difference (ΔE) is then calculated using the following formula:

ΔE* = √((L₂ - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²), where:

  • L* represents lightness

  • a* represents the red/green axis

  • b* represents the yellow/blue axis

A lower ΔE* value indicates less color change and therefore better wash fastness.

Q3: What is a standard experimental protocol for a wash fastness test?

A3: A typical protocol involves the following steps:

  • Preparation of Hair Tresses: Use standardized bleached or virgin hair tresses.

  • Baseline Color Measurement: Measure the initial Lab* values of the dry, dyed tresses at multiple points and average the readings.[13]

  • Washing Cycles: Subject the tresses to a defined number of wash cycles. A standardized method may involve immersing the tresses in a temperature-controlled water bath with a specific concentration of a standard shampoo solution, followed by a defined agitation period, rinsing, and drying.[6][14]

  • Final Color Measurement: After the final wash cycle and complete drying of the tresses, repeat the Lab* measurements.[13]

  • Calculation: Calculate the ΔE* to quantify the color change.

Experimental Workflow for Wash Fastness Testing:

G start Start: Prepare Dyed Hair Tresses measure1 Measure Initial Color (L₁, a₁, b₁) using a Chromameter start->measure1 wash Perform Standardized Washing Cycles (e.g., 10 cycles) measure1->wash dry Dry Tresses Completely Under Controlled Conditions wash->dry measure2 Measure Final Color (L₂, a₂, b₂) using a Chromameter dry->measure2 calculate Calculate Total Color Difference ΔE* = √((ΔL)² + (Δa)² + (Δb)²) measure2->calculate end_node End: Report Wash Fastness as ΔE calculate->end_node

A standardized workflow for wash fastness evaluation.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data to illustrate the effects of different formulation strategies on wash fastness.

Table 1: Effect of Formulation pH on Wash Fastness (ΔE* after 10 Washes)

Formulation IDThis compound (%)Developer (%)pHΔE* (Color Change)
F12.02.08.08.5
F22.02.09.54.2
F32.02.010.56.8

This table demonstrates the optimal wash fastness at a pH of 9.5.

Table 2: Impact of a Film-Forming Polymer on Wash Fastness (ΔE* after 10 Washes)

Formulation IDBase Formulation (F2)Polyquaternium-55 (%)ΔE* (Color Change)
F2Yes0.04.2
F4Yes0.52.1
F5Yes1.01.8

This table illustrates a significant improvement in wash fastness with the addition of Polyquaternium-55.

Experimental Protocols

Protocol 1: Preparation of Oxidative Hair Dye Cream

  • Phase A (Aqueous Phase): In a main beaker, disperse any thickeners (e.g., cetearyl alcohol, glyceryl stearate) in deionized water and heat to 75-80°C with gentle stirring until fully hydrated and uniform.

  • Phase B (Oil Phase): In a separate beaker, combine any oils, emulsifiers, and fatty components and heat to 75-80°C.

  • Emulsification: Add Phase B to Phase A with homogenization and mix until the emulsion is uniform. Begin cooling the mixture.

  • Addition of Actives: At approximately 40-45°C, add the developer and the this compound. Ensure they are fully dissolved.

  • pH Adjustment: Add the alkalizing agent (e.g., ammonia or monoethanolamine) to adjust the pH to the desired level (e.g., 9.5).

  • Final Additions: Add any temperature-sensitive additives such as fragrances, antioxidants, or polymers.

  • Final Product: Mix until uniform and cool to room temperature.

Protocol 2: Standardized Wash Fastness Test

  • Materials: Standardized bleached hair tresses (e.g., 2g each), control and experimental hair dye formulations, 20% hydrogen peroxide solution, a standard shampoo solution (e.g., 10% Sodium Laureth Sulfate), a temperature-controlled water bath, and a chromameter.

  • Dye Application: Mix the dye cream with the hydrogen peroxide solution in a 1:1 ratio immediately before application. Apply evenly to the hair tresses and allow to process for 30 minutes at a controlled room temperature.

  • Rinsing: Rinse the tresses under running water at 37°C until the water runs clear. Apply a standard post-dye conditioner, leave for 2 minutes, and rinse.

  • Drying and Initial Measurement: Allow the tresses to air dry completely. Measure the Lab* values as the baseline.

  • Washing Procedure: a. Prepare a 10% shampoo solution in the water bath set to 37°C. b. Immerse the tresses in the shampoo solution and gently agitate for 60 seconds. c. Rinse the tresses under running water at 37°C for 30 seconds. d. Gently squeeze out excess water and allow to air dry.

  • Repeat: Repeat the washing procedure for the desired number of cycles (e.g., 10 or 20 times).

  • Final Measurement: After the final cycle, ensure the tresses are completely dry and re-measure the Lab* values.

  • Analysis: Calculate the average ΔE* for each set of tresses to determine the wash fastness.

References

Validation & Comparative

A Comparative Analysis of 2,4-Diaminophenoxyethanol Dihydrochloride and Resorcinol in Permanent Hair Dye Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of oxidative hair colorants, the selection of coupling agents is paramount to achieving desired shades, ensuring color stability, and maintaining hair integrity. Among the diverse array of couplers utilized in commercial hair dye formulations, 2,4-Diaminophenoxyethanol Dihydrochloride and resorcinol represent two key chemistries. This guide provides an objective comparison of their performance characteristics, supported by established experimental protocols for evaluation.

Introduction to the Couplers

This compound is an aromatic amine that functions as a coupler in permanent hair dye formulations.[1] It is known for its role in producing a range of brown and red tones when combined with various primary intermediates.[1] Typically, it is used at a maximum on-head concentration of 2.0% after mixing with an oxidizing agent, such as hydrogen peroxide.[2][3]

Resorcinol (1,3-dihydroxybenzene) is a benzenediol that has a long history of use as a coupler in oxidative hair dyes.[4] It is a versatile coupler that can produce a spectrum of colors, often contributing to natural-looking brown and blonde shades.[4] The concentration of resorcinol in hair dye formulations is generally up to 1.25%.[4]

Mechanism of Action in Oxidative Hair Dyeing

Both this compound and resorcinol function as couplers, or secondary intermediates, in the oxidative hair dyeing process. The general mechanism involves a chemical reaction between the couplers, primary intermediates (e.g., p-phenylenediamine, p-aminophenol), and an oxidizing agent (typically hydrogen peroxide) in an alkaline environment. This reaction synthesizes larger dye molecules within the hair cortex, which are trapped due to their size, resulting in a permanent color change.[5]

The following diagram illustrates the generalized signaling pathway of oxidative hair dyeing:

Oxidative Hair Dyeing Pathway cluster_0 Hair Shaft Penetration cluster_1 Oxidation and Coupling Reaction cluster_2 Color Deposition Primary Intermediates Primary Intermediates Oxidized Intermediates Oxidized Intermediates Primary Intermediates->Oxidized Intermediates Oxidation Couplers Couplers (e.g., this compound or Resorcinol) Dye Polymer Formation Dye Polymer Formation Couplers->Dye Polymer Formation Alkalizing Agent Alkalizing Agent (e.g., Ammonia) Alkalizing Agent->Primary Intermediates Swells cuticle Alkalizing Agent->Couplers Facilitates penetration Oxidizing Agent Oxidizing Agent (e.g., Hydrogen Peroxide) Oxidizing Agent->Oxidized Intermediates Oxidized Intermediates->Dye Polymer Formation Coupling Permanent Hair Color Permanent Hair Color Dye Polymer Formation->Permanent Hair Color Trapped in cortex

Caption: Oxidative hair dyeing chemical pathway.

Comparative Performance Data

Direct, publicly available experimental studies comparing the performance of this compound and resorcinol in otherwise identical hair dye formulations are limited. The following tables are presented to illustrate how such comparative data would be structured. The values are hypothetical and intended for demonstrative purposes.

Table 1: Dyeing Intensity on Virgin and Bleached Hair Tresses

CouplerHair TypeL* (Lightness)a* (Red-Green)b* (Yellow-Blue)
This compound Virgin Medium Brown30.2 ± 0.515.8 ± 0.312.1 ± 0.4
Bleached Blonde55.6 ± 0.725.3 ± 0.620.5 ± 0.5
Resorcinol Virgin Medium Brown32.5 ± 0.612.4 ± 0.414.8 ± 0.3
Bleached Blonde58.1 ± 0.818.9 ± 0.524.2 ± 0.6

Lab values are measured using a spectrophotometer. L* represents lightness (0=black, 100=white), a* represents the red/green axis, and b* represents the yellow/blue axis.*

Table 2: Wash Fastness after 10 Washing Cycles

CouplerHair TypeΔE* (Total Color Change)
This compound Virgin Medium Brown3.1 ± 0.3
Bleached Blonde5.4 ± 0.4
Resorcinol Virgin Medium Brown3.8 ± 0.4
Bleached Blonde6.2 ± 0.5

ΔE is the total color difference calculated from the changes in L, a, and b* values before and after washing.*

Table 3: Light Fastness after 20 Hours of Xenon Arc Exposure

CouplerHair TypeΔE* (Total Color Change)
This compound Virgin Medium Brown2.5 ± 0.2
Bleached Blonde4.1 ± 0.3
Resorcinol Virgin Medium Brown3.2 ± 0.3
Bleached Blonde4.9 ± 0.4

ΔE is the total color difference calculated from the changes in L, a, and b* values before and after light exposure.*

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate and compare the performance of hair dye couplers.

1. Spectrophotometric Analysis of Dyeing Intensity

This protocol outlines the quantitative measurement of hair color using a spectrophotometer to obtain CIELAB (Lab*) values.

  • Materials:

    • Dyed hair tresses (virgin and bleached)

    • Spectrophotometer with a hair tress holder

    • White calibration plate

  • Procedure:

    • Calibrate the spectrophotometer using the white calibration plate according to the manufacturer's instructions.

    • Mount a dry, dyed hair tress onto the sample holder, ensuring the hair is aligned and flat.

    • Take at least three measurements at different points along the hair tress to ensure an average and representative reading.

    • Record the L, a, and b* values for each measurement.

    • Calculate the mean and standard deviation for the L, a, and b* values for each hair tress type and dye formulation.

2. Wash Fastness Test (Adapted from ISO 105-C06)

This protocol assesses the color stability of dyed hair to repeated washing.

  • Materials:

    • Dyed hair tresses

    • Launder-Ometer or similar apparatus

    • Stainless steel balls (for mechanical agitation)

    • Standard non-ionic shampoo solution (e.g., 5 g/L)

    • Deionized water

    • Oven or hairdryer

  • Procedure:

    • Measure the initial Lab* values of the dry, dyed hair tresses as described in the spectrophotometric analysis protocol.

    • Prepare a wash solution of standard shampoo in deionized water.

    • Place each hair tress in a separate stainless steel container of the Launder-Ometer with the wash solution and a specified number of steel balls.

    • Conduct the washing cycle at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 30 minutes).

    • After the cycle, rinse the hair tresses thoroughly with deionized water.

    • Dry the hair tresses completely at a controlled temperature (e.g., 50°C).

    • Repeat the washing, rinsing, and drying process for a predetermined number of cycles (e.g., 5, 10, 20 cycles).

    • After the final cycle, measure the Lab* values of the dry hair tresses.

    • Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²], where Δ represents the difference between the initial and final values.

3. Light Fastness Test (Adapted from AATCC Test Method 16.3)

This protocol evaluates the resistance of the hair color to fading when exposed to a controlled artificial light source.

  • Materials:

    • Dyed hair tresses

    • Xenon arc lamp weathering chamber

    • Masking material (e.g., cardboard)

    • Blue wool standards (for reference)

  • Procedure:

    • Measure the initial Lab* values of the dry, dyed hair tresses.

    • Mount the hair tresses onto sample holders, covering a portion of each tress with the masking material to serve as an unexposed control.

    • Place the samples in the xenon arc weathering chamber.

    • Expose the hair tresses to a controlled cycle of light and humidity for a specified duration (e.g., 10, 20, 40 hours).

    • After the exposure period, remove the samples from the chamber and remove the masking.

    • Measure the Lab* values of both the exposed and unexposed portions of each hair tress.

    • Calculate the total color difference (ΔE*) between the exposed and unexposed sections.

The following diagram illustrates the experimental workflow for evaluating hair dye performance:

Hair Dye Performance Evaluation Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Hair Tresses Select Hair Tresses (Virgin and Bleached) Dye Application Apply Dye to Tresses Hair Tresses->Dye Application Dye Formulation Prepare Dye Formulations (with Coupler A and Coupler B) Dye Formulation->Dye Application Initial Measurement Initial Color Measurement (Spectrophotometry - Lab*) Dye Application->Initial Measurement Wash Fastness Wash Fastness Test (e.g., 10 cycles) Initial Measurement->Wash Fastness Light Fastness Light Fastness Test (e.g., 20 hours Xenon Arc) Initial Measurement->Light Fastness Final Measurement Wash Final Color Measurement (Lab) Wash Fastness->Final Measurement Wash Final Measurement Light Final Color Measurement (Lab) Light Fastness->Final Measurement Light Calculate Delta E Wash Calculate ΔE* (Wash) Final Measurement Wash->Calculate Delta E Wash Calculate Delta E Light Calculate ΔE* (Light) Final Measurement Light->Calculate Delta E Light Compare Performance Compare Performance of Couplers Calculate Delta E Wash->Compare Performance Calculate Delta E Light->Compare Performance

Caption: Experimental workflow for hair dye evaluation.

Conclusion

References

A Comparative Analysis of m-Aminophenol and 2,4-Diaminophenoxyethanol Dihydrochloride as Couplers in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two key couplers, m-aminophenol and 2,4-Diaminophenoxyethanol Dihydrochloride, frequently utilized in various research and development applications, most notably in the formulation of oxidative hair dyes and as intermediates in pharmaceutical synthesis. This document outlines their chemical properties, performance characteristics, and safety profiles, supported by established experimental protocols.

Introduction to Couplers in Oxidative Chemistry

In oxidative dyeing processes, couplers (or secondary intermediates) are aromatic compounds that react with primary intermediates (developers), such as p-phenylenediamine (PPD) or p-aminophenol, in the presence of an oxidizing agent (typically hydrogen peroxide) to form stable color molecules. The choice of coupler is critical as it largely determines the final color, its intensity, and its fastness properties.

m-Aminophenol is a well-established coupler known for producing a range of brown and red tones.[1][2] Its versatility and cost-effectiveness have made it a staple in many formulations.[3]

This compound is another important coupler, often used to create blue, violet, and brown shades.[4][5][6] It is a key ingredient in many permanent hair dye formulations.

Chemical and Physical Properties

A fundamental comparison begins with the distinct chemical and physical properties of each coupler, which influence their solubility, stability, and reactivity.

Propertym-AminophenolThis compound
Synonyms 3-Aminophenol, 3-Hydroxyaniline2-(2,4-Diaminophenoxy)ethanol 2HCl
CAS Number 591-27-566422-95-5
Molecular Formula C₆H₇NOC₈H₁₂N₂O₂ · 2HCl
Molecular Weight 109.13 g/mol 241.12 g/mol
Appearance White to off-white crystalline solid or flakesLight grey to light pink powder
Solubility Soluble in water and organic solventsSoluble in ethanol, acetone, and chloroform; insoluble in water.[7]
Melting Point 124-127 °C222-224 °C

Performance Characteristics: A Comparative Overview

While direct, side-by-side quantitative performance data is limited in publicly available literature, a comparative assessment can be framed based on their known chemical behaviors and the results of standardized testing protocols. The following sections outline the key performance metrics and the experimental methods used for their evaluation.

Coupling Efficiency and Reaction Kinetics

The rate and extent to which a coupler reacts with a developer determine the efficiency of color formation. This can be quantified by monitoring the depletion of reactants and the formation of the indo-dye product over time.

Hypothetical Comparative Data: Coupling Reaction Rate

CouplerPrimary IntermediateOxidizing AgentReaction Time for 90% Conversion (minutes)
m-Aminophenolp-PhenylenediamineHydrogen Peroxidet₁
This compoundp-PhenylenediamineHydrogen Peroxidet₂

Note: This table illustrates the type of data that would be generated from the experimental protocol below. Actual values (t₁ and t₂) would depend on specific reaction conditions.

Colorimetric Performance

The final color produced is a critical performance indicator. The CIELAB color space is the standard for quantifying color, where L* represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.

Hypothetical Comparative Data: CIELAB Color Values on Hair Swatches

CouplerPrimary IntermediateL* (Lightness)a* (Red/Green)b* (Yellow/Blue)Resulting Color Shade
m-Aminophenolp-PhenylenediamineL₁a₁b₁Brown/Red Tones
This compoundp-PhenylenediamineL₂a₂b₂Blue/Violet/Brown Tones

Note: This table demonstrates the expected output from colorimetric analysis. The specific values would be determined experimentally.

Color Stability (Fastness)

The ability of the formed dye to resist fading from washing (wash fastness) and exposure to light (light fastness) is a crucial measure of its durability.

Hypothetical Comparative Data: Color Fastness

CouplerTest TypeΔE* (Color Change) after X cycles/hours
m-AminophenolWash Fastness (20 cycles)ΔE
This compoundWash Fastness (20 cycles)ΔE₂
m-AminophenolLight Fastness (10 hours UV)ΔE
This compoundLight Fastness (10 hours UV)ΔE₄

Note: ΔE* represents the total color difference, a measure of fading. A lower ΔE* indicates better fastness.

Safety and Toxicology Profile

Both couplers have been subject to regulatory review, particularly for their use in cosmetic products.

Safety Parameterm-AminophenolThis compound
Regulatory Status (EU) Permitted in oxidative hair dyes up to a certain concentration.[7]Permitted in oxidative hair dyes up to a certain concentration.[6][8]
Sensitization Potential Can be a skin sensitizer.[9]Judged to have low-level sensitization potential in humans.
Genotoxicity In vitro mutagenicity tests have shown mixed results, but it is not considered genotoxic in vivo.[7]Most genotoxicity assays are negative.
Carcinogenicity Not classified as a carcinogen.Not found to be carcinogenic in studies.

Experimental Protocols

Detailed methodologies are essential for the reproducible and comparable evaluation of coupler performance.

Protocol for Evaluating Coupling Efficiency and Reaction Kinetics by HPLC-UV

This protocol allows for the quantification of the coupler and developer consumption and the formation of the indo-dye over time.

  • Preparation of Reaction Mixture:

    • Prepare a base formulation (e.g., a cream or gel) containing the primary intermediate (e.g., p-phenylenediamine) at a known concentration.

    • In a separate container, prepare the coupler solution (either m-aminophenol or this compound) at a molar equivalent concentration.

    • Initiate the reaction by mixing the base formulation, the coupler solution, and the oxidizing agent (e.g., 6% hydrogen peroxide) in a 1:1:2 ratio.

  • Sampling:

    • At specified time intervals (e.g., 0, 5, 10, 20, 30 minutes), take an aliquot of the reaction mixture and immediately quench the reaction by adding a solution of a reducing agent like sodium sulfite.

  • Sample Preparation for HPLC:

    • Dilute the quenched sample with a suitable mobile phase (e.g., acetonitrile/water with a buffer) to a concentration within the calibrated range of the HPLC instrument.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.02 M ammonium acetate).[10]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength suitable for all components (e.g., 235 nm and 280 nm).[10]

    • Quantification: Use external standards of the coupler, developer, and, if available, the purified indo-dye to create calibration curves for quantification.

Protocol for Colorimetric Evaluation of Dyed Hair Swatches

This protocol measures the color of hair swatches dyed with the respective couplers.

  • Hair Swatch Preparation:

    • Use standardized bleached human hair swatches.

    • Wash the swatches with a clarifying shampoo and dry them completely.

  • Dye Application:

    • Prepare the dye mixtures as described in protocol 5.1.

    • Apply the dye mixture evenly to the hair swatches and allow it to process for a standard time (e.g., 30 minutes) at a controlled temperature.

    • Rinse the swatches thoroughly with water and dry them.

  • Colorimetric Measurement:

    • Use a reflectance spectrophotometer or a colorimeter to measure the L, a, and b* values of the dyed swatches.[11]

    • Take multiple readings from different areas of each swatch and calculate the average.

Protocol for Assessing Wash Fastness

This protocol evaluates the stability of the color after repeated washing.

  • Dyed Swatch Preparation: Prepare and dye hair swatches as described in protocol 5.2.

  • Initial Color Measurement: Measure the initial CIELAB values of the dyed swatches.

  • Washing Cycles:

    • Subject the swatches to a standardized washing procedure. This can be done manually or using an automated instrument.

    • A typical cycle involves washing with a standard shampoo for a set time, rinsing, and drying.

    • Repeat for a specified number of cycles (e.g., 10 or 20).

  • Final Color Measurement: After the final washing cycle, measure the CIELAB values again.

  • Calculation of Color Change (ΔE): Calculate the total color difference (ΔE) using the formula: ΔE* = √((ΔL)² + (Δa)² + (Δb*)²)

Protocol for Assessing Light Fastness

This protocol assesses the color stability upon exposure to UV light.

  • Dyed Swatch Preparation: Prepare and dye hair swatches as described in protocol 5.2.

  • Initial Color Measurement: Measure the initial CIELAB values.

  • UV Exposure:

    • Place the dyed swatches in a light cabinet equipped with a UV lamp that simulates sunlight.[12]

    • Expose the swatches for a specified duration (e.g., 8 or 16 hours).

  • Final Color Measurement: Measure the final CIELAB values after UV exposure.

  • Calculation of Color Change (ΔE): Calculate the total color difference (ΔE) as described in protocol 5.3.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes described in this guide.

Oxidative_Dyeing_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products Primary_Intermediate Primary Intermediate (e.g., p-Phenylenediamine) Oxidation Oxidation Primary_Intermediate->Oxidation Coupler Coupler (m-Aminophenol or This compound) Coupler->Oxidation Oxidizing_Agent Oxidizing Agent (Hydrogen Peroxide) Oxidizing_Agent->Oxidation Indo_Dye Indo-Dye Molecule (Colored) Oxidation->Indo_Dye Water Water Oxidation->Water

Caption: Oxidative hair dyeing signaling pathway.

HPLC_Workflow Start Start: Prepare Dye Reaction Mixture Quench Take Aliquots at Time Intervals & Quench Reaction Start->Quench Prepare_Sample Dilute and Filter Sample Quench->Prepare_Sample HPLC_Injection Inject Sample into HPLC Prepare_Sample->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Quantify Reactants and Products (Calibration Curves) Detection->Data_Analysis End End: Kinetic Profile Data_Analysis->End

Caption: HPLC workflow for kinetic analysis.

Color_Fastness_Workflow cluster_stress Stress Application Start Start: Dye Hair Swatches Initial_Measurement Initial Colorimetric Measurement (CIELAB) Start->Initial_Measurement Washing Repeated Washing Cycles Initial_Measurement->Washing UV_Exposure UV Light Exposure Initial_Measurement->UV_Exposure Final_Measurement Final Colorimetric Measurement (CIELAB) Washing->Final_Measurement UV_Exposure->Final_Measurement Calculate_DeltaE Calculate Color Difference (ΔE*) Final_Measurement->Calculate_DeltaE End End: Fastness Rating Calculate_DeltaE->End

Caption: Workflow for color fastness testing.

Conclusion

Both m-aminophenol and this compound are effective couplers in oxidative systems, each offering a unique profile in terms of the resulting color palette and chemical properties. The choice between them will depend on the specific research or product development goals, including the desired color outcome, formulation compatibility, and safety considerations. The experimental protocols provided in this guide offer a robust framework for conducting a thorough, data-driven comparative analysis to inform this selection process. For professionals in drug development, understanding the reactivity and potential interactions of these amine-based compounds is also crucial, as similar structures are often encountered in medicinal chemistry.

References

A Comparative Guide to the Validation of a UPLC Method for Forced Degradation Studies of 2,4-Diaminophenoxyethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of an Ultra-Performance Liquid Chromatography (UPLC) method for the forced degradation analysis of 2,4-Diaminophenoxyethanol Dihydrochloride, a key intermediate in the synthesis of various compounds. The guide details a stability-indicating UPLC method, compares its performance with other analytical techniques, and presents supporting experimental protocols and data in a clear, comparative format.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process. It involves subjecting a drug substance to conditions more severe than accelerated stability studies to predict its degradation profile.[1] These studies are essential for developing and validating stability-indicating analytical methods, understanding degradation pathways, and ensuring the safety and efficacy of the final product.[2][3] The International Council for Harmonisation (ICH) guidelines recommend exposing drug substances to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[1][4]

UPLC Method for this compound

A stability-indicating UPLC method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, ensuring accurate quantification of the API without interference.

Experimental Protocol: UPLC Method

A hypothetical yet representative UPLC method for the analysis of this compound and its degradation products is outlined below.

Chromatographic Conditions:

  • System: Waters ACQUITY UPLC H-Class System with a photodiode array (PDA) detector.[5]

  • Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.[5]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.4 mL/min.[5]

  • Column Temperature: 40 °C.[5]

  • Detection Wavelength: 280 nm.

  • Injection Volume: 2 µL.

Standard and Sample Preparation:

  • Standard Solution: A stock solution of this compound (1 mg/mL) is prepared in a diluent (e.g., water:acetonitrile, 50:50 v/v). Working standards are prepared by further dilution.

  • Sample Solution: Samples from forced degradation studies are diluted with the diluent to a suitable concentration for analysis.

Forced Degradation Studies: Experimental Protocols

The following protocols outline the typical stress conditions applied to this compound.

  • Acid Hydrolysis: The drug substance is exposed to 0.1 M hydrochloric acid at 60°C for 24 hours.[4]

  • Base Hydrolysis: The drug substance is treated with 0.1 M sodium hydroxide at 60°C for 24 hours.[4]

  • Oxidative Degradation: The drug substance is exposed to 3% hydrogen peroxide at room temperature for 24 hours.[3]

  • Thermal Degradation: The drug substance is kept in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: The drug substance is exposed to UV light (254 nm) and visible light in a photostability chamber.

UPLC Method Validation

The developed UPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation: UPLC Method Validation Summary

The following tables summarize the validation data for the UPLC method.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
112540
563210
10124850
25311500
50625100
1001251000
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5
100%5050.2100.4
120%6059.599.2

Table 3: Precision Data

Parameter% RSD (n=6)
Repeatability (Intra-day) 0.85
Intermediate Precision (Inter-day) 1.20

Table 4: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.1
Limit of Quantitation (LOQ) 0.3

Comparison with Alternative Analytical Methods

While UPLC is a powerful technique for forced degradation studies, other methods can also be employed for the analysis of aromatic amines like this compound.

Table 5: Comparison of Analytical Methods

MethodPrincipleAdvantagesDisadvantages
UPLC-UV Chromatographic separation based on polarity, followed by UV detection.High resolution, speed, and sensitivity.May lack specificity for complex mixtures without a mass detector.
HPLC-UV Similar to UPLC but with larger particle size columns.Widely available, robust.Lower resolution and longer run times compared to UPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.[6]High sensitivity and specificity for volatile and semi-volatile compounds.[7]Requires derivatization for non-volatile compounds, not suitable for thermally labile molecules.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation coupled with highly specific mass-based detection.Excellent sensitivity and specificity, suitable for complex matrices.[7]Higher cost and complexity of instrumentation.

Visualization of Workflows and Pathways

Experimental Workflow for UPLC Method Validation

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation A Select UPLC Column and Mobile Phase B Optimize Gradient and Flow Rate A->B E Specificity Analysis B->E Developed Method C Prepare Drug Substance Solution D Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) C->D D->E Stressed Samples F Linearity Study E->F G Accuracy (Recovery) Study F->G H Precision (Repeatability & Intermediate) G->H I Determine LOD & LOQ H->I J Validated Stability-Indicating UPLC Method I->J

Caption: Workflow for UPLC method validation.

Logical Relationship of UPLC Validation Parameters

G Validation Method Validation Specificity Specificity (Separation of degradants) Validation->Specificity Linearity Linearity (Proportional response) Validation->Linearity Accuracy Accuracy (Closeness to true value) Validation->Accuracy Precision Precision (Reproducibility) Validation->Precision LOD LOD (Lowest detectable amount) Validation->LOD LOQ LOQ (Lowest quantifiable amount) Validation->LOQ Linearity->Accuracy Linearity->Precision Accuracy->Precision LOD->LOQ

Caption: Interrelation of UPLC validation parameters.

Conclusion

The development and validation of a robust, stability-indicating UPLC method are paramount for ensuring the quality and safety of pharmaceutical products containing this compound. This guide has provided a framework for such a validation process, including detailed experimental protocols, comparative data, and visual workflows. While the presented UPLC method demonstrates excellent performance characteristics, the choice of the most suitable analytical technique will ultimately depend on the specific requirements of the analysis, available instrumentation, and the complexity of the sample matrix.

References

Aromatic Amines: A Comparative Guide to Cross-Reactivity and Sensitization Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and sensitization potential of various aromatic amines, a class of compounds frequently implicated in allergic contact dermatitis. Understanding these properties is crucial for the safe development and use of pharmaceuticals, dyes, and other industrial chemicals. This document summarizes key experimental data, outlines testing methodologies, and illustrates the underlying biological pathways.

Data Presentation: Comparative Sensitization and Cross-Reactivity

The sensitizing potential of a chemical is often quantified by the Effective Concentration required to produce a threefold increase in lymphocyte proliferation (EC3) in the murine Local Lymph Node Assay (LLNA). A lower EC3 value indicates a stronger sensitizer. Cross-reactivity is typically assessed in human patch testing, where individuals sensitized to one substance are tested for reactions to structurally similar compounds.

Table 1: Comparative Sensitization Potential of Aromatic Amines (LLNA Data)

Aromatic AmineCAS NumberEC3 Value (%)Sensitization Potency
p-Phenylenediamine (PPD)106-50-30.07 - 0.16[1][2]Extreme/Strong
Toluene-2,5-diamine (PTD)95-70-5~0.31Strong
o-Aminophenol95-55-60.4[1][3]Strong
m-Aminophenol591-27-5~1.1 (60 µg/cm²)[4]Moderate
2-Nitro-p-phenylenediamine5307-14-20.4[1]Strong
Benzidine92-87-5Data not readily availableKnown Human Carcinogen[5]
4-Aminobiphenyl92-67-1Data not readily availableKnown Human Carcinogen

Note: EC3 values can vary depending on the vehicle used in the assay.

Table 2: Cross-Reactivity of p-Phenylenediamine (PPD) with Other Aromatic Compounds (Human Patch Test Data)

CompoundClassPercentage of PPD-Positive Individuals with a Positive Patch Test
Textile Dyes (e.g., Disperse Dyes)Azo Dyes24.6%[6]
BenzocaineLocal Anesthetic7.5%[6]
Sulfa DrugsAntibiotics6.0%[6]
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD)Rubber Antioxidant1.5%[6]
p-Aminobenzoic acid (PABA)Sunscreen Agent1.5%[6]
Toluene-2,5-diamine (TDA)Hair Dye15% of PPD-positive patients also reacted to TDA[7]
Hydroxyethyl-p-phenylenediamine sulfate (HPPS)Hair Dye12% of PPD-positive patients also reacted to 2% HPPS[7]

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: the murine Local Lymph Node Assay (LLNA) for sensitization potential and human patch testing for cross-reactivity.

Murine Local Lymph Node Assay (LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.[8]

Principle: The assay is based on the principle that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is proportional to the dose and provides a quantitative measure of sensitization.[8]

Methodology:

  • Animal Model: Typically, CBA/Ca or CBA/J mice are used.

  • Test Substance Preparation: The test substance is dissolved or suspended in a suitable vehicle, often a 4:1 mixture of acetone and olive oil. A range of concentrations is prepared.

  • Application: A defined volume of the test substance or vehicle control is applied to the dorsum of each ear of the mice for three consecutive days.

  • Proliferation Measurement: On day 6, mice are injected intravenously with 5-bromo-2'-deoxyuridine (BrdU). After a set period, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Analysis: The incorporation of BrdU into the DNA of proliferating lymphocytes is measured using an enzyme-linked immunosorbent assay (ELISA). The stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.

  • Endpoint: A substance is classified as a sensitizer if the SI is 3 or greater. The EC3 value is determined by interpolating the concentration that would produce an SI of 3 from the dose-response curve.

Human Patch Testing

Patch testing is the gold standard for identifying the causative agent in allergic contact dermatitis and for assessing cross-reactivity.

Principle: A suspected allergen is applied to the skin under occlusion to elicit a localized allergic reaction in a sensitized individual.

Methodology:

  • Patient Selection: Patients with a history of contact dermatitis are selected. To assess cross-reactivity with an aromatic amine like PPD, patients with a confirmed PPD allergy are chosen.

  • Allergen Preparation: Standardized allergens are prepared at non-irritating concentrations in a suitable vehicle, typically petrolatum.

  • Application: Small quantities of the allergens are applied to chambers on an adhesive patch. The patch is then applied to the patient's back.

  • Reading: The patch is removed after 48 hours, and the skin is examined for reactions at specified time points (e.g., 48 and 96 hours).

  • Interpretation: Reactions are graded based on the presence and intensity of erythema, infiltration, papules, and vesicles. A positive reaction indicates sensitization to the specific allergen. The percentage of PPD-sensitized individuals who also react to other aromatic compounds provides a quantitative measure of cross-reactivity.

Signaling Pathways and Experimental Workflows

The development of allergic contact dermatitis from aromatic amines follows a well-defined Adverse Outcome Pathway (AOP). This pathway describes the sequence of events from the initial molecular interaction to the adverse health effect.

AOP_Skin_Sensitization cluster_0 Molecular Initiating Event cluster_1 Cellular Response cluster_2 Organ-level Response cluster_3 Adverse Outcome A Aromatic Amine (Hapten) C Hapten-Protein Complex (Covalent Adduct) A->C Haptenation B Skin Protein (Nucleophile) B->C D Keratinocyte Activation C->D Stress Signals E Dendritic Cell Activation & Maturation D->E Cytokine Release F Migration to Lymph Node E->F G T-Cell Priming & Proliferation F->G Antigen Presentation H Sensitization G->H I Allergic Contact Dermatitis (Upon Re-exposure) H->I

Caption: Adverse Outcome Pathway for Skin Sensitization by Aromatic Amines.

The experimental workflow for assessing sensitization potential using the LLNA is a multi-step process designed to provide a quantitative measure of the immune response.

LLNA_Workflow A Test Substance & Vehicle Preparation B Topical Application to Mouse Ears (Days 1-3) A->B C BrdU Injection (Day 6) B->C D Auricular Lymph Node Excision C->D E Single Cell Suspension Preparation D->E F BrdU Incorporation Measurement (ELISA) E->F G Calculation of Stimulation Index (SI) F->G H Determination of EC3 Value G->H

Caption: Experimental Workflow of the Local Lymph Node Assay (LLNA).

A logical decision-making process is employed to evaluate the potential for cross-reactivity in individuals sensitized to a primary aromatic amine.

Cross_Reactivity_Logic A Patient with Suspected Allergic Contact Dermatitis B Patch Test with Primary Aromatic Amine A->B C Positive Reaction? B->C D Patch Test with Structurally Related Amines C->D Yes H Not Sensitized to Primary Amine C->H No E Positive Reaction to Related Amine? D->E F Cross-Reactivity Confirmed E->F Yes G No Cross-Reactivity E->G No

Caption: Logical Flow for Assessing Cross-Reactivity in Sensitized Individuals.

References

Color intensity and fastness comparison of hair dyes with various couplers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Performance of Various Couplers in Oxidative Hair Dyes, Supported by Experimental Data.

This guide provides a comprehensive comparison of the color intensity and fastness properties of various couplers used in oxidative hair dyes. By presenting quantitative data from experimental studies, this document aims to assist researchers and scientists in the development of new and improved hair coloring products.

Introduction to Oxidative Hair Dye Chemistry

Permanent hair coloration is primarily achieved through an oxidative process involving three key components: a primary intermediate (or precursor), a coupler, and an oxidizing agent, typically hydrogen peroxide, in an alkaline medium.[1][2] The small, colorless molecules of the primary intermediate and coupler penetrate the hair shaft.[3] Inside the hair cortex, the oxidizing agent activates the primary intermediate, which then reacts with the coupler to form large, colored molecules that are trapped within the hair, resulting in a long-lasting color.[1][4]

The choice of coupler is critical as it largely determines the final shade of the hair color.[2] Different couplers react with the same primary intermediate to produce a wide spectrum of colors. This guide will delve into the performance of various couplers, focusing on their resulting color intensity, measured using the CIELab* color space, and their fastness to washing, light, and rubbing.

Data Presentation: Comparison of Coupler Performance

The following tables summarize the quantitative data on the color intensity and fastness properties of various hair dye couplers.

Color Intensity of Various Couplers

The color intensity of a hair dye can be objectively measured and represented using the CIELab* (or Lab) color space. This three-dimensional model describes color based on lightness (L) and the red/green (a) and yellow/blue (b) chromaticity coordinates.

  • L *: Represents lightness, ranging from 0 (black) to 100 (white).

  • a *: Positive values indicate redness, while negative values indicate greenness.

  • b *: Positive values indicate yellowness, while negative values indicate blueness.

Disclaimer: The following data is compiled from various sources and is intended for comparative purposes. Absolute values may vary depending on the specific primary intermediate used, dye concentration, hair type, and experimental conditions.

CouplerPrimary IntermediateResulting Color ClassLab*Source
2-Methyl-5-aminophenolp-ToluenediamineRed-Violet---[5]
Resorcinolp-ToluenediamineGreenish-Brown---[2]
1-Naphtholp-ToluenediaminePurple---[2]
3-Aminophenol2,5-DiaminotolueneMagenta-Brown---[2]
2-Methyl-1-naphthol1-(5-Amino-2-hydroxyphenyl)ethane-1,2-diolRed32.135.218.9[6]
2-Methyl-1-naphthol4-AminophenolRed31.534.121.3[6]
2-Methyl-5-(2-hydroxyethyl)aminophenol1-(5-Amino-2-hydroxyphenyl)ethane-1,2-diolBright Orange45.240.155.3[6]
2-Methyl-5-(2-hydroxyethyl)aminophenol4-AminophenolBright Orange45.842.358.9[6]

Note: A hyphen (-) indicates that the specific Lab values were not provided in the cited source, although the resulting color class was described.*

Color Fastness of Various Couplers

Color fastness is a critical attribute of a hair dye, indicating its ability to retain its color over time and resist fading from various environmental factors. The primary measures of fastness are:

  • Wash Fastness : Resistance to fading or color change after repeated shampooing.

  • Light Fastness : Resistance to fading upon exposure to light.

  • Rubbing Fastness : Resistance to color transfer when rubbed against another surface.

Fastness is typically rated on a grey scale from 1 (poor) to 5 (excellent).

CouplerPrimary IntermediateWash Fastness (Grey Scale 1-5)Light Fastness (Grey Scale 1-5)Rubbing Fastness (Grey Scale 1-5)Source
2-Methyl-4-chloro-5-aminophenolp-Toluenediamine-GoodGood[7]
2-Methyl-4-chloro-5-ethylaminophenolp-Toluenediamine-GoodGood[7]
2-Methyl-4-chloro-5-(2-hydroxyethyl)-aminophenolp-Toluenediamine-GoodGood[7]

Note: A hyphen (-) indicates that a specific numerical rating was not provided in the cited source, but a qualitative description of good fastness was given.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of hair dye performance. The following sections outline the typical experimental protocols used to evaluate color intensity and fastness.

Measurement of Color Intensity (CIELab*)

The color of dyed hair swatches is measured using a reflectance spectrophotometer or a colorimeter.[3] The instrument illuminates the sample and measures the spectral reflectance, which is then converted into L, a, and b* values.

Protocol:

  • Hair Swatch Preparation : Use standardized human hair swatches (e.g., white or bleached) for consistency.

  • Dye Application :

    • Prepare the dye solution by mixing the primary intermediate, coupler, and an oxidizing agent (e.g., 6% hydrogen peroxide) in a specific ratio, typically 1:1, in an alkaline base.[8]

    • Apply the mixture evenly to the hair swatch.

    • Allow the dye to develop for a specified time (e.g., 30 minutes) at a controlled temperature.[4]

    • Rinse the swatch thoroughly with water and a standardized shampoo, then allow it to dry completely.

  • Colorimetric Measurement :

    • Calibrate the colorimeter according to the manufacturer's instructions.

    • Take multiple readings from different locations on the dyed hair swatch to ensure an accurate average.

    • Record the L, a, and b* values.

Wash Fastness Test

This test evaluates the color stability of the dyed hair after multiple washing cycles.

Protocol:

  • Initial Color Measurement : Measure the initial L, a, and b* values of the dyed hair swatch as described above.

  • Washing Cycles :

    • Immerse the dyed hair swatch in a standardized shampoo solution (e.g., 10% sodium dodecyl sulfate solution).

    • Agitate the swatch for a set period (e.g., 10 minutes) at a controlled temperature.

    • Rinse the swatch thoroughly with water.

    • Dry the swatch completely.

    • Repeat this cycle for a predetermined number of times (e.g., 10 or 20 cycles).

  • Final Color Measurement : After the final washing cycle, measure the L, a, and b* values again.

  • Evaluation : The change in color (ΔE) is calculated using the formula: ΔE = √((ΔL)\² + (Δa)\² + (Δb)\²). A lower ΔE value indicates better wash fastness. Alternatively, the color change can be assessed visually against a grey scale for staining, where a rating of 5 indicates no change and 1 indicates a significant change.

Light Fastness Test

This test assesses the resistance of the dyed hair to fading when exposed to a standardized light source.

Protocol:

  • Initial Color Measurement : Measure the initial L, a, and b* values of the dyed hair swatch.

  • Light Exposure :

    • Place the dyed hair swatch in a light fastness tester equipped with a Xenon arc lamp, which simulates natural sunlight.

    • Expose the swatch to a specified irradiance for a set duration.

    • Partially cover the swatch to provide an unexposed reference area.

  • Final Color Measurement : After the exposure period, measure the L, a, and b* values of the exposed area.

  • Evaluation : Compare the color of the exposed portion to the unexposed portion using the blue wool scale (for light fastness), where a rating of 8 is excellent and 1 is very poor. The color change (ΔE*) can also be calculated.

Rubbing Fastness Test

This test determines the amount of color transferred from the dyed hair to another surface by rubbing.

Protocol:

  • Sample Preparation : The dyed hair swatch is placed on a flat surface.

  • Rubbing :

    • A standard white cotton cloth is placed in the rubbing finger of a crockmeter.

    • The cloth is rubbed against the dyed hair swatch for a specified number of cycles under a constant pressure.

    • The test is performed under both dry and wet conditions (the cotton cloth is wetted with distilled water).

  • Evaluation : The degree of color transfer to the white cotton cloth is assessed by comparing it to a grey scale for staining. A rating of 5 indicates no color transfer, while a rating of 1 indicates significant color transfer.

Signaling Pathways and Experimental Workflows

Visualizing the chemical and experimental processes can aid in understanding the complex interactions in hair dyeing.

Oxidative_Hair_Dyeing_Pathway cluster_precursors Precursors cluster_activation Activation cluster_reaction Reaction in Hair Cortex Primary Intermediate Primary Intermediate Oxidized Intermediate Oxidized Intermediate Primary Intermediate->Oxidized Intermediate Oxidation Coupler Coupler Colored Dye Molecule Colored Dye Molecule Coupler->Colored Dye Molecule Oxidizing Agent (H2O2) Oxidizing Agent (H2O2) Oxidized Intermediate->Colored Dye Molecule Coupling

Caption: Oxidative hair dyeing chemical reaction pathway.

Hair_Dye_Evaluation_Workflow cluster_prep Preparation cluster_measurement Initial Measurement cluster_testing Fastness Testing cluster_analysis Data Analysis Hair Swatch Prep Hair Swatch Prep Dye Application Dye Application Hair Swatch Prep->Dye Application Dye Formulation Dye Formulation Dye Formulation->Dye Application Colorimetric Measurement (Lab) Colorimetric Measurement (Lab) Dye Application->Colorimetric Measurement (Lab) Colorimetric Measurement (Lab*) Colorimetric Measurement (Lab*) Wash Fastness Wash Fastness Final Color Measurement Final Color Measurement Wash Fastness->Final Color Measurement Light Fastness Light Fastness Light Fastness->Final Color Measurement Rubbing Fastness Rubbing Fastness Grey/Blue Scale Rating Grey/Blue Scale Rating Rubbing Fastness->Grey/Blue Scale Rating Calculate ΔE* Calculate ΔE* Final Color Measurement->Calculate ΔE* Colorimetric Measurement (Lab)->Wash Fastness Colorimetric Measurement (Lab)->Light Fastness Colorimetric Measurement (Lab)->Rubbing Fastness

Caption: Experimental workflow for hair dye evaluation.

References

Unveiling the Genotoxic Profile: 2,4-Diaminophenoxyethanol Dihydrochloride and its Alternatives in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the genotoxic potential of 2,4-Diaminophenoxyethanol Dihydrochloride, a common ingredient in oxidative hair dye formulations, and its prevalent alternatives reveals a complex landscape of DNA-damaging capabilities. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of the genotoxicity of these compounds, aiding in informed ingredient selection and risk assessment.

Executive Summary

Genotoxicity assessment is a critical component of safety evaluation for cosmetic ingredients. This guide delves into the genotoxic profiles of this compound and several alternatives, including p-Phenylenediamine (PPD), Toluene-2,5-Diamine, Resorcinol, 2-amino-6-chloro-4-nitrophenol, HC Red No. 3, and the natural dye Lawsone (from henna). The comparison is based on standard genotoxicity assays: the bacterial reverse mutation assay (Ames test), the in vitro micronucleus test, and the in vitro chromosomal aberration test.

The data indicates that while this compound shows some evidence of genotoxicity in in vitro assays, particularly with metabolic activation, its in vivo activity appears to be limited. In contrast, some of its alternatives, such as p-Phenylenediamine and Toluene-2,5-Diamine, have also demonstrated clear genotoxic potential in various in vitro systems. The natural alternative, Lawsone, also exhibits a mixed genotoxicity profile. This underscores the importance of a thorough evaluation of all potential alternatives and not assuming that "natural" equates to non-genotoxic.

Comparative Genotoxicity Data

The following tables summarize the available quantitative data from key genotoxicity studies on this compound and its alternatives. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

CompoundStrain(s)Metabolic Activation (S9)Concentration RangeResult
This compound TA98WithUp to 5000 µ g/plate Positive [1]
TA97, TA100, TA1535, TA1537With & WithoutUp to 1200 µ g/plate Negative[2]
p-Phenylenediamine (PPD) TA98WithNot specifiedWeakly mutagenic[3]
TA1538WithNot specifiedStrongly mutagenic
Toluene-2,5-Diamine Sulfate TA98WithNot specifiedPositive [4]
HC Red No. 3 TA97, TA98, TA100With & WithoutNot specifiedMutagenic [5][6]
Lawsone (Henna) TA98, TA2637WithNot specifiedWeakly mutagenic[7]
VariousWithoutNot specifiedNon-mutagenic[7]
2-amino-6-chloro-4-nitrophenol HCl 4 S. typhimurium strainsWith & WithoutUp to 2000 µ g/plate Some positive results[8]

Table 2: In Vitro Micronucleus Test Results

CompoundCell LineMetabolic Activation (S9)Concentration RangeResult
This compound Human lymphocytesWith & WithoutUp to 2410 µg/mLPositive [1]
p-Phenylenediamine (PPD) Human lymphocytesWith & WithoutNot specifiedPositive [2]
Lawsone (Henna) Mouse bone marrow (in vivo)N/AMid-range doseSmall increase in micronucleus frequency[7]
Resorcinol B6C3F1 Mice (in vivo)N/ANot specifiedNegative[9]

Table 3: In Vitro Chromosomal Aberration Test Results

CompoundCell LineMetabolic Activation (S9)Concentration RangeResult
This compound Human lymphocytesWith & WithoutUp to 2200 µg/mLPositive [1]
p-Phenylenediamine (PPD) Chinese hamster ovary (CHO) cellsWithoutNot specifiedPositive [3]
Resorcinol Chinese hamster ovary (CHO) cellsWithNot specifiedPositive [10]
Chinese hamster ovary (CHO) cellsWithoutNot specifiedEquivocal[10]
Lawsone (Henna) Chinese hamster ovary (CHO) cellsNot specifiedNot specifiedBorderline positive[7]

Experimental Protocols

The following are summarized methodologies for the key genotoxicity assays cited in this guide, based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD Guideline 471

This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay evaluates the ability of a test substance to cause reverse mutations, restoring the ability of the bacteria to grow on an amino acid-deficient medium.

  • Strains: A set of bacterial strains, typically including TA98, TA100, TA1535, TA1537, and TA102, is selected to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

  • Exposure: The bacterial strains are exposed to a range of concentrations of the test substance, along with positive and negative controls.

  • Incubation: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid and incubated for 48-72 hours.

  • Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Cell Micronucleus Test - OECD Guideline 487

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, resulting from chromosome breaks (clastogenicity) or whole chromosome loss (aneugenicity).

  • Cell Cultures: Human lymphocytes or established mammalian cell lines (e.g., CHO, V79, L5178Y, TK6) are used.

  • Treatment: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9).

  • Cytokinesis Block: Cytochalasin B is often added to block cell division at the binucleate stage, ensuring that only cells that have undergone one mitosis are scored.

  • Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vitro Mammalian Chromosomal Aberration Test - OECD Guideline 473

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

  • Cell Cultures: Similar to the micronucleus test, human lymphocytes or mammalian cell lines are used.

  • Treatment: Cultures are treated with the test substance at various concentrations, with and without S9 metabolic activation.

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of mitosis.

  • Harvesting and Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

  • Analysis: Chromosomes are stained, and at least 200 metaphases per concentration are analyzed under a microscope for structural aberrations such as breaks, gaps, and exchanges. A statistically significant, dose-dependent increase in the percentage of cells with aberrations is considered a positive result.

Visualizing the Processes

To better understand the experimental and biological processes involved, the following diagrams have been generated.

Genotoxicity_Assay_Workflow cluster_in_vitro In Vitro Assays Ames Ames Test (Bacterial Reverse Mutation) DataAnalysis Data Analysis (Statistical Significance) Ames->DataAnalysis Micronucleus Micronucleus Test (Mammalian Cells) Micronucleus->DataAnalysis Chromosomal Chromosomal Aberration (Mammalian Cells) Chromosomal->DataAnalysis TestCompound Test Compound DoseRange Dose Range Finding TestCompound->DoseRange MetabolicActivation With/Without S9 Metabolic Activation DoseRange->MetabolicActivation MetabolicActivation->Ames Exposure MetabolicActivation->Micronucleus Exposure MetabolicActivation->Chromosomal Exposure GenotoxicityAssessment Genotoxicity Assessment DataAnalysis->GenotoxicityAssessment

Caption: General experimental workflow for in vitro genotoxicity assessment.

Metabolic_Activation_Pathway cluster_cell Hepatocyte (Liver Cell) Procarcinogen Aromatic Amine (Pro-carcinogen) CYP450 Cytochrome P450 (Phase I Metabolism) Procarcinogen->CYP450 Oxidation Hydroxylamine N-hydroxy-arylamine (Reactive Intermediate) CYP450->Hydroxylamine Esterification Esterification (e.g., Sulfation, Acetylation) (Phase II Metabolism) Hydroxylamine->Esterification ReactiveEster Reactive Ester (e.g., N-sulfonyloxy-arylamine) Esterification->ReactiveEster DNA_Adduct DNA Adduct Formation ReactiveEster->DNA_Adduct Electrophilic Attack DNA_Damage DNA Damage & Potential Mutation DNA_Adduct->DNA_Damage

Caption: General metabolic activation pathway of aromatic amines leading to genotoxicity.

Conclusion

The genotoxicity data for this compound and its alternatives highlight the necessity of a case-by-case evaluation. While in vitro assays are valuable screening tools, in vivo data are crucial for a comprehensive risk assessment. The metabolic activation of many aromatic amines into reactive, DNA-binding species is a key mechanism underlying their genotoxic potential. Researchers and developers are encouraged to consider the complete toxicological profile, including the potential for genotoxicity, when selecting ingredients for hair dye and other cosmetic formulations. The use of modern, non-animal alternative testing strategies will continue to be pivotal in ensuring consumer safety.

References

Benchmarking the Stability of 2,4-Diaminophenoxyethanol Dihydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and cosmetic science, understanding the stability of hair dye couplers is paramount for ensuring product safety, efficacy, and shelf-life. This guide provides a comparative analysis of the stability of 2,4-Diaminophenoxyethanol Dihydrochloride against other commonly used oxidative hair dye couplers, supported by available scientific data and detailed experimental protocols for further investigation.

Executive Summary

This compound is a key coupler in many oxidative hair dye formulations. Its stability is a critical factor influencing the final color, longevity, and safety of the hair dye product. This guide benchmarks the known stability of this compound against other prevalent couplers such as p-phenylenediamine, resorcinol, and m-aminophenol. While direct comparative studies are limited, existing data provides valuable insights into their relative stability under various conditions. To facilitate further research and direct comparison, this document also outlines a comprehensive experimental protocol for a forced degradation study.

Comparative Stability Overview

Current literature indicates that this compound exhibits good stability under specific storage conditions. Scientific opinions from regulatory bodies have noted its stability in both aqueous and organic solutions. For instance, in aqueous solutions, it has been shown to be stable for up to 6 hours at room temperature and for 9 days at 4°C when protected from light and under an inert atmosphere.[1] In Dimethyl sulfoxide (DMSO), a common solvent in laboratory studies, it remains stable for up to 4 hours at room temperature.[1]

Information on the stability of other couplers is also available, although direct comparisons under identical experimental setups are scarce. Resorcinol, another widely used coupler, has demonstrated stability in purified water for 6 hours at room temperature and 9 days at 4°C, and for 4 hours at room temperature in DMSO and Dimethylformamide (DMF). The stability of p-phenylenediamine and m-aminophenol is also a subject of extensive research, with various analytical methods developed to monitor their degradation in cosmetic formulations.

To provide a clear comparison based on available data, the following table summarizes the known stability of these key couplers.

CouplerSolventTemperatureDurationConditions
This compound Aqueous SolutionRoom TemperatureUp to 6 hoursProtected from light, inert atmosphere
Aqueous Solution4°CUp to 9 daysProtected from light, inert atmosphere
DMSORoom TemperatureUp to 4 hoursProtected from light, inert atmosphere
Resorcinol Purified WaterRoom Temperature6 hoursProtected from light, inert atmosphere
Purified Water4°C9 daysProtected from light, inert atmosphere
DMSO/DMFRoom Temperature4 hoursProtected from light, inert atmosphere
p-Phenylenediamine ---Data on comparative stability under specific stress conditions is not readily available in the public domain.
m-Aminophenol ---Data on comparative stability under specific stress conditions is not readily available in the public domain.

Table 1: Summary of Known Stability Data for Selected Hair Dye Couplers.

Experimental Protocols for Comparative Stability Assessment

To generate direct comparative data, a forced degradation study is recommended. This involves subjecting the couplers to various stress conditions to accelerate their degradation and identify potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical technique for such studies.

Objective:

To compare the stability of this compound, p-phenylenediamine, resorcinol, and m-aminophenol under identical stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify and quantify their degradation products using a stability-indicating HPLC method.

Materials and Reagents:
  • This compound (Reference Standard)

  • p-Phenylenediamine (Reference Standard)

  • Resorcinol (Reference Standard)

  • m-Aminophenol (Reference Standard)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output prep_stock Prepare Stock Solutions of each Coupler prep_samples Prepare Individual Samples for each Stress Condition prep_stock->prep_samples hydrolytic Hydrolytic Stress (Acidic and Basic) prep_samples->hydrolytic Expose to HCl and NaOH oxidative Oxidative Stress (H₂O₂) prep_samples->oxidative Expose to H₂O₂ thermal Thermal Stress (Heat) prep_samples->thermal Expose to Elevated Temperature photolytic Photolytic Stress (UV/Vis Light) prep_samples->photolytic Expose to Light Source hplc_analysis HPLC Analysis (Quantify parent compound and degradation products) hydrolytic->hplc_analysis oxidative->hplc_analysis thermal->hplc_analysis photolytic->hplc_analysis data_analysis Data Analysis and Comparison hplc_analysis->data_analysis stability_profile Comparative Stability Profile data_analysis->stability_profile degradation_pathway Putative Degradation Pathways data_analysis->degradation_pathway

Figure 1: Workflow for the comparative forced degradation study of hair dye couplers.
Detailed Methodologies:

  • Preparation of Stock Solutions: Prepare individual stock solutions of this compound, p-phenylenediamine, resorcinol, and m-aminophenol in a suitable solvent (e.g., a mixture of water and methanol) at a concentration of 1 mg/mL.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Treat the stock solution of each coupler with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the stock solution of each coupler with 0.1 N NaOH and heat at 60°C for a specified period.

    • Oxidative Degradation: Treat the stock solution of each coupler with 3% H₂O₂ at room temperature for a specified period.

    • Thermal Degradation: Heat the solid coupler and its stock solution at a high temperature (e.g., 80°C) for a specified period.

    • Photolytic Degradation: Expose the stock solution of each coupler to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.

  • Sample Analysis by HPLC:

    • Chromatographic System: A standard HPLC system with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Monitor the eluent at a suitable wavelength (e.g., 280 nm) or using a diode array detector to obtain spectral information.

    • Quantification: Calculate the percentage of degradation for each coupler under each stress condition by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

Logical Relationship of Stability Assessment

The stability of a hair dye coupler is a multifaceted property influenced by its intrinsic chemical structure and its interaction with other components in the formulation and the environment. The following diagram illustrates the logical relationship between the factors influencing coupler stability and the analytical outcomes.

Stability_Assessment_Logic cluster_factors Influencing Factors cluster_degradation Degradation Process cluster_outcomes Analytical Outcomes cluster_application Application coupler_structure Coupler's Chemical Structure degradation Chemical Degradation coupler_structure->degradation formulation Formulation (pH, other ingredients) formulation->degradation environment Environmental Factors (Light, Heat, Oxygen) environment->degradation stability_profile Stability Profile (% Degradation) degradation->stability_profile degradation_products Identification of Degradation Products degradation->degradation_products product_performance Informs Product Performance & Safety stability_profile->product_performance degradation_products->product_performance

Figure 2: Logical relationship of factors influencing coupler stability and assessment outcomes.

Conclusion and Future Directions

Based on the currently available data, this compound demonstrates a favorable stability profile under controlled laboratory conditions. However, for a comprehensive understanding and to definitively benchmark its performance, direct comparative studies against other couplers using standardized forced degradation protocols are essential. The experimental design proposed in this guide provides a robust framework for such investigations. Future research should focus on conducting these comparative studies and identifying the specific degradation products of this compound to further elucidate its degradation pathways. This will enable the formulation of more stable, effective, and safe hair coloring products for consumers.

References

A Quantitative Comparison of Hair Color from Different Oxidative Dye Couplers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Oxidative Hair Dye Performance with Supporting Experimental Data.

This guide provides a quantitative comparison of the color outcomes from different hair dye couplers when combined with a primary intermediate in an oxidative hair dyeing system. The data and protocols presented are intended to offer a clear, objective benchmark for researchers and professionals involved in the development and evaluation of hair color products.

Introduction to Oxidative Hair Dye Chemistry

Permanent hair color is achieved through a chemical process known as oxidative dyeing.[1] This process involves the reaction of two key components within the hair fiber under alkaline conditions in the presence of an oxidizing agent, typically hydrogen peroxide.[2]

  • Primary Intermediates (Precursors): These are aromatic compounds, such as p-phenylenediamine (PPD) or p-aminophenol, that are oxidized to form reactive intermediates.[1]

  • Couplers (Coupling Agents): These aromatic compounds (e.g., phenols, aminophenols, and their derivatives) react with the oxidized primary intermediates to form larger, colored dye molecules.[2][3] The choice of coupler is critical as it largely determines the final hue and tone of the hair color.

The reaction takes place at an alkaline pH, often facilitated by ammonia or monoethanolamine, which swells the hair cuticle, allowing the precursor and coupler molecules to penetrate into the cortex where they react to form larger dye molecules that become trapped within the hair shaft.[2]

Quantitative Colorimetric Data

The color of dyed hair is quantitatively measured using colorimetry, with the CIE Lab* (CIELAB) color space being the industry standard. This system expresses color as three values:

  • L *: Lightness (0 = black, 100 = white)

  • a : Green (-a) to red (+a*)

  • b : Blue (-b) to yellow (+b*)

The following tables summarize experimental data from studies where hair swatches were dyed with a specific primary intermediate in combination with different couplers. The L, a, and b* values were measured using a colorimeter or spectrophotometer.

Table 1: Comparison of Naphthol-Based Couplers with p-Phenylenediamine as the Primary Intermediate

This table presents tristimulus values for hair swatches dyed with compositions containing p-phenylenediamine as the primary intermediate and either 1-naphthol or 2-methyl-1-naphthol as the coupler. The data shows that substituting 1-naphthol with 2-methyl-1-naphthol results in a significantly redder and less blue/green color.[4]

Composition IDPrimary IntermediateCouplerL* Value (Lightness)a* Value (Green-Red)b* Value (Blue-Yellow)Visual Outcome
A p-Phenylenediamine1-Naphthol14.53.6-3.7Dark, slightly red, blue/green tone
B p-Phenylenediamine2-Methyl-1-naphthol14.98.8-1.1Dark, significantly redder tone

Data sourced from US Patent 5,344,463 A.[4]

Table 2: Comparison of Aminophenol-Based Couplers

This table compares the color outcome of a standard coupler, 5-amino-2-methylphenol, with a modified version, 5-amino-2-[(dimethylamino)methyl]phenol dihydrochloride, when used in an oxidative dyeing system. The data, presented in Hunter Tristimulus Values (a system similar to CIELAB), indicates that the modified coupler produces a color that is significantly less red and more blue.[5]

CouplerL Value (Lightness)a Value (Green-Red)b Value (Blue-Yellow)
5-amino-2-[(dimethylamino)methyl]phenol.2HCl 13.86.0-8.0
5-amino-2-methylphenol 11.79.4-0.1

Data sourced from US Patent 5,183,941 A. The L value indicates color intensity (lower is darker), the 'a' value indicates redness (higher is redder), and the 'b' value indicates yellowness/blueness (lower is bluer).[5]

Experimental Protocols

The following is a generalized methodology for the dyeing of hair swatches and the quantitative evaluation of the resulting color, based on standard industry practices.

I. Hair Swatch Preparation and Dyeing Protocol
  • Hair Swatch Selection: Use standardized, untreated hair swatches (e.g., white or bleached human hair) for consistency.

  • Dye Formulation:

    • Prepare a dye base vehicle (e.g., a cream or gel emulsion).

    • Dissolve the primary intermediate (e.g., p-phenylenediamine) and the coupler of interest into the dye base at specified concentrations (typically 0.1% to 2.5% by weight).[4]

  • Developer Formulation: Prepare a developer solution, typically containing 6% hydrogen peroxide (also referred to as 20-volume).

  • Application:

    • Mix the dye formulation and the developer formulation at a 1:1 ratio immediately before application.

    • Apply the mixture evenly to the hair swatch, ensuring complete saturation.

    • Allow the dye to process on the hair for a specified period, typically 30 minutes, at a controlled room temperature.[4][5]

  • Rinsing and Drying:

    • Thoroughly rinse the dye mixture from the hair swatch with water.

    • Lightly shampoo and condition the swatch.

    • Allow the swatch to air dry completely before measurement.

II. Color Measurement Protocol
  • Instrumentation: Use a tristimulus colorimeter or a spectrophotometer calibrated for CIELAB (Lab*) color measurement.

  • Measurement Procedure:

    • Take a baseline reading of an undyed control hair swatch.

    • Place the dyed hair swatch in the instrument's measurement port. Ensure the hair is combed flat and completely covers the aperture for an accurate reading.

    • Record the L, a, and b* values.

    • Take multiple readings from different areas of the swatch and calculate the average to ensure a representative measurement.

Visualizations

Oxidative Hair Dyeing Chemistry

The following diagram illustrates the fundamental chemical pathway of permanent hair dyeing.

G Precursor Primary Intermediate (e.g., p-Phenylenediamine) OxidizedPI Oxidized Intermediate (Quinonediimine) Precursor->OxidizedPI Oxidation Coupler Coupler (e.g., Resorcinol) FinalDye Large, Colored Dye Molecule Coupler->FinalDye Coupling Reaction OxidizingAgent Oxidizing Agent (H₂O₂) AlkalineAgent Alkaline Agent (Ammonia) OxidizedPI->FinalDye Coupling Reaction Hair Trapped in Hair Cortex FinalDye->Hair Penetration & Entrapment G start Start: Select Primary Intermediate & Couplers prep_swatch Prepare Standardized Hair Swatches start->prep_swatch formulate_a Formulate Dye Base with Coupler A prep_swatch->formulate_a formulate_b Formulate Dye Base with Coupler B prep_swatch->formulate_b mix_develop Mix Dye Base with Developer (1:1) formulate_a->mix_develop formulate_b->mix_develop apply_dye Apply Mixture to Hair Swatch mix_develop->apply_dye process Process for 30 min apply_dye->process rinse Rinse, Shampoo, and Dry process->rinse measure Measure Color (CIELAB L*a*b*) rinse->measure analyze Compare L*a*b* Values measure->analyze end End: Quantitative Comparison Report analyze->end

References

Efficacy of 2,4-Diaminophenoxyethanol Dihydrochloride in achieving specific hair color shades

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,4-Diaminophenoxyethanol Dihydrochloride, a key coupler in oxidative hair dye formulations, against common alternatives. The focus is on the efficacy of achieving specific hair color shades, supported by detailed experimental protocols for robust evaluation.

Introduction to this compound in Oxidative Hair Dyes

This compound is an aromatic amine that functions as a coupler in permanent (oxidative) hair coloring systems.[1][2][3][4][5] In these formulations, it reacts with a primary intermediate (a developer) in the presence of an oxidizing agent, typically hydrogen peroxide, to form larger color molecules within the hair shaft.[1][6] This process results in a long-lasting hair color that is resistant to washing. The final shade achieved is dependent on the specific primary intermediates and other couplers used in the formulation.[1][6]

The safety of this compound for use in hair dyes has been assessed by regulatory bodies such as the Scientific Committee on Consumer Safety (SCCS) in Europe, which has deemed it safe for use at a maximum on-head concentration of 2.0% after mixing with hydrogen peroxide.[7][8][9][10]

Comparative Performance Analysis

While specific quantitative data from head-to-head studies are proprietary and not publicly available, this section outlines the expected performance of this compound in comparison to other common hair dye agents based on their chemical properties and known applications. The accompanying tables provide a framework for presenting experimental data from comparative studies.

Oxidative Dye Alternatives
  • p-Toluenediamine Sulfate (PTDS): A common primary intermediate often used as an alternative to p-Phenylenediamine (PPD). It is known to be a potent sensitizer, though some individuals with PPD allergies may tolerate it.[5][11][12]

  • Resorcinol: A common coupler used to create a range of brown and blonde shades.

  • 2-Amino-4-Hydroxyethylaminoanisole Sulfate: A coupler used in permanent hair dye formulations.[13][14][15][16]

Non-Oxidative Dye Alternatives
  • Henna (Lawsonia inermis): A plant-based dye that imparts reddish-orange tones to the hair. The final color depends on the original hair color and the application process.[17]

  • Indigo (Indigofera tinctoria): A plant-based dye that produces blue-black shades. It is often used in combination with henna to achieve a range of brown and black colors.[18]

Data Presentation

The following tables are templates for summarizing quantitative data from comparative efficacy studies.

Table 1: Colorimetric Performance (Lab* Values) for a Medium Brown Shade

Coloring Agent/SystemL* (Lightness)a* (Red/Green)b* (Yellow/Blue)
Formulation A: this compound + p-Toluenediamine Sulfate35.2 ± 0.55.1 ± 0.28.3 ± 0.3
Formulation B: Resorcinol + p-Toluenediamine Sulfate34.8 ± 0.64.9 ± 0.39.1 ± 0.4
Formulation C: Henna & Indigo (2-step)33.5 ± 0.83.2 ± 0.56.5 ± 0.6

Note: Data presented are hypothetical and for illustrative purposes only.

Table 2: Wash Fastness (ΔE) After 20 Washes for a Red Shade*

Coloring Agent/SystemInitial LabLab after 20 washesΔE* (Total Color Difference)
Formulation D: this compound + Red CouplerL: 40.1, a: 35.2, b: 20.5L: 42.3, a: 32.8, b: 19.93.2 ± 0.4
Formulation E: Alternative Red Coupler SystemL: 39.8, a: 36.1, b: 21.0L: 43.0, a: 33.0, b: 20.14.5 ± 0.6
Formulation F: Henna (100%)L: 45.3, a: 40.2, b: 35.1L: 48.1, a: 36.5, b: 33.85.1 ± 0.8

Note: Data presented are hypothetical and for illustrative purposes only. A lower ΔE value indicates better wash fastness.*

Experimental Protocols

Protocol for Hair Dye Application and Color Measurement

This protocol outlines the standardized procedure for dyeing hair swatches and measuring the resulting color.

Materials:

  • Virgin human hair swatches (standardized color and type)

  • Hair dye formulations to be tested

  • Developer (e.g., 20 volume hydrogen peroxide)

  • Applicator brushes

  • Glass bowls

  • Timer

  • Shampoo (standardized, sulfate-free)

  • Spectrophotometer with a hair swatch holder

  • Deionized water

Procedure:

  • Preparation: Pre-wash hair swatches with a clarifying shampoo and allow them to dry completely.

  • Dye Preparation: Mix the hair dye formulation and developer according to the manufacturer's instructions or a predefined ratio (e.g., 1:1).

  • Application: Evenly apply the dye mixture to the hair swatches, ensuring complete saturation.

  • Development: Allow the dye to process for the specified time (e.g., 30 minutes) at a controlled temperature.

  • Rinsing and Washing: Thoroughly rinse the swatches with lukewarm deionized water until the water runs clear. Wash with a standardized shampoo and rinse again.

  • Drying: Allow the swatches to air dry completely in a controlled environment.

  • Color Measurement: Measure the color of the dyed swatches using a spectrophotometer to obtain CIELAB (Lab*) values.[13] Take at least three measurements per swatch and calculate the average.

Protocol for Evaluating Wash Fastness

This protocol describes the methodology for assessing the color stability of dyed hair after repeated washing.

Materials:

  • Dyed hair swatches (prepared as per the protocol above)

  • Standardized shampoo

  • Automated washing apparatus (e.g., Launder-Ometer) or manual washing setup with controlled parameters

  • Spectrophotometer

Procedure:

  • Initial Measurement: Measure the initial Lab* values of the dyed hair swatches.

  • Washing Cycles: Subject the swatches to a series of controlled washing cycles. Each cycle should consist of:

    • Wetting the swatch with water of a controlled temperature.

    • Applying a standardized amount of shampoo and lathering for a specific duration.

    • Rinsing thoroughly with water of a controlled temperature.

    • Air drying completely.

  • Intermediate and Final Measurements: Measure the Lab* values of the swatches after a predetermined number of washing cycles (e.g., 5, 10, 20 cycles).

  • Calculation of Color Difference (ΔE):* Calculate the total color difference (ΔE*) between the initial and final measurements using the following formula:

    ΔE* = √[(ΔL)² + (Δa)² + (Δb*)²]

    Where ΔL, Δa, and Δb* are the differences in the respective values before and after washing.

Mandatory Visualization

Hair_Dye_Oxidation_Pathway cluster_reaction Oxidation & Coupling Reaction Precursors Primary Intermediates (e.g., p-Toluenediamine Sulfate) HairShaft Hair Shaft (Cortex) Precursors->HairShaft Diffusion Color_Molecule Large, Colored Molecules Precursors->Color_Molecule Couplers Couplers (e.g., this compound) Couplers->HairShaft Couplers->Color_Molecule Oxidizer Oxidizing Agent (Hydrogen Peroxide) Oxidizer->HairShaft Oxidizer->Color_Molecule Oxidizes Precursors Permanent_Color Permanent Hair Color Color_Molecule->Permanent_Color Trapped within Cortex

Caption: Oxidative hair dyeing signaling pathway.

Experimental_Workflow Start Start: Virgin Hair Swatches Dye_Prep Prepare Dye Formulations (Test vs. Alternatives) Start->Dye_Prep Application Apply Dye to Swatches Dye_Prep->Application Processing Controlled Processing Time & Temperature Application->Processing Rinse_Wash Rinse & Wash (Standardized Protocol) Processing->Rinse_Wash Dry Air Dry Rinse_Wash->Dry Initial_Measurement Initial Color Measurement (Spectrophotometer - Lab) Dry->Initial_Measurement Wash_Cycles Repeated Washing Cycles (e.g., 20 cycles) Initial_Measurement->Wash_Cycles Final_Measurement Final Color Measurement (Spectrophotometer - Lab) Wash_Cycles->Final_Measurement Analysis Calculate ΔE* (Color Fastness) Final_Measurement->Analysis Comparison Comparative Data Analysis Analysis->Comparison

Caption: Workflow for comparative hair dye efficacy testing.

References

Safety Operating Guide

Proper Disposal of 2,4-Diaminophenoxyethanol Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe handling and proper disposal of 2,4-Diaminophenoxyethanol Dihydrochloride, ensuring the safety of laboratory personnel and environmental protection. The following procedures are based on established safety data sheets and hazardous waste management protocols.

Immediate Safety and Handling Precautions

Before handling this compound for any purpose, including disposal, it is crucial to be aware of its hazards and to use appropriate personal protective equipment (PPE). The substance is classified as harmful if swallowed, may cause an allergic skin reaction, and can cause serious eye irritation.[1][2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly sealing safety goggles or a face shield.[3]

  • Skin Protection: Use suitable protective clothing, including an apron and gloves made of plastic or rubber.[3] It is essential to inspect gloves before use and to employ a proper glove removal technique to avoid skin contact.[1]

  • Respiratory Protection: In case of dust formation or if exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[1][3]

General Hygiene:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3]

  • Wash hands thoroughly after handling, especially before breaks and at the end of the workday.[1]

  • Ensure adequate ventilation in the handling area, such as using a local exhaust ventilation system.[3]

Hazard and Handling Summary

The following table summarizes the key hazard classifications and recommended handling procedures for this compound.

Hazard ClassificationGHS StatementsHandling and Storage Recommendations
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.[1][2]Do not ingest. If swallowed, rinse mouth with water and consult a physician.[1]
Skin Sensitization (Category 1) H317: May cause an allergic skin reaction.[1][2]Avoid skin contact. Wear protective gloves and clothing.[1] If skin contact occurs, wash off with soap and plenty of water.[1]
Eye Irritation (Category 2) H319: Causes serious eye irritation.[2]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[2]
Aquatic Hazard (Chronic 2) H411: Toxic to aquatic life with long lasting effects.[2]Avoid release to the environment.[2] Prevent entry into waterways and sewer systems.[3][5]
Storage Not specifiedKeep container tightly closed in a dry, cool, and well-ventilated place.[1][5] Store in properly labeled containers.[3]

Spill Management and Cleanup

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate personnel from the immediate spill area.[2]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[3] Use an inert absorbent material or cover a powder spill with a plastic sheet to minimize spreading.[3]

  • Cleanup:

    • Wear the appropriate PPE as described above.[1]

    • Mechanically take up the material, such as by sweeping or shoveling, and place it into a suitable, closed, and properly labeled container for disposal.[1][3]

    • Avoid creating dust during cleanup.[1][3]

  • Decontamination: After the material has been collected, clean the contaminated surface thoroughly. Flush the area with water, but prevent the runoff from entering drains.[3]

Step-by-Step Disposal Procedures

Disposal of this compound and its contaminated materials must be handled as hazardous waste and in accordance with all applicable local, regional, and national regulations.[3]

Method 1: Licensed Waste Disposal Service

  • Contact a Professional Service: The primary and recommended method of disposal is to contact a licensed professional waste disposal company.[1]

  • Packaging: Carefully place the waste material into a suitable, closed, and clearly labeled container.[1]

  • Arrange for Pickup: Follow the instructions provided by the disposal service for pickup and transportation.

Method 2: Chemical Incineration

  • Consult a Licensed Facility: This method should only be performed by a licensed facility with the appropriate equipment.

  • Preparation: The material may be dissolved or mixed with a combustible solvent.[1][4]

  • Incineration: The mixture is then burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1][4]

Disposal of Contaminated Packaging:

  • Do not reuse the original container.[3]

  • Contaminated packaging should be disposed of as unused product.[1]

  • Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[5]

  • Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if local regulations permit.[5]

Environmental Precautions:

  • Under no circumstances should this chemical be allowed to enter drains, sewers, or waterways.[3][4][5]

  • Discharge into the environment must be avoided.[2][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_disposal Disposal Path cluster_packaging Contaminated Packaging cluster_environmental Key Precaution start Waste Generated (Unused Product, Spill Residue, Contaminated Material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type containerize Place in a suitable, closed, and labeled hazardous waste container. assess_waste->containerize assess_packaging Contaminated Packaging ppe->assess_waste contact_vendor Contact Licensed Waste Disposal Service containerize->contact_vendor incineration Alternatively, arrange for chemical incineration via a licensed facility. containerize->incineration If applicable final_disposal Waste collected by licensed vendor for final disposal. contact_vendor->final_disposal incineration->final_disposal rinse Triple-rinse container assess_packaging->rinse puncture Puncture to prevent reuse assess_packaging->puncture OR recycle Offer for recycling/ reconditioning rinse->recycle landfill Dispose in sanitary landfill (if permitted) puncture->landfill no_drains CRITICAL: Prevent entry into waterways, sewers, or drains at all stages.

Caption: Disposal workflow for this compound.

Experimental Protocols

The disposal procedures outlined are based on standard hazardous waste management practices as detailed in safety data sheets for this compound. These are not derived from specific experimental protocols but from established chemical safety and regulatory compliance guidelines. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols that are in compliance with local and national regulations.

References

Essential Safety and Operational Guide for 2,4-Diaminophenoxyethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical plans for the handling and disposal of 2,4-Diaminophenoxyethanol Dihydrochloride, tailored for research scientists and drug development professionals. Adherence to these procedures is paramount to ensure personal safety and environmental protection.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Chronic Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1][3]

GHS Hazard Statements: H302, H317, H319, H411[1]

Hazard Classification GHS Category
Acute toxicity, OralCategory 4
Skin sensitizationSub-category 1B
Eye irritationCategory 2
Hazardous to the aquatic environment, long-termChronic 2

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to prevent exposure.

Protection Type Specification Standard
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[1][2]EN 166 (EU) or NIOSH (US) approved.[1][2]
Skin Protection Chemical-resistant gloves (e.g., PVC, nitrile, neoprene).[4][5] Fire/flame resistant and impervious clothing.[1] A complete suit protecting against chemicals is recommended.[2]Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[2][5]
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or irritation occurs.[1] For nuisance exposures, a P95 (US) or P1 (EU) particle respirator can be used. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[2]NIOSH/MSHA or European Standard EN 149 approved.[4][6]

Safe Handling and Operational Plan

A systematic approach to handling this chemical is crucial. The following workflow outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh and handle the solid chemical, avoiding dust formation prep3->handle1 handle2 Prepare solutions in a designated area handle1->handle2 handle3 Avoid contact with skin and eyes handle2->handle3 post1 Decontaminate work surfaces handle3->post1 post2 Properly label and store unused chemical post1->post2 post3 Remove and dispose of contaminated PPE post2->post3 disp1 Collect waste in a labeled, sealed container post3->disp1 disp2 Dispose of through a licensed professional waste disposal service disp1->disp2

Caption: Safe handling workflow from preparation to disposal.

Procedural Steps:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.[3]

    • Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

    • Put on all required PPE as specified in the table above.[1][2]

  • Handling:

    • Handle the solid form of the chemical carefully to avoid creating dust.[1][2]

    • If preparing solutions, do so in a designated area and avoid splashes.

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash hands thoroughly after handling.[1][2]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[2][4]

    • Keep the container tightly closed.[2][4]

    • Store locked up.[3]

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in case of exposure.

Exposure Route First Aid Measures
If Swallowed Rinse mouth. Get medical help.[1] Do not induce vomiting.[5]
If on Skin Wash with plenty of water.[1] If skin irritation or rash occurs, get medical help.[1] Take off contaminated clothing and wash it before reuse.[1]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Immediately call a poison center or doctor.[3]
If Inhaled Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

Spill and Disposal Plan

Proper containment and disposal are necessary to mitigate environmental contamination.

Spill Response and Disposal Logical Flow spill Spill Occurs evacuate Evacuate non-essential personnel spill->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill (e.g., with inert absorbent material) ppe->contain collect Collect spilled material using non-sparking tools contain->collect container Place in a suitable, closed container for disposal collect->container decontaminate Decontaminate the spill area container->decontaminate disposal Dispose of waste through a licensed contractor decontaminate->disposal

Caption: Logical flow for spill response and disposal.

Spill Response:

  • Personal Precautions:

    • Evacuate personnel from the immediate area.[1]

    • Ensure adequate ventilation.[1][2]

    • Wear the prescribed PPE, including respiratory protection.[1][2]

    • Avoid breathing dust or vapors.[1][2]

  • Containment and Cleanup:

    • Prevent further leakage or spillage if it is safe to do so.[1]

    • For solid spills, cover with a plastic sheet to minimize spreading.[4]

    • Use spark-proof tools and explosion-proof equipment.[7]

    • Mechanically pick up and place the material into a suitable, closed container for disposal.[2][4]

    • Avoid creating dust.[2][4]

    • After collection, clean the contaminated surface thoroughly.[4]

Disposal Plan:

  • Waste Material: Dispose of the chemical and any contaminated materials by offering them to a licensed professional waste disposal company.[2][7] One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][6]

  • Contaminated Packaging: Contaminated containers should be disposed of as unused product.[2] They can be triple-rinsed and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill.[7]

  • Environmental Precautions: Do not allow the chemical to enter drains or waterways.[1][2] Discharge into the environment must be avoided.[1][7]

References

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.